Diaminoglyoxime
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-N',2-N'-dihydroxyethanediimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878687 | |
| Record name | Ethanediimidamide, N,N''-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580-79-2 | |
| Record name | Ethanediimidamide, N,N''-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Diaminoglyoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminoglyoxime (DAG), a key intermediate in the synthesis of various nitrogen-rich compounds, including energetic materials and pharmaceuticals, is of significant interest to the scientific community. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It details established synthetic protocols, including traditional one-step and two-step methods, as well as a modern, safer, and higher-yielding one-pot synthesis. Furthermore, this guide compiles the essential characterization data for this compound, presenting it in a clear and comparative format. Experimental methodologies for both synthesis and characterization are meticulously described to facilitate replication and further research.
Introduction
This compound (DAG), with the chemical formula C₂H₆N₄O₂, is a versatile precursor for the synthesis of a variety of heterocyclic compounds.[1] Notably, it is a crucial starting material for the production of 3,4-diaminofurazan (DAF), a foundational block for numerous high-density energetic materials.[2][3][4][5][6][7] Its molecular structure, featuring both amino and oxime functional groups, allows for a diverse range of chemical transformations, making it a valuable synthon in medicinal chemistry and materials science.[1] This guide aims to provide a comprehensive resource on the synthesis and physical and spectral characterization of this compound.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily starting from glyoxal. The choice of method often depends on the desired yield, purity, and safety considerations.
Synthetic Pathways Overview
The most common synthetic routes to this compound involve the reaction of glyoxal with hydroxylamine or its hydrochloride salt. These can be broadly categorized as two-step, one-step, and a more recent, improved one-pot procedure.
Caption: Synthetic pathways to this compound.
Experimental Protocols
This traditional method involves the initial formation of glyoxime, which is then converted to this compound.[8][9]
Step 1: Synthesis of Glyoxime
-
In a reaction vessel, glyoxal is treated with two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.
-
The resulting glyoxime intermediate is isolated and purified by recrystallization.
Step 2: Synthesis of this compound from Glyoxime
-
The purified glyoxime is then treated with an additional two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.[8]
-
The reaction mixture is heated to 95°C for several hours.[8]
-
The crude this compound is obtained upon cooling and is purified by recrystallization from boiling water, yielding a yellow crystalline solid.[8] The overall yield for this two-step procedure is approximately 44%.[8][9]
This method combines the steps into a single reaction but is known for lower yields and potential thermal runaway.[9][10]
-
An aqueous solution of glyoxal is heated with four equivalents of hydroxylammonium chloride and four equivalents of sodium hydroxide for several hours.[9]
-
The crude yellow crystalline product is isolated.
-
Purification involves dissolving the crude product in hot water, treating with decolorizing carbon, and filtering while hot to obtain pure this compound as a white crystalline solid.[8] Yields for this method are typically around 40%.[9][10]
This recently developed procedure offers higher yields, improved safety, and a simpler purification process.[8][9][10]
-
A 1 L round-bottom flask equipped with a stir bar is charged with aqueous hydroxylamine (50 wt%, 569 mL, 8.62 mol).[10]
-
The flask is immersed in an oil bath preheated to 95°C and the hydroxylamine solution is stirred for 30 minutes.[10]
-
Aqueous glyoxal (40 wt%, 125 mL, 0.862 mol) is added dropwise via a pressure-equalizing addition funnel over 30-60 minutes.[8][10]
-
A reflux condenser is fitted to the flask, and the reaction mixture is stirred at 95°C for 72-96 hours.[8][10]
-
The reaction mixture is then slowly cooled to room temperature with continuous stirring, during which a white solid will precipitate.[10]
-
The mixture is further cooled to 0-5°C with stirring.[8][10]
-
The resulting white crystalline solid is collected by filtration, affording pure this compound in 77-80% yield without the need for recrystallization or treatment with decolorizing carbon.[8][9][10]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key physical and spectroscopic properties.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₄O₂ | [11] |
| Molecular Weight | 118.09 g/mol | [11] |
| Appearance | White to light yellow crystalline solid/powder | [12][13] |
| Melting Point | 200-205 °C (decomposes) | [2][11][12] |
| Density | 1.9 g/cm³ | [11] |
| Boiling Point | 238.1 °C at 760 mmHg (Predicted) | [11] |
| Flash Point | 97.8 °C | [11] |
| pKa | 10.24 ± 0.69 (Predicted) | [11] |
| Storage | 2-8°C, sealed, away from moisture and light | [12][14] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound.
NMR spectroscopy provides detailed information about the molecular structure.
| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference |
| ¹H NMR | DMSO-d₆ | 5.18 ppm | broad singlet | 4H, -NH₂ | [2] |
| 9.76 ppm | singlet | 2H, -OH | [2] | ||
| ¹³C NMR | DMSO-d₆ | 145.2 ppm | - | C=N | [2] |
IR spectroscopy is used to identify the functional groups present in the molecule.[2]
| Wavenumber (cm⁻¹) | Assignment |
| 3423, 3318 | N-H stretching (amino groups) |
| 1647 | N-H bending (amino groups) |
| 1591 | C=N stretching (oxime groups) |
| 1353 | C-N stretching |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. While specific electron ionization or electrospray ionization mass spectra for this compound are not detailed in the provided search results, hyphenated techniques like TG-FTIR have been used to identify evolved gas species during thermal decomposition, such as those containing CN, NH, OH, and oxides of nitrogen.[15] For quantitative analysis in various matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[16][17]
Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to study the thermal behavior of this compound. The decomposition temperature is typically measured at a heating rate of 5 °C/min.[8] Studies have shown that this compound decomposes in two stages, with an activation energy for the initial stage of decomposition of 153 kJmol⁻¹.[15]
Experimental Workflows and Logical Relationships
The synthesis and characterization of this compound follow a logical progression of steps, from the selection of starting materials to the final analytical confirmation of the product's identity and purity.
Caption: General workflow for this compound synthesis.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, particularly the improved one-pot synthesis, offer researchers a safe and efficient method for obtaining high-purity this compound.[8][9][10] The tabulated physical and spectroscopic data serve as a valuable reference for compound identification and quality control. The provided diagrams illustrate the key synthetic pathways and experimental workflows, offering a clear visual representation of the processes involved. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemistry, materials science, and drug development who are working with or interested in the applications of this compound.
References
- 1. This compound | 2580-79-2 | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 3,4-Diaminofurazan synthesis - chemicalbook [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Three Methods of Synthesizing 3,4-Diaminofurazan | Semantic Scholar [semanticscholar.org]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 12. This compound | 2580-79-2 [chemicalbook.com]
- 13. This compound CAS#: 2580-79-2 [amp.chemicalbook.com]
- 14. 2580-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Studies on this compound (DAG): thermolysis and evaluation as ballistic modifier in double base propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Diaminoglyoxime: A Technical Guide to Properties, Crystal Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminoglyoxime (DAG), also known as oxamidoxime, is a nitrogen-rich organic compound of significant interest due to its versatile applications. It serves as a crucial precursor in the synthesis of high-density energetic materials, a versatile ligand in coordination chemistry, and a building block for various heterocyclic compounds.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties, detailed crystal structure, modern synthetic protocols, and key applications of this compound. Data is presented in structured tables for clarity, and experimental workflows are detailed to ensure reproducibility.
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow to white crystalline solid.[4][5] It is soluble in hot water but has limited solubility in cold water and alcohol.[1] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-N',2-N'-dihydroxyethanediimidamide | [2][6] |
| Synonyms | Oxamidoxime, Oxalamide dioxime | [5][7] |
| CAS Number | 2580-79-2 | [7] |
| Molecular Formula | C₂H₆N₄O₂ | [6] |
| Molecular Weight | 118.10 g/mol | [6] |
| Melting Point | 200-204 °C; 203.5 °C (with decomposition) | [7][8] |
| Boiling Point | 238.1 °C (Predicted at 760 mmHg) | [7] |
| Density | 1.9 g/cm³ (Predicted); 1.678 g/cm³ (Crystallographic) | [7][8] |
| Appearance | Light yellow to yellow crystalline solid | [5] |
Table 2: Spectroscopic and Thermal Analysis Data
| Analysis Technique | Key Findings | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 5.18 (bs, 4H, NH₂), 9.76 (s, 2H, OH) | [4] |
| ¹³C NMR (DMSO-d₆) | δ 145.2 | [4] |
| FT-IR (KBr) | N-H stretching at ~3300 cm⁻¹ | [2] |
| DSC/TG-DTG | Melts at 203.5 °C, followed by two intense thermolysis steps between 209-240 °C. | [8] |
Crystal and Molecular Structure
X-ray diffraction studies have confirmed that this compound possesses a planar, symmetric molecular structure.[7][8] This planarity is a key feature influencing its packing in the solid state and its coordination behavior.
Caption: Molecular structure of this compound (DAG).
The single crystal structure of DAG has been determined to be monoclinic, belonging to the space group P2₁.[8] Detailed crystallographic data are presented in Table 3.
Table 3: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁ | [8] |
| a | 0.6763(8) nm | [8] |
| b | 0.3578(4) nm | [8] |
| c | 0.9658(12) nm | [8] |
| β | 90.78(2)° | [8] |
| Volume (V) | 0.2338(5) nm³ | [8] |
| Z | 2 | [8] |
| Calculated Density (Dc) | 1.678 g/cm³ | [8] |
| F(000) | 124 | [8] |
Synthesis and Experimental Protocols
This compound has been synthesized via several methods, including two-step and one-step procedures.[8] Early one-step methods often suffered from low yields (~40%) and were prone to thermal runaway.[9] A newer, safer, and higher-yielding one-step process has been developed that avoids these issues.[8]
References
- 1. This compound CAS#: 2580-79-2 [amp.chemicalbook.com]
- 2. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2580-79-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. This compound | 2580-79-2 | Benchchem [benchchem.com]
- 8. Preparation, Crystal Structure and Thermal Behavior of this compound [energetic-materials.org.cn]
- 9. Cas 2580-79-2,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to Diaminoglyoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diaminoglyoxime, a versatile chemical compound with significant applications in the synthesis of energetic materials, heterocyclic compounds, and as a ligand in coordination chemistry. This document details its chemical identity, physical properties, synthesis protocols, and key reaction pathways.
Chemical Identification and Properties
This compound, also known as oxamidoxime, is a nitrogen-rich compound that serves as a crucial building block in various chemical syntheses.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-N',2-N'-dihydroxyethanediimidamide[2][3] |
| CAS Number | 2580-79-2[2][3] |
| Molecular Formula | C₂H₆N₄O₂[2][3] |
| Molecular Weight | 118.10 g/mol [2][3] |
| Canonical SMILES | C(=NO)(C(=NO)N)N[2][3] |
| InChI Key | BFXWFQSYMVKOCJ-UHFFFAOYSA-N[2][3] |
| Common Synonyms | DAG compound, Oxalamide dioxime, N,N'-Dihydroxyoxalamidine[3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 200-204 °C (decomposes)[4] |
| Boiling Point | 238.1 °C at 760 mmHg (Predicted)[4] |
| Density | 1.9 g/cm³[4] |
| Appearance | White to yellow crystalline solid[5] |
| Solubility | Soluble in hot water; sparingly soluble in cold water and alcohol[1] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound (DAG) is most commonly achieved through the condensation of glyoxal with hydroxylamine.[1] Several protocols have been developed to optimize yield, purity, and safety. Below are detailed methodologies for key synthesis routes.
This recently developed method provides high-purity DAG in good yield without the need for recrystallization and minimizes the risk of thermal runaway.[5][6][7]
-
Reagents:
-
50 wt. % aqueous hydroxylamine solution (10 equivalents)
-
40 wt. % aqueous glyoxal solution (1 equivalent)
-
-
Procedure:
-
Preheat the 50% aqueous hydroxylamine solution to 95 °C in a reaction flask with stirring.
-
Add the 40% aqueous solution of glyoxal dropwise to the heated hydroxylamine solution over a period of one hour.
-
After the addition is complete, fit the flask with a reflux condenser and maintain the reaction mixture at 95 °C with stirring for 72-96 hours.[5][7]
-
Slowly cool the reaction mixture to room temperature with continuous stirring.
-
Further cool the mixture to 0-5 °C in an ice bath to facilitate precipitation.
-
Isolate the resulting white crystalline solid by filtration. The product is obtained in 77-80% yield and is typically pure enough for subsequent use without further purification.[5][7]
-
This traditional method involves the initial synthesis and isolation of glyoxime, which is then converted to this compound.
-
Step 1: Synthesis of Glyoxime
-
Treat an aqueous solution of glyoxal with two equivalents of hydroxylammonium chloride and two equivalents of aqueous sodium hydroxide.
-
Isolate and recrystallize the intermediate product, glyoxime.
-
-
Step 2: Synthesis of this compound
-
Treat the purified glyoxime with an additional two equivalents of hydroxylammonium chloride and two equivalents of sodium hydroxide.[5][7]
-
Cool the mixture and isolate the crude DAG.
-
Recrystallize the crude product from boiling water to afford pure this compound as a yellow crystalline solid. The overall yield for this two-step process is approximately 44%.[5]
-
Microwave irradiation offers a rapid method for synthesizing DAG.[8]
-
Reagents:
-
Glyoxime
-
Hydroxylamine hydrochloride
-
Alkali solution
-
-
Procedure:
-
The synthesis involves the vicarious nucleophilic substitution of a hydrogen atom on glyoxime using hydroxylamine hydrochloride.
-
This reaction is carried out under microwave irradiation for 2 to 3 minutes to yield this compound.[8] This method is particularly noted for its significant reduction in reaction time.
-
Table 3: Comparison of this compound Synthesis Protocols
| Method | Key Steps | Reaction Time | Yield | Purity & Purification | Safety Notes |
| Safer One-Pot | Direct reaction of glyoxal and excess hydroxylamine at 95 °C.[5][7] | 72-96 hours[5][7] | 77-80%[5][7] | High purity without recrystallization.[5][7] | Minimized exothermic nature.[5][7] |
| Traditional One-Pot | Glyoxal with 4 eq. of hydroxylammonium chloride and NaOH at 95 °C.[6][9] | A few hours[6][9] | < 40%[6][9] | Requires decolorizing carbon and recrystallization.[6][9] | Prone to thermal runaway.[6][9] |
| Two-Step | Isolation of glyoxime intermediate followed by reaction with hydroxylamine.[5] | Several hours per step | ~44% (overall)[5] | Requires multiple recrystallizations.[5] | Controlled, multi-step process. |
| Microwave-Assisted | Microwave irradiation of glyoxime and hydroxylamine hydrochloride.[8] | 2-3 minutes[8] | Good (not quantified) | Product confirmed by spectral data.[8] | Requires specialized microwave chemistry equipment. |
Key Applications and Reaction Pathways
This compound is a pivotal precursor in the synthesis of high-density energetic materials, most notably 3,4-diaminofurazan (DAF).[1][5] It is also utilized as a versatile reagent for creating various heterocyclic compounds and as a ligand for metal complexes used in catalysis.[2][10]
The conversion of DAG to DAF is a critical reaction in the field of energetic materials. DAF serves as a foundational block for numerous advanced explosives due to the desirable properties of the furazan ring, such as its planar structure and high heat of formation.[1]
-
Experimental Protocol:
-
A suspension of this compound (0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in a stainless steel reactor.[11]
-
The reactor is sealed and heated in an oil bath preheated to 170-180 °C for 2 hours.[11]
-
The reactor is then cooled in an ice bath for 2 hours.
-
Upon opening the reactor (in a fume hood to vent traces of ammonia), the product, diaminofurazan, can be isolated in high yield (>70%) and exceptional purity.[11]
-
The logical workflow from common starting materials to this compound and its subsequent conversion to the key energetic material precursor, diaminofurazan, is illustrated below.
Caption: Synthesis pathway of this compound and its conversion.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. This compound | 2580-79-2 | Benchchem [benchchem.com]
- 3. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 5. osti.gov [osti.gov]
- 6. A Convenient and Safer Synthesis of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 7. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient and Safer Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 10. This compound [myskinrecipes.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Diaminoglyoxime: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminoglyoxime (DAG) is a key intermediate in the synthesis of various nitrogen-rich compounds, particularly energetic materials and heterocyclic structures of medicinal interest. This document provides a detailed technical guide on this compound, covering its fundamental chemical properties, synthesis protocols, and key applications. Quantitative data is presented in a structured format for clarity, and experimental workflows are visualized to facilitate understanding.
Core Molecular Information
This compound is a white crystalline solid. Its fundamental molecular and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 118.10 g/mol | [1][3] |
| IUPAC Name | 1-N',2-N'-dihydroxyethanediimidamide | [1][3] |
| CAS Number | 2580-79-2 | [1][2] |
| Melting Point | 200-205 °C (decomposes) | [2][6] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of glyoxal or glyoxime with a source of hydroxylamine. The choice of synthetic route often depends on the desired yield, purity, and safety considerations.
Synthesis from Glyoxal
A common and modern approach involves the direct reaction of glyoxal with an excess of aqueous hydroxylamine.[7][8][9] This method is favored for its high yield and improved safety profile compared to older procedures.[7][8][9]
-
Preparation: A 1 L round-bottom flask equipped with a magnetic stir bar is charged with 569 mL (8.62 mol) of 50 wt % aqueous hydroxylamine.
-
Heating: The flask is immersed in an oil bath preheated to 95 °C and the hydroxylamine solution is stirred for 30 minutes.
-
Addition of Glyoxal: 125 mL (0.862 mol) of 40 wt % aqueous glyoxal is added dropwise to the heated hydroxylamine solution over a period of 30-60 minutes using a pressure-equalizing addition funnel.
-
Reaction: The reaction mixture is stirred at 95 °C for 72-96 hours under a reflux condenser.
-
Cooling and Isolation: The mixture is slowly cooled to room temperature with continuous stirring, followed by further cooling to 0-5 °C in an ice bath.
-
Filtration: The resulting white crystalline solid is collected by filtration.
-
Purity and Yield: This procedure yields this compound in 77-80% yield as a pure product without the need for recrystallization or treatment with decolorizing carbon.[7][8][9]
Synthesis from Glyoxime
An alternative two-step method involves the initial formation of glyoxime from glyoxal, which is then converted to this compound.[6][10]
-
Reaction Setup: In a 250 mL round-bottom flask, 17.6 g (0.2 mol) of glyoxime is stirred with 100 mL of 5 M aqueous sodium hydroxide.
-
Addition of Hydroxylamine: 27.8 g (0.4 mol) of hydroxylamine hydrochloride is added to the mixture in one portion.
-
Heating: The flask is fitted with a condenser and heated in an oil bath at 90 °C for 6 hours.
-
Crystallization: The reaction mixture is allowed to cool to room temperature, leading to the precipitation of a colorless crystalline solid.
-
Isolation and Purification: The solid is isolated, washed with 10-15 mL of cold water, and dried to yield this compound.
-
Yield: This method produces this compound in approximately 60% yield.[6]
Synthesis Workflow Diagram
Caption: Comparative workflow of the one-step and two-step synthesis routes for this compound.
Applications in Research and Development
This compound is a versatile precursor with significant applications in several areas of chemical research and development:
-
Energetic Materials: It serves as a fundamental building block for the synthesis of high-energy materials, including various furazan and oxadiazole derivatives.[7][11]
-
Heterocyclic Chemistry: this compound is a key starting material for the synthesis of a wide range of heterocyclic compounds, which are of interest in medicinal chemistry due to their potential biological activities.[11]
-
Coordination Chemistry: The glyoxime moiety readily chelates with metal ions, making this compound and its derivatives useful ligands in the study of coordination complexes.
-
Propellant Technology: It has been investigated as a ballistic modifier in double-base propellant formulations, where it can help to lower the pressure index.[12]
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis and characterization studies of this compound.
| Parameter | Method/Conditions | Value | Reference |
| Yield | One-step from glyoxal | 77-80% | [7][8][9] |
| Yield | Two-step from glyoxime | 60% | [6] |
| Yield | Microwave-assisted from glyoxime | 60% | [13] |
| Melting Point | - | 200-204 °C | [2] |
| Melting Point | - | 203-205 °C (dec.) | [6] |
| Activation Energy (Decomposition) | Thermogravimetric Analysis | 153 kJ/mol | [12] |
Conclusion
This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound. The detailed experimental protocols and comparative data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The improved one-step synthesis from glyoxal offers a safer and higher-yielding alternative to traditional methods, facilitating the availability of this important chemical intermediate for further research and application.
References
- 1. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 3. Diaminoglyoxim | C2H6N4O2 | CID 135432170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound [myskinrecipes.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 10. Convenient Synthesis of this compound and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. This compound | 2580-79-2 | Benchchem [benchchem.com]
- 12. Studies on this compound (DAG): thermolysis and evaluation as ballistic modifier in double base propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of Diaminoglyoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and melting point of diaminoglyoxime, a key intermediate in the synthesis of various energetic materials and heterocyclic compounds. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Physical and Chemical Properties
This compound, also known as oxalamide dioxime, is a yellow crystalline powder.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2580-79-2 | [1][2][3][4] |
| Molecular Formula | C₂H₆N₄O₂ | [1][2][3][4] |
| Molecular Weight | 118.10 g/mol | [3][4] |
| Appearance | Yellow crystalline powder | [1][2] |
Melting Point
The melting point of this compound is consistently reported to be in the range of 200-205 °C, often with decomposition.
| Melting Point (°C) | Notes | Source |
| 200-204 | [1][2][5] | |
| 203-205 | with decomposition | [6] |
Solubility
| Solvent | Solubility | Source |
| Hot Water | Soluble | [7][8] |
| Cold Water | Difficultly soluble | [7][8] |
| Alcohol | Difficultly soluble | [7][8] |
The limited solubility in cold water and alcohol allows for its precipitation and recrystallization from aqueous solutions during synthesis.[7][8]
Experimental Protocols
The following are generalized experimental protocols for the determination of melting point and solubility, applicable to compounds such as this compound.
4.1. Melting Point Determination (Capillary Method)
This method is a standard procedure for determining the melting point of a solid crystalline substance.
-
Sample Preparation: A small amount of the dry, pure this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range. For substances that decompose, the temperature at which decomposition begins is noted.
4.2. Solubility Determination (Isothermal Saturation Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.
-
Analysis: The concentration of this compound in the aliquot is determined by a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/100 mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
- 1. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 2. This compound CAS#: 2580-79-2 [amp.chemicalbook.com]
- 3. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diaminoglyoxim | C2H6N4O2 | CID 135432170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2580-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Glyoxime, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
A Technical Guide to the Historical Synthesis of Diaminoglyoxime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of synthetic methodologies for diaminoglyoxime, a crucial precursor in the development of various energetic materials and pharmaceuticals. This document provides a comparative analysis of key historical synthesis routes, detailed experimental protocols, and visual representations of the chemical pathways and workflows.
Introduction
This compound (DAG), also known as oxamidoxime, has been a compound of significant interest for over a century due to its role as a key intermediate in the synthesis of high-energy-density materials, including diaminofurazan (DAF). The journey to efficient and safe DAG synthesis has seen the development of numerous methods, each with its own set of advantages and challenges. This guide delves into the core historical methods, offering a structured overview for researchers and professionals in the field.
Historical Synthesis Routes: A Comparative Overview
The synthesis of this compound has been approached from various starting materials and reaction pathways. Early methods often involved hazardous reagents or produced low yields. Over time, more convenient and efficient syntheses have been developed. The following table summarizes the key historical methods for the preparation of this compound.
| Method | Starting Material(s) | Key Reagents | Reported Yield | Key Observations |
| From Cyanogen | Cyanogen, Hydroxylamine | - | Not specified | An early reported method.[1][2] |
| Ammonolysis of Dichloroglyoxime Diacetate | Dichloroglyoxime Diacetate, Ammonia | - | Not specified | Another historical approach.[1][2] |
| From Dibromofuroxan | Dibromofuroxan, Ammonia | - | Not specified | A less common historical route.[1][2] |
| From Dithiooxamide (Rubeanic Acid) | Dithiooxamide, Hydroxylamine | - | Not specified | Involves the reaction with hydroxylamine.[1][2] |
| Two-Step Synthesis from Glyoxal | Glyoxal, Hydroxylamine Hydrochloride | Sodium Hydroxide | 44% | Involves the initial formation and isolation of glyoxime, followed by a second reaction to form this compound.[3] |
| One-Step Synthesis from Glyoxal | Glyoxal, Hydroxylamine Hydrochloride | Sodium Hydroxide | ~40-70% | A more convenient method that avoids the isolation of the glyoxime intermediate.[4][5] Prone to thermal runaway in some variations.[5][6] |
| From Glyoxime | Glyoxime, Hydroxylamine Hydrochloride | Sodium Hydroxide | 51-60% | A common and well-documented method.[1][7] |
| Improved One-Step Aqueous Procedure | Glyoxal (40% aq.), Hydroxylamine (50% aq.) | Preheated aqueous hydroxylamine | 77-80% | A safer and higher-yielding method that minimizes exotherms and avoids the need for recrystallization.[3][5] |
| Microwave-Assisted Synthesis | Glyoxime, Hydroxylamine Hydrochloride | - | Good overall yield | A rapid synthesis method.[8][9] |
Key Experimental Protocols
This section provides detailed methodologies for two of the most significant historical synthesis routes for this compound.
Synthesis of this compound from Glyoxime
This two-step approach involves the initial synthesis of glyoxime from glyoxal, followed by its conversion to this compound.
Step 1: Synthesis of Glyoxime
-
Reagents: 40% Glyoxal solution, Hydroxylamine hydrochloride, Sodium hydroxide.
-
Procedure:
-
Dissolve 27.5 g (0.69 mol) of sodium hydroxide in 75 mL of water and cool the solution to 0°C.[1]
-
Add 69.5 g (1 mol) of hydroxylamine hydrochloride to the cooled solution with stirring.[1]
-
Slowly add 72.5 g (0.5 mol) of 40% glyoxal in 48 mL of water to the chilled solution, ensuring the temperature remains below 10°C.[1]
-
Allow the solution to stand in a refrigerator for 15 minutes.[1]
-
Remove the solution and let it come to room temperature. The product will precipitate as a solid within an hour.[1]
-
Collect the precipitate and press it as dry as possible between absorbent paper.[1]
-
Step 2: Synthesis of this compound from Glyoxime
-
Reagents: Glyoxime, Sodium hydroxide, Hydroxylamine hydrochloride.
-
Procedure:
-
In a beaker, dissolve 20 g (0.5 mol) of sodium hydroxide in 90 mL of water.[1]
-
Add 17.6 g (0.2 mol) of glyoxime to the solution.[1]
-
Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.[1]
-
Fit the beaker with a reflux condenser and heat it in an oil bath at 90°C for 6 hours.[1]
-
After 6 hours, cool the solution to room temperature to precipitate this compound as fine needles.[1]
-
Filter and dry the product. The reported yield is 12.2 g (51%).[1]
-
One-Pot Synthesis of this compound from Glyoxal
This method offers a more direct route to this compound without the isolation of the intermediate glyoxime.
-
Reagents: 40% Glyoxal solution, Hydroxylamine hydrochloride, Sodium hydroxide.
-
Procedure:
-
Dissolve 140 g (3.5 mol) of sodium hydroxide in 400 mL of water and cool the solution to 0°C.[2]
-
Add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions with stirring.[2]
-
Add 116 g (0.8 mol) of 40% glyoxal in one portion to the cold solution.[2]
-
After a brief period in a freezer (10 minutes), heat the solution in an oil bath at 90-100°C for 5 hours.[2]
-
A precipitate will form during the heating. After the reaction time, cool the mixture to 0°C.[2]
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the synthesis methods and a typical experimental workflow.
Caption: Comparative pathways of two-step vs. one-pot synthesis of this compound.
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Glyoxime, Diaminofurazan and Some Energetic Derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Diaminoglyoxime: A Technical Guide to its Discovery and Original Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and original preparation of diaminoglyoxime (DAG), a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, including high-energy materials. Tracing its origins to the late 19th century, this document details the initial synthesis and structural elucidation by Ferdinand Tiemann. Furthermore, it presents a compilation of established and contemporary experimental protocols for its preparation, with a focus on methodologies, reaction parameters, and quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the chemical processes involved.
Discovery and Historical Context
The discovery of this compound, also known as oxamidoxime, is intrinsically linked to the pioneering work on amidoximes by the German chemist Ferdinand Tiemann in the 1880s. While the first synthesis of an amidoxime, formamidoxime, was reported by Lossen and Schigerdecker in 1873, it was Tiemann who first elucidated the correct chemical structure of the amidoxime group in 1884.[1][2]
Tiemann's extensive research into the reactions of hydroxylamine with nitriles led to the first successful synthesis of this compound. By reacting cyanogen, the dinitrile of oxalic acid, with hydroxylamine, he was able to prepare the corresponding diamidoxime, which he named "oxamidoxime." This foundational work was published in the Berichte der Deutschen Chemischen Gesellschaft in 1884.[3] The reaction demonstrated the general principle of synthesizing amidoximes from nitriles, a method that remains fundamental in organic chemistry today.
The significance of this compound was further underscored by the work of L. Wolff, who, in 1895, reported its dehydration to form the furazan ring system, a novel heterocycle at the time.[4] This discovery opened the door to the synthesis of a wide array of furazan-based compounds, many of which are of significant interest in the field of energetic materials.
Chemical Structure and Properties
This compound is a white crystalline solid with the chemical formula C₂H₆N₄O₂ and a molecular weight of 118.10 g/mol . It is characterized by the presence of two amino groups and two oxime groups, making it a versatile building block in organic synthesis.
Key Properties of this compound:
| Property | Value | Reference |
| Melting Point | 200-204 °C (decomposes) | [5] |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in hot water, sparingly soluble in cold water and ethanol | |
| CAS Number | 2580-79-2 | [5] |
Experimental Protocols for the Preparation of this compound
Several methods for the synthesis of this compound have been developed since its initial discovery. The following protocols represent some of the most common and reliable laboratory-scale preparations.
Original Synthesis from Cyanogen and Hydroxylamine (Tiemann, 1884)
This method, while of historical importance, is rarely used today due to the hazardous nature of cyanogen gas. The original procedure involved bubbling cyanogen gas through an aqueous or alcoholic solution of hydroxylamine.
Synthesis from Glyoxime and Hydroxylamine Hydrochloride
A more common and safer laboratory preparation involves the reaction of glyoxime with an excess of hydroxylamine hydrochloride in an alkaline solution.[7]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 17.6 g (0.2 mol) of glyoxime in a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water.
-
To this solution, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.
-
Heat the reaction mixture in an oil bath at 90 °C for 6 hours.
-
Cool the solution to room temperature. The this compound will precipitate as fine, needle-like crystals.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 51-60% |
| Melting Point | 203-205 °C (decomposes) |
One-Pot Synthesis from Glyoxal and Hydroxylamine Hydrochloride
This method provides a convenient and efficient route to this compound directly from glyoxal, avoiding the isolation of the intermediate glyoxime.[8]
Experimental Protocol:
-
In a flask, prepare a solution of 140 g (3.5 mol) of sodium hydroxide in 400 mL of water and cool it to 0 °C.
-
With stirring, add 222 g (3.2 mol) of hydroxylamine hydrochloride in portions, maintaining the temperature below 10 °C.
-
To the cold solution, add 116 g (0.8 mol) of a 40% aqueous solution of glyoxal.
-
Heat the reaction mixture to 90-95 °C for several hours.
-
Cool the reaction mixture to room temperature, followed by cooling in an ice bath to complete precipitation.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 40-80% (yield can be improved with longer reaction times and excess hydroxylamine) |
| Purity | High purity can be achieved without the need for recrystallization in some optimized procedures. |
Reaction Pathways and Workflows
The synthesis of this compound and its subsequent conversion to other important compounds can be visualized through the following diagrams.
Caption: Two-step synthesis of this compound from glyoxal.
Caption: One-pot synthesis of this compound from glyoxal.
Caption: Dehydration of this compound to form 3,4-diaminofurazan.
Conclusion
The discovery of this compound by Ferdinand Tiemann marked a significant milestone in the field of organic chemistry, laying the groundwork for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. While the original synthesis from cyanogen is now primarily of historical interest, modern methods utilizing glyoxime or a one-pot reaction from glyoxal provide safe and efficient routes to this valuable intermediate. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers and scientists working in drug development and materials science, enabling the reliable preparation of this compound for further synthetic applications.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 5. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 6. osti.gov [osti.gov]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Decomposition of Diaminoglyoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of diaminoglyoxime (DAG), a compound of significant interest in the fields of energetic materials and as a precursor in organic synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Executive Summary
This compound undergoes a multi-stage thermal decomposition process, initiated by melting followed by two principal decomposition steps. The primary decomposition mechanism involves the cleavage of N-O and C-NH₂ bonds, leading to the evolution of various gaseous products. Understanding the thermal behavior of DAG is critical for its safe handling, storage, and application in various fields, including as a ballistic modifier in propellants.
Thermal Decomposition Profile
The thermal decomposition of this compound is characterized by distinct stages, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process begins with melting, immediately followed by two exothermic decomposition stages.
Table 1: Quantitative Data on the Thermal Decomposition of this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Temperature Range (°C) | Mass Loss (%) | Technique | Heating Rate (°C/min) |
| Melting | 203.5 | - | - | - | DSC | 10 |
| Decomposition Stage 1 | 209 | - | 209 - 212 | Not Specified | DSC/TG-DTG | 10 |
| Decomposition Stage 2 | 212 | - | 212 - 240 | Not Specified | DSC/TG-DTG | 10 |
Note: The complete decomposition of this compound occurs by 240°C.[1] The activation energy for the initial stage of thermal decomposition has been calculated from TGA data to be 153 kJ/mol.[2][3]
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is initiated by the cleavage of the N-O and C-NH₂ bonds.[2][3] This initial fragmentation is followed by a series of reactions that produce a variety of gaseous species.
High-temperature Fourier Transform Infrared (FTIR) spectroscopy and mass spectrometry have identified the primary gaseous products evolved during thermolysis.[2][3] These include species containing CN, NH, and OH functionalities, as well as various oxides of nitrogen.[2][3]
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Simultaneous TGA-DSC analysis is the primary method for investigating the thermal decomposition of this compound.
Objective: To determine the temperature and mass loss characteristics of the decomposition process and to measure the heat flow associated with thermal events.
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically employed.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an appropriate crucible (e.g., aluminum or alumina).
-
Instrument Setup:
-
The instrument is calibrated for temperature and heat flow using standard reference materials.
-
A controlled atmosphere is established, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
The sample is heated from ambient temperature to a final temperature above the complete decomposition point (e.g., 300°C).
-
A constant heating rate is applied, commonly 10°C/min, although other rates may be used to study the kinetics of decomposition.[1]
-
-
Data Acquisition: The instrument continuously records the sample mass, temperature, and differential heat flow throughout the experiment.
-
Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the enthalpy of the thermal events.
Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared (FTIR) Spectroscopy
To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer.
Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.
Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).
Methodology:
-
TGA Analysis: A TGA experiment is performed as described above.
-
Gas Transfer: The gaseous effluent from the TGA furnace is continuously transferred to the MS or FTIR instrument via a heated transfer line to prevent condensation of the decomposition products.
-
Data Acquisition:
-
MS: Mass spectra are recorded continuously, providing information on the mass-to-charge ratio of the evolved species.
-
FTIR: Infrared spectra of the evolved gases are recorded continuously, allowing for the identification of functional groups and specific molecules.
-
-
Data Analysis: The MS and FTIR data are correlated with the TGA data to identify the specific gaseous products evolved at each stage of decomposition.
Applications and Significance
The study of the thermal decomposition of this compound is crucial for its application as a ballistic modifier in double-base propellants. Research has shown that this compound can significantly lower the pressure index of propellant formulations, which is a desirable characteristic for controlling the burn rate.[2] Its decomposition behavior influences the combustion characteristics of the propellant. Furthermore, as a precursor to other energetic materials and heterocyclic compounds, understanding its thermal stability is paramount for safe synthesis and handling protocols.
References
diaminoglyoxime safety and handling precautions
An In-depth Technical Guide to Diaminoglyoxime: Safety and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on publicly available Safety Data Sheets (SDS) and should be supplemented with a thorough review of the specific SDS provided by the supplier and adherence to all applicable institutional and regulatory safety protocols. The toxicological properties of this compound have not been fully investigated.[1]
Hazard Identification
This compound is classified as a substance that can cause skin and eye irritation.[2] It may also cause respiratory irritation.[2] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.
Potential Health Effects:
-
Eye: May cause eye irritation.[1]
-
Skin: May cause skin irritation and may be harmful if absorbed through the skin.[1]
-
Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[1]
-
Inhalation: May cause respiratory tract irritation and may be harmful if inhaled.[1]
-
Chronic: No information has been found regarding the chronic health effects of this compound.[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed individual to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] If breathing has stopped, provide artificial respiration.[1] Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Wash the affected area with soap and water.[3] Get medical aid if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][3][4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[1][2]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2]
Accidental Release Measures
In the case of a spill or accidental release, the following procedures should be followed:
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 6.0.[1] Avoid dust formation and breathing in dust, vapors, mist, or gas.[1][3] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains, other waterways, or soil.[2]
-
Containment and Cleanup: Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][2] Clean up spills immediately.[1] Avoid generating dusty conditions.[1]
Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Wash thoroughly after handling.[1]
-
Use with adequate ventilation.[1]
-
Keep the container tightly closed.[1]
-
Avoid ingestion and inhalation.[1]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]
-
For long-term storage, a temperature of 2-8°C is recommended.[2]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
-
Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1] Use adequate ventilation to keep airborne concentrations low.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
-
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆N₄O₂ | [2][5] |
| Molecular Weight | 118.09 g/mol | [5] |
| Appearance | Yellow crystalline powder | [5][6] |
| Melting Point | 200-204 °C | [5] |
| Boiling Point | 238.1°C at 760 mmHg | [5] |
| Flash Point | 97.8°C | [5] |
| Density | 1.9 g/cm³ | [5] |
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions of use.[7]
-
Conditions to Avoid: Fine particles, such as dust and mists, may fuel fires or explosions.[7]
-
Hazardous Decomposition Products: Emits toxic fumes of carbon monoxide and oxides of nitrogen under fire conditions.[2][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] No specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity were found in the reviewed literature.[1] Therefore, it should be handled with the caution appropriate for a chemical with an unknown toxicological profile.
Experimental Protocols
A comprehensive search of publicly available scientific literature and safety data did not yield any specific toxicological or preclinical studies for this compound. As such, there are no key experiments with detailed methodologies to report for this compound. The lack of such data underscores the importance of adhering to the stringent safety and handling precautions outlined in this guide.
Disposal Considerations
Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[4]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. Acute aminoglycoside retinal toxicity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. histologix.com [histologix.com]
- 6. Genotoxicity evaluation of sesamin and episesamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Methodological & Application
Application Notes: Diaminoglyoxime as a Precursor for High-Density Energetic Materials
Introduction
Diaminoglyoxime (DAG), also known as oxamidoxime, is a crucial precursor in the synthesis of advanced high-density energetic materials. Its primary application lies in its role as a key intermediate for producing 3,4-diaminofurazan (DAF), a foundational structure for a variety of thermally stable, high-energy compounds.[1][2] The furazan ring system, derived from DAG, is valued in energetic materials research for its dense, planar structure, aromatic stability, and the energetic contribution of the ring's oxygen atom.[3] The availability of safe and efficient synthesis routes for DAG has made the large-scale production of DAF and its energetic derivatives economically viable, paving the way for new developments in the field.[1][4] Beyond furazans, DAG is also explored in the formulation of metal-containing energetic complexes and as a ballistic modifier in propellants.[5][6][7]
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound (DAG)
This protocol details a convenient and safe laboratory-scale synthesis of this compound from glyoxime, adapted from literature methods which report yields of approximately 60%.[1] An improved method yielding up to 80% has also been developed by simply adding an aqueous solution of glyoxal to a heated aqueous solution of hydroxylamine, which minimizes exothermic hazards.[4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Glyoxime | C₂H₄N₂O₂ | 88.07 | 17.6 g (0.2 mol) | Starting Material |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 27.8 g (0.4 mol) | Aminating Agent |
| Sodium Hydroxide | NaOH | 40.00 | 20.0 g (0.5 mol) | Base |
| Deionized Water | H₂O | 18.02 | 100 mL | Solvent |
Procedure
-
To a 250 mL round-bottom flask, add glyoxime (17.6 g, 0.2 mol) and a 5 M aqueous solution of sodium hydroxide (100 mL).
-
Stir the mixture to dissolve the glyoxime.
-
Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) to the solution in a single portion.
-
Fit the flask with a reflux condenser and heat the assembly in an oil bath, maintaining the bath temperature at 90°C for 6 hours.[1]
-
After the heating period, allow the reaction mixture to cool to room temperature.
-
A precipitate of colorless, needle-like crystals will form.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water (10-15 mL).
-
Dry the product to yield this compound. Expected yield: ~14.0 g (60%).[1]
Characterization
-
Melting Point: 203-205 °C (with decomposition).[1]
-
¹H NMR (DMSO-d₆): δ 5.18 (bs, 4H, NH₂), 9.76 (s, 2H, OH).[1]
-
¹³C NMR (DMSO-d₆): δ 145.2.[1]
Protocol 2: Synthesis of 3,4-Diaminofurazan (DAF) from DAG
DAF is a critical energetic precursor synthesized via the dehydration and cyclization of DAG. This procedure requires elevated temperatures and pressures.[1][3]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Role |
| This compound (DAG) | C₂H₆N₄O₂ | 118.10 | 23.6 g (0.2 mol) | Starting Material |
| Potassium Hydroxide | KOH | 56.11 | 9.0 g (0.16 mol) | Base/Dehydrating Agent |
| Deionized Water | H₂O | 18.02 | 80 mL | Solvent |
Procedure
-
Prepare a 2 M aqueous solution of potassium hydroxide by dissolving KOH (9.0 g) in water (80 mL).
-
Create a suspension of this compound (23.6 g, 0.2 mol) in the aqueous potassium hydroxide solution within a stainless steel pressure reactor.
-
Seal the reactor securely.
-
Place the reactor in a preheated oil bath at 170-180°C and maintain this temperature for 2 hours.[1]
-
After heating, cool the reactor by immersing it in an ice bath for 2 hours.
-
Caution: Open the reactor in a well-ventilated fume hood to avoid exposure to trace amounts of ammonia gas that may be released.
-
Transfer the reaction mixture from the reactor, washing the chamber with water (2 x 20 mL) to ensure complete recovery.
-
Filter the mixture to collect the product, which precipitates as colorless needles.
-
Dry the product to yield 3,4-diaminofurazan. Expected yield: ~14.1 g (70%).[1]
Characterization
Application in Advanced Energetic Materials
DAG is the entry point to a family of high-energy, high-density materials based on the furazan structure. The amino groups on the DAF ring can be further functionalized, such as through nitration, to produce powerful explosives.[1]
Data Summary
The following table summarizes the key properties of this compound and its primary energetic derivative, diaminofurazan, as reported in the literature.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Synthesis Yield | Notes |
| This compound (DAG) | C₂H₆N₄O₂ | 118.10 | 203-205 (dec.)[1] | - | 60-80%[1][4] | Key precursor, also used as a ballistic modifier.[6] |
| 3,4-Diaminofurazan (DAF) | C₂H₄N₄O | 100.07 | 179-180[1] | 1.61[3] | >70% (from DAG)[1] | Precursor to many high-performance explosives.[2] |
| MAOTO | - | - | >200[1] | 1.81 (calc.)[1] | - | A DAF derivative; reported to be shock insensitive.[1] |
| MNOTO | C₉H₂N₁₈O₈ | 490.23 | 160 (dec.)[1] | - | 97% (nitration step)[1] | High-energy derivative with enhanced detonation properties.[1] |
Safety Precautions
-
The synthesis and handling of energetic materials and their precursors should only be conducted by trained personnel in a controlled laboratory environment.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
The synthesis of DAF involves high temperatures and pressures and must be performed in a suitable pressure reactor with appropriate safety shields and pressure-release mechanisms.
-
Nitration reactions, such as the synthesis of MNOTO, involve highly corrosive and reactive acids (e.g., 100% nitric acid) and must be performed with extreme caution in a chemical fume hood, with careful temperature control to prevent runaway reactions.
-
All energetic compounds should be handled in small quantities and tested for sensitivity to impact, friction, and electrostatic discharge before scaling up.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. army.mil [army.mil]
- 5. Synthesis and characterization of metal-containing energetic complexes - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Diaminoglyoxime as a Chelating Agent for Metal Ions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diaminoglyoxime (DAG), a vic-dioxime, is an organic compound recognized for its potent chelating properties.[1] Structurally similar to the well-known analytical reagent dimethylglyoxime (DMG), DAG possesses two oxime groups and two amino groups, which act as coordination sites for metal ions. This arrangement allows DAG to function as a multidentate ligand, forming stable, ring-like structures known as chelates with various metal ions. These complexes often exhibit distinct colors, making them suitable for qualitative and quantitative analysis.[1][2]
While primarily utilized as a precursor in the synthesis of energetic materials, DAG's strong chelating ability makes it a valuable reagent in analytical and coordination chemistry for the detection and quantification of metal ions.[1] Its applications are particularly relevant in gravimetric and spectrophotometric analysis. For professionals in drug development, the principles of chelation demonstrated by DAG are fundamental to understanding therapies for metal toxicity and the mechanisms of metallo-drugs.
Principles of Chelation by this compound
This compound, like other vic-dioximes, typically acts as a bidentate ligand, coordinating with a metal ion through its two nitrogen atoms from the oxime groups. In the presence of a metal ion such as Nickel(II), two molecules of deprotonated this compound coordinate to form a stable, square planar complex. The stability of this complex is enhanced by intramolecular hydrogen bonding between the oxime groups of the two ligand molecules.
Caption: Chelation of a metal ion (M²⁺) by two this compound molecules.
Quantitative Data
While this compound is known to form complexes with Cu(II), Ni(II), Co(II), Zn(II), and Cd(II), comprehensive, critically evaluated stability constant data for the parent ligand is not widely available in the literature.[2] The determination of such constants is crucial for understanding the strength and specificity of the metal-ligand interaction. Stability constants (log β) are typically determined using techniques like potentiometric titration.[3]
For spectrophotometric applications, key quantitative parameters include the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which relates absorbance to concentration according to the Beer-Lambert law. These values must be determined empirically for each metal-DAG complex.
Table 1: Key Quantitative Parameters for Metal Chelate Analysis
| Parameter | Symbol | Description | Method of Determination |
| Stability Constant | log β | Measures the equilibrium constant for the formation of the complex in solution; higher values indicate greater stability.[4] | Potentiometric Titration, Spectrophotometry |
| Wavelength of Max. Absorbance | λmax | The wavelength at which the complex shows the highest light absorbance. | UV-Vis Spectrophotometry |
| Molar Absorptivity | ε | A measure of how strongly the complex absorbs light at a specific wavelength (L·mol⁻¹·cm⁻¹). | UV-Vis Spectrophotometry (from calibration curve) |
| Limit of Detection | LOD | The lowest concentration of an analyte that can be reliably distinguished from a blank. | Statistical analysis of blank measurements |
| Limit of Quantification | LOQ | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. | Statistical analysis of low-concentration standards |
Note: Researchers must determine these parameters for their specific experimental conditions (e.g., pH, solvent, temperature).
Experimental Protocols
Protocol 1: Synthesis of this compound (DAG)
This protocol is adapted from a high-yield, one-step procedure that minimizes byproducts and avoids the need for extensive purification.[5]
Materials:
-
50% Aqueous hydroxylamine solution
-
40% Aqueous glyoxal solution
-
Round-bottom flask with a reflux condenser
-
Stirring hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, heat an excess of 50% aqueous hydroxylamine solution (e.g., 10 equivalents) to 95 °C with stirring.
-
Glyoxal Addition: Add a 40% aqueous solution of glyoxal (1 equivalent) dropwise to the preheated hydroxylamine solution over approximately one hour.
-
Reflux: After the addition is complete, fit the flask with a reflux condenser and maintain the reaction mixture at 95 °C with continuous stirring for 72-96 hours.
-
Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature while still stirring.
-
Precipitation: Once at room temperature, transfer the flask to an ice bath and continue to cool to 0-5 °C to maximize the precipitation of the product.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and allow it to air-dry or dry in a vacuum oven at a low temperature. The resulting this compound should be pure and does not typically require further recrystallization.[5]
Protocol 2: Template for Gravimetric Determination of Nickel(II)
This protocol is a general template based on the well-established method for nickel determination using the analogous compound, dimethylglyoxime (DMG).[6] Researchers should optimize reagent concentrations and pH for use with this compound.
Objective: To determine the concentration of Ni²⁺ in a sample by precipitating it as a stable Ni(DAG)₂ complex and measuring its mass.
Caption: General workflow for the gravimetric determination of Nickel(II).
Materials:
-
Nickel-containing sample
-
Hydrochloric acid (HCl)
-
This compound (DAG) solution (e.g., 1% w/v in ethanol)
-
Ammonium hydroxide (NH₄OH) solution (1:1)
-
Sintered glass crucibles
-
Drying oven, desiccator, analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute HCl. Dilute the solution with deionized water to approximately 150-200 mL.
-
Reagent Addition: Heat the solution to 60-80 °C (do not boil) and add a slight excess of the 1% DAG solution in ethanol.
-
Precipitation: Slowly add dilute ammonium hydroxide solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). A colored precipitate of the nickel-diaminoglyoxime complex will form.
-
Digestion: Keep the beaker on a steam bath or hot plate at a gentle heat (60-80 °C) for 30-60 minutes to allow the precipitate to coagulate and become more filterable.
-
Filtration: Remove the beaker from the heat, allow it to cool, and filter the supernatant through a pre-weighed, medium-porosity sintered glass crucible.
-
Washing: Transfer the precipitate to the crucible and wash it several times with cold deionized water until the washings are free of chloride ions (test with AgNO₃).
-
Drying: Place the crucible with the precipitate in a drying oven at 110-120 °C for 1-2 hours.
-
Weighing and Calculation: Cool the crucible in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and cooling steps until a constant weight is achieved. Calculate the mass of nickel in the original sample using the mass of the precipitate and the appropriate gravimetric factor.
Protocol 3: Template for Spectrophotometric Determination of Nickel(II)
This protocol is adapted from methods using DMG, where an oxidizing agent is used to form a colored Ni(IV)-dioxime complex that is soluble and suitable for spectrophotometry.[7][8] Optimization of the oxidant, pH, and wavelength is required for DAG.
Objective: To determine the concentration of Ni²⁺ by forming a colored complex with DAG in an alkaline, oxidized solution and measuring its absorbance.
Caption: General workflow for the spectrophotometric determination of Nickel(II).
Materials:
-
Standard Nickel(II) solution (e.g., 10 ppm)
-
This compound (DAG) solution (e.g., 1% w/v in ethanol)
-
Oxidizing agent (e.g., saturated bromine water or potassium persulfate)
-
Ammonium hydroxide (NH₄OH) solution
-
Buffer solution (e.g., citrate or borate)
-
UV-Vis Spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions by pipetting known volumes of the standard nickel solution (e.g., 0, 1, 2, 5, 10 mL of a 10 ppm solution) into separate 50 mL volumetric flasks. Also, prepare a flask for the unknown sample.
-
Reagent Addition: To each flask (including a "blank" with 0 mL Ni²⁺), add the buffer solution, followed by the oxidizing agent. Swirl to mix. Then, add a fixed volume of the DAG solution (e.g., 2 mL).
-
Color Development: Add ammonium hydroxide to make the solution alkaline and dilute to the 50 mL mark with deionized water. Mix thoroughly and let the solution stand for a fixed period (e.g., 10 minutes) for the color to develop fully and stabilize.[7]
-
Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which must be predetermined by scanning the spectrum of the complex (for Ni-DMG, this is often around 445 nm).[8][9] Zero the instrument using the reagent blank. Measure and record the absorbance of each standard and the unknown sample.
-
Data Analysis: Plot a calibration curve of absorbance versus nickel concentration for the standard solutions. The plot should be linear.
-
Determine Unknown Concentration: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of nickel in the unknown sample based on its measured absorbance.
Relevance to Drug Development
Chelating agents are critical in pharmaceutical science. While this compound itself is not a therapeutic agent, its chemistry is highly relevant:
-
Treatment of Metal Toxicity: The core principle of chelation therapy is to administer a ligand that forms a stable, non-toxic complex with a harmful metal ion, facilitating its excretion. Understanding the coordination chemistry of ligands like DAG provides insight into designing more effective drugs for heavy metal poisoning.
-
Metallo-drugs: Many therapeutic agents are metal complexes where the ligand modulates the metal's biological activity. The principles of ligand design and complex stability are central to the development of these drugs.
-
Analytical Chemistry in Pharma: The protocols described are directly applicable to the quality control of pharmaceutical products, where trace metal analysis is often a regulatory requirement. Methods for quantifying metal ions are essential for ensuring the safety and purity of raw materials and final drug products.
References
- 1. This compound [myskinrecipes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. scielo.br [scielo.br]
- 9. scribd.com [scribd.com]
Applications of Diaminoglyoxime and its Analogs in Analytical Chemistry
Abstract
This document provides a detailed overview of the applications of diaminoglyoxime and its closely related analog, dimethylglyoxime, in the field of analytical chemistry. While this compound is recognized for its chelating properties, detailed analytical protocols for its use are not extensively documented in scientific literature. In contrast, dimethylglyoxime is a well-established reagent for the selective detection and quantification of metal ions, particularly nickel and palladium. This document presents comprehensive application notes and experimental protocols for the use of dimethylglyoxime as a representative example of the analytical utility of vic-dioximes. The methodologies covered include gravimetric and spectrophotometric analysis. Quantitative data, including detection limits and potential interferences, are summarized for clarity. Furthermore, experimental workflows and chemical reaction diagrams are provided to aid researchers, scientists, and drug development professionals in their understanding and application of these analytical techniques.
Introduction to this compound in Analytical Chemistry
This compound (C₂H₆N₄O₂) is a vic-dioxime that possesses strong chelating capabilities, enabling it to form stable complexes with various metal ions.[1] This property makes it a candidate for use as a reagent in analytical chemistry for the detection and quantification of metals. However, a comprehensive review of the current scientific literature reveals that while its synthesis and applications in the field of energetic materials are well-documented, detailed and standardized protocols for its use in routine analytical applications are sparse. The primary focus of research on this compound has been on its synthesis and its role as a precursor in the production of other compounds.[2]
In contrast, the closely related compound, dimethylglyoxime (DMG), is one of the most well-known and widely used selective organic reagents in analytical chemistry.[3][4][5][6] It is particularly renowned for its high specificity towards nickel(II) and palladium(II) ions, with which it forms brightly colored, insoluble complexes.[3][4][5] Due to the extensive documentation and established methodologies for dimethylglyoxime, it serves as an excellent model to illustrate the analytical applications of vic-dioximes. The principles and procedures outlined for dimethylglyoxime are indicative of the potential applications of other similar oxime-based chelating agents like this compound.
Application Notes: Metal Ion Determination using Dimethylglyoxime
The following sections detail the established applications of dimethylglyoxime in the gravimetric and spectrophotometric analysis of nickel and palladium.
Gravimetric Determination of Nickel(II)
Principle: Dimethylglyoxime reacts with nickel(II) ions in a slightly alkaline (ammoniacal) solution to form a voluminous, bright red precipitate of nickel dimethylglyoximate [Ni(C₄H₇N₂O₂)₂].[4] The reaction is highly selective in a buffered solution. The precipitate is of definite composition, can be easily filtered, washed, and dried to a constant weight, making it ideal for gravimetric analysis.
Reaction:
Ni²⁺ + 2C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂ (s) + 2H⁺
Key Considerations:
-
pH: The precipitation is quantitative in a pH range of 5 to 9. Below pH 5, the precipitation is incomplete. Above pH 9, a soluble nickel-DMG complex may form. An ammonia-ammonium chloride buffer is commonly used.
-
Interferences: Cobalt(II), copper(II), and iron(III) can interfere. Iron(III) can be masked by the addition of tartaric or citric acid to prevent the precipitation of its hydroxide. Cobalt(II) and copper(II) interference can be minimized by controlling the pH and adding appropriate masking agents.
-
Reagent Concentration: A slight excess of the alcoholic solution of dimethylglyoxime is used to ensure complete precipitation. A large excess should be avoided as it may crystallize out with the precipitate.
Spectrophotometric Determination of Nickel(II)
Principle: In an alkaline medium and in the presence of an oxidizing agent (such as bromine water or potassium persulfate), nickel(II) ions react with dimethylglyoxime to form a soluble, red-brown complex of nickel(IV)-dimethylglyoxime. The intensity of the color is proportional to the concentration of nickel and can be measured spectrophotometrically, typically at a wavelength of 445 nm.
Key Considerations:
-
Oxidizing Agent: The presence of an oxidizing agent is crucial for the formation of the colored complex.
-
Stability: The color of the complex can fade over time, so absorbance measurements should be taken within a specific time frame after color development.
-
Interferences: Similar to the gravimetric method, other metal ions can interfere. These interferences can often be overcome by techniques such as solvent extraction of the nickel-DMG complex into an organic solvent like chloroform.
Gravimetric Determination of Palladium(II)
Principle: Palladium(II) ions react with dimethylglyoxime in a dilute acidic solution (e.g., HCl or H₂SO₄) to form a yellow, insoluble precipitate of palladium(II) dimethylglyoximate [Pd(C₄H₇N₂O₂)₂]. This reaction is highly selective for palladium in acidic media.
Reaction:
Pd²⁺ + 2C₄H₈N₂O₂ → Pd(C₄H₇N₂O₂)₂ (s) + 2H⁺
Key Considerations:
-
pH: The precipitation is carried out in an acidic solution (pH 0.5-4), which prevents the precipitation of nickel and other metal ions that form complexes with DMG in alkaline or neutral solutions.
-
Interferences: Gold can be co-precipitated but can be removed by pre-treatment of the sample. Platinum(IV) may also precipitate if present in high concentrations and upon prolonged standing.
Experimental Protocols
Protocol for Gravimetric Determination of Nickel in a Steel Sample
-
Sample Preparation: Accurately weigh about 1 g of the steel sample and dissolve it in a mixture of 20 mL of 6 M HCl and 5 mL of concentrated HNO₃ with gentle heating in a fume hood.
-
Removal of Interferences: Add 10 mL of a 20% (w/v) tartaric acid solution to mask any iron(III) present.
-
pH Adjustment: Dilute the solution to approximately 200 mL with distilled water. Neutralize the solution with concentrated ammonia until it is slightly alkaline, then make it slightly acidic with HCl.
-
Precipitation: Heat the solution to 70-80 °C. Add a 1% (w/v) alcoholic solution of dimethylglyoxime in slight excess. Slowly add dilute ammonia solution dropwise with constant stirring until the solution is slightly ammoniacal and the red precipitate forms.
-
Digestion: Allow the precipitate to digest by keeping the beaker on a steam bath for 30-60 minutes.
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until it is free from chloride ions (test with AgNO₃).
-
Drying and Weighing: Dry the crucible with the precipitate in an oven at 110-120 °C to a constant weight.
-
Calculation: Calculate the percentage of nickel in the sample using the following formula: % Ni = (Weight of Ni(DMG)₂ × Gravimetric Factor × 100) / Weight of Sample (Gravimetric Factor for Ni in Ni(C₄H₇N₂O₂)₂ is 0.2032)
Protocol for Spectrophotometric Determination of Nickel
-
Preparation of Standard Solutions: Prepare a series of standard nickel solutions with concentrations ranging from 0.5 to 5.0 ppm.
-
Color Development: To 10 mL of each standard solution (and a blank of distilled water) in a 50 mL volumetric flask, add 5 mL of bromine water, followed by 10 mL of concentrated ammonia. Cool the flasks to room temperature.
-
Complex Formation: Add 20 mL of a 1% (w/v) dimethylglyoxime solution to each flask and dilute to the mark with distilled water.
-
Absorbance Measurement: After 15 minutes, measure the absorbance of each solution at 445 nm using a spectrophotometer, with the blank solution as the reference.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to create a calibration curve.
-
Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of nickel in the unknown sample from the calibration curve.
Quantitative Data
The following table summarizes key quantitative parameters for the analytical methods described.
| Parameter | Gravimetric Determination of Nickel | Spectrophotometric Determination of Nickel | Gravimetric Determination of Palladium |
| Analyte | Nickel(II) | Nickel(II) | Palladium(II) |
| Reagent | Dimethylglyoxime | Dimethylglyoxime | Dimethylglyoxime |
| Precipitate/Complex | Ni(C₄H₇N₂O₂)₂ | [Ni(IV)-DMG Complex] | Pd(C₄H₇N₂O₂)₂ |
| Color | Bright Red | Red-Brown | Yellow |
| Optimal pH | 5 - 9 | Alkaline (>9) | 0.5 - 4 |
| Wavelength (λmax) | N/A | 445 nm | N/A |
| Gravimetric Factor | 0.2032 | N/A | 0.3167 |
| Detection Limit | ~1 mg | ~0.1 ppm | ~0.5 mg |
| Major Interferences | Fe(III), Co(II), Cu(II) | Fe(III), Co(II), Cu(II) | Au(III), Pt(IV) |
Visualizations
Chemical Reaction and Structure
The following diagram illustrates the chelation of nickel(II) by two molecules of dimethylglyoxime to form the stable, square planar nickel dimethylglyoximate complex.
Caption: Chelation of Ni²⁺ by Dimethylglyoxime.
Experimental Workflow for Gravimetric Analysis
The logical flow of the gravimetric determination of nickel is depicted in the following workflow diagram.
Caption: Gravimetric determination of Nickel workflow.
Experimental Workflow for Spectrophotometric Analysis
The following diagram illustrates the workflow for the spectrophotometric determination of nickel.
Caption: Spectrophotometric determination of Nickel workflow.
Conclusion
While this compound shows potential as a chelating agent in analytical chemistry, its applications are not as well-established or documented as those of its analog, dimethylglyoxime. Dimethylglyoxime remains a cornerstone reagent for the highly selective and reliable gravimetric and spectrophotometric determination of nickel and palladium. The detailed protocols and quantitative data provided for dimethylglyoxime serve as a valuable resource for researchers and professionals in analytical chemistry and related fields, and provide a framework for the potential development of analytical methods using other vic-dioxime reagents. Further research into the analytical applications of this compound could expand the toolkit of selective chelating agents available to analytical chemists.
References
- 1. Studies on this compound (DAG): thermolysis and evaluation as ballistic modifier in double base propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. nbinno.com [nbinno.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
Application Notes and Protocols for the Gravimetric Determination of Nickel using Dimethylglyoxime
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis. The determination of nickel using dimethylglyoxime (DMG) is a classic example of this technique, relying on the selective precipitation of nickel as a vibrant red nickel(II) dimethylglyoximate complex, Ni(C₄H₇N₂O₂)₂.[1][2] This method is valued for its specificity and the stability of the resulting precipitate.[3] The following application notes and protocols provide a comprehensive guide for the successful gravimetric determination of nickel in various samples.
The underlying principle involves the reaction of Ni²⁺ ions with an alcoholic solution of dimethylglyoxime in a slightly alkaline or buffered medium.[4][5][6] The reaction is highly selective for nickel in a controlled pH range of 5 to 9.[4][5][6][7] The resulting chelate is a bulky, well-defined crystalline precipitate that can be easily filtered, dried, and weighed.[4][5]
Chemical Principles:
Nickel(II) ions react with two molecules of dimethylglyoxime to form a stable, neutral coordination complex. Each dimethylglyoxime molecule loses a proton from one of its oxime groups, and the nickel ion is coordinated to the four nitrogen atoms of the two DMG molecules.[4][7] The formation of this insoluble red precipitate is quantitative in the appropriate pH range.[6][7]
The chemical reaction is as follows:
Ni²⁺ + 2C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂ (s) + 2H⁺[8]
To ensure complete precipitation, the reaction is typically carried out in a solution buffered with ammonia or citrate to maintain a pH between 5 and 9.[4][5][6][7] If the pH is too low, the equilibrium will shift to the left, favoring the dissolution of the precipitate.[4][5][6][7]
Interferences and Mitigation:
Several metal ions can potentially interfere with the gravimetric determination of nickel. The most common interferences and their mitigation strategies are summarized below.
| Interfering Ion | Nature of Interference | Mitigation Strategy |
| Iron(III) | Precipitates as ferric hydroxide in the alkaline medium used for nickel precipitation.[3] | Addition of a masking agent such as tartaric acid or citric acid, which forms a stable, soluble complex with iron, preventing its precipitation.[3][7] |
| Cobalt(II) | Forms a soluble, colored complex with dimethylglyoxime, which can lead to errors if present in high concentrations.[4][7] | A large excess of dimethylglyoxime may be required.[4][7] In cases of high cobalt concentration, prior separation may be necessary. |
| Copper(II) | Can be co-precipitated with the nickel complex. | Precipitation in a solution containing tartrate and thiosulphate at a pH of 5.5–6.5 can eliminate copper interference.[9] |
| Palladium(II) | Forms a yellow precipitate with dimethylglyoxime in acidic solutions.[10] | The precipitation of nickel is carried out in a slightly alkaline medium, which allows for the separation from palladium if the initial solution is acidic. |
Experimental Protocols
1. Preparation of Reagents:
| Reagent | Preparation |
| 1% (w/v) Dimethylglyoxime Solution | Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.[11] |
| 1:1 Ammonia Solution | Mix equal volumes of concentrated ammonium hydroxide and deionized water. Prepare in a fume hood. |
| 20% (w/v) Tartaric Acid Solution | Dissolve 20 g of tartaric acid in 100 mL of deionized water.[7] |
| 1:1 Hydrochloric Acid | Slowly add a volume of concentrated hydrochloric acid to an equal volume of deionized water while stirring. Prepare in a fume hood. |
2. Protocol for Gravimetric Determination of Nickel:
This protocol outlines the step-by-step procedure for the precipitation, isolation, and quantification of nickel.
a. Sample Preparation:
-
Accurately weigh a sample containing approximately 30-40 mg of nickel into a 400 mL beaker.
-
Dissolve the sample in about 20 mL of 1:1 hydrochloric acid. Gently heat the solution if necessary to aid dissolution.
-
Dilute the solution to approximately 200 mL with deionized water.
b. Precipitation:
-
Add 50 mL of 20% tartaric acid solution to the sample solution.[7] This will prevent the precipitation of iron hydroxides.
-
Heat the solution to 60-80°C on a hot plate. Do not boil.[1][6]
-
Slowly add 20 mL of the 1% alcoholic dimethylglyoxime solution while stirring continuously. A red precipitate of nickel dimethylglyoximate will form.[12]
-
While still warm, add 1:1 ammonia solution dropwise with constant stirring until the solution is slightly alkaline (a faint odor of ammonia should be present).[6][12]
-
Digest the precipitate by keeping the beaker on a steam bath or hot plate at a low temperature for at least one hour to promote the formation of larger, more easily filterable crystals.[11]
-
Allow the solution to cool to room temperature.
c. Filtration and Washing:
-
Weigh a clean, dry sintered glass crucible of medium porosity to a constant weight (± 0.3 mg).
-
Filter the cooled solution through the pre-weighed crucible using gentle suction.
-
Transfer the precipitate completely to the crucible. Use a rubber policeman to remove any precipitate adhering to the beaker walls.
-
Wash the precipitate several times with cold deionized water until the washings are free of chloride ions (test with silver nitrate solution).
-
Finally, wash the precipitate with a small amount of ethanol to remove any excess dimethylglyoxime.
d. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours.[3]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible and its contents accurately.
-
Repeat the drying, cooling, and weighing steps until a constant weight is achieved.
3. Calculation of Nickel Content:
The percentage of nickel in the original sample can be calculated using the following formula:
% Ni = (Weight of Ni(DMG)₂ precipitate (g) × Gravimetric Factor × 100) / Weight of sample (g)
The gravimetric factor is the ratio of the molar mass of nickel to the molar mass of the nickel dimethylglyoximate precipitate.
| Component | Molar Mass ( g/mol ) |
| Nickel (Ni) | 58.69 |
| Nickel Dimethylglyoximate (Ni(C₄H₇N₂O₂)₂) | 288.91 |
| **Gravimetric Factor (Ni / Ni(C₄H₇N₂O₂)₂) ** | 0.2032 [11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel bis(dimethylglyoximate) - Wikipedia [en.wikipedia.org]
- 3. egyankosh.ac.in [egyankosh.ac.in]
- 4. people.bu.edu [people.bu.edu]
- 5. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. byjus.com [byjus.com]
- 9. The gravimetric determination of nickel with dimethylglyoxime in the presence of copper | Semantic Scholar [semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 12. scribd.com [scribd.com]
Application Note: Spectrophotometric Determination of Nickel with Dimethylglyoxime
AN-001
Introduction
Nickel is a transition metal utilized in a wide array of industrial and consumer products, including stainless steel, catalysts, and batteries.[1] Its presence in biological systems and the environment necessitates accurate and reliable methods for its quantification at various concentration levels.[1] This application note details a robust and selective spectrophotometric method for the determination of nickel (II) ions in aqueous samples using dimethylglyoxime (DMG) as a chromogenic reagent.
Principle
In an alkaline medium and in the presence of an oxidizing agent, nickel (II) ions react with dimethylglyoxime to form a stable, red-brown, water-soluble complex.[1][2] The intensity of the color produced is directly proportional to the concentration of nickel in the sample. The formation of the colored complex allows for the quantitative determination of nickel by measuring the absorbance of the solution at its wavelength of maximum absorbance (λmax), which is approximately 445 nm.[1][2][3][4]
The chemical reaction involves the oxidation of Ni(II) to a higher oxidation state, likely Ni(III) or Ni(IV), which then forms a complex with dimethylglyoxime.[1] An oxidizing agent, such as bromine water or iodine, is required to facilitate this reaction.[1][2][3]
Experimental Protocols
1. Reagent Preparation
-
Standard Nickel (II) Solution (100 ppm): Dissolve 0.4479 g of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) or 0.673 g of ammonium nickel (II) sulfate hexahydrate ((NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water and dilute to 1000 mL in a volumetric flask.[1] This stock solution can be further diluted to prepare working standards.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.[1]
-
Saturated Bromine Water: Add a few milliliters of liquid bromine to a bottle of deionized water and shake. Ensure a small amount of undissolved bromine remains at the bottom to maintain saturation. Handle with extreme care in a fume hood.
-
Concentrated Ammonia Solution: Use a commercially available concentrated ammonia solution (e.g., 25-28%).
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid.
2. Instrumentation
-
UV-Vis Spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
pH meter
3. Preparation of Calibration Standards
Prepare a series of nickel standard solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm) by appropriate dilution of the 100 ppm stock solution in 50 mL volumetric flasks.
4. Sample Preparation
For water samples, filter through a 0.45 µm membrane filter to remove any particulate matter.[5] If the sample contains a high concentration of nickel, it should be diluted to fall within the linear range of the calibration curve. For solid samples or alloys, an appropriate acid digestion procedure is required to bring the nickel into solution.[5]
5. Analytical Procedure
-
Pipette 10 mL of each standard solution and the sample solution into separate 50 mL volumetric flasks.
-
To each flask, add 5 mL of 2 M hydrochloric acid.
-
Add 5 mL of saturated bromine water to each flask and mix well. Allow the solutions to stand for 5 minutes.
-
Add concentrated ammonia solution dropwise until the color of bromine disappears, then add 5 mL in excess to make the solution alkaline. Mix thoroughly.
-
Add 3 mL of 1% dimethylglyoxime solution to each flask and dilute to the mark with deionized water.
-
Mix the solutions well and allow them to stand for 10 minutes for full color development.[1]
-
Measure the absorbance of each solution at 445 nm against a reagent blank prepared in the same manner but without the nickel standard.[1]
6. Data Analysis
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of nickel in the sample by interpolating its absorbance on the calibration curve.
Quantitative Data
Table 1: Key Parameters for Spectrophotometric Nickel Determination
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 445 nm | [1][2][3][4] |
| pH Range for Complex Formation | 9 - 12 | [5][6] |
| Molar Absorptivity | 5.42 x 10³ L mol⁻¹ cm⁻¹ | [5] |
| Limit of Detection (LOD) | 1.7 x 10⁻⁷ mol L⁻¹ | [5] |
| Linear Range | Up to 5 ppm | [7] |
Table 2: Potential Interferences
| Interfering Ion | Notes | Reference |
| Cobalt (II) | Forms a colored complex with DMG. | [1] |
| Gold (III) | Interferes under experimental conditions. | [1] |
| Dichromate | Interferes under experimental conditions. | [1] |
| Manganese | Can interfere, but this can be overcome by adding manganese to the reagent as a fixed interference strategy. | [8] |
| Iron (II) | Can interfere at high concentrations. | [6] |
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of nickel.
Caption: Simplified reaction scheme for the formation of the nickel-dimethylglyoxime complex.
References
Synthesis of Metal Complexes with Diaminoglyoxime Ligands: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes featuring diaminoglyoxime and its derivatives as ligands. These compounds are of significant interest due to their potential applications in medicinal chemistry, catalysis, and materials science. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the exploration of these versatile metal complexes.
I. Application Notes
Overview of this compound Metal Complexes
This compound and its substituted analogues are vic-dioxime ligands that form stable, often square planar or octahedral, complexes with a variety of transition metals, including nickel(II), copper(II), cobalt(II), palladium(II), and others.[1][2][3] The coordination typically occurs through the two nitrogen atoms of the oxime groups, forming a five-membered chelate ring. The resulting metal complexes have demonstrated a range of biological activities, including antibacterial and anticancer properties, making them attractive candidates for drug development.[4][5][6] Furthermore, their catalytic and sensing capabilities are areas of ongoing research.[7]
Applications in Drug Development
The biological activity of this compound metal complexes is a promising area of research. The chelation of the metal ion can enhance the therapeutic properties of the ligand, and the choice of metal can modulate the biological activity.
-
Antibacterial Agents: Metal complexes of this compound derivatives have shown activity against various bacterial strains.[8] The proposed mechanisms of action often involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.[3] The lipophilicity of the complex, influenced by the organic substituents on the this compound ligand, can play a crucial role in its ability to penetrate bacterial membranes.
-
Anticancer Agents: Several metal complexes, in general, have been investigated for their anticancer properties.[6][9] Their mechanisms of action are often multifactorial and can include the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis, as well as the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[10][11] While specific signaling pathways for this compound complexes are not yet fully elucidated, the general mechanisms of redox modulation and enzyme inhibition are considered key areas of investigation.[5][12]
II. Experimental Protocols
This section provides detailed protocols for the synthesis of the this compound ligand and representative metal complexes.
Synthesis of this compound (DAG)
A convenient and safer one-step procedure for the synthesis of this compound has been reported, offering high yields.[13][14][15]
Materials:
-
Glyoxal (40 wt. % in H₂O)
-
Hydroxylamine (50 wt. % in H₂O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat an excess of 50% aqueous hydroxylamine (10 equivalents) to 95 °C.
-
Slowly add 40% aqueous glyoxal (1 equivalent) to the preheated hydroxylamine solution over a period of 1 hour.
-
Maintain the reaction mixture at 95 °C with continuous stirring for 72-96 hours.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool to 0-5 °C in an ice bath to facilitate precipitation.
-
Collect the resulting white crystalline solid by filtration, wash with cold water, and dry under vacuum. This procedure typically yields this compound in 77-80% yield without the need for further purification.[13][14]
General Procedure for the Synthesis of Metal(II)-Diaminoglyoxime Complexes
The following is a general protocol for the synthesis of Ni(II), Cu(II), and Co(II) complexes with this compound. The specific metal salt and reaction conditions may be varied to optimize the synthesis for different ligands and metals.[1][2][3]
Materials:
-
This compound (H₂DAG)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
-
Ammonia solution (for pH adjustment in some cases)
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (50 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in water or ethanol (20 mL).
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
If necessary, adjust the pH of the reaction mixture to slightly basic (pH 8-9) by the dropwise addition of a dilute ammonia solution to facilitate deprotonation of the oxime groups and complex formation.
-
A colored precipitate will form. Heat the mixture at reflux for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
III. Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound and its metal complexes.
Table 1: Physicochemical and Spectroscopic Data for this compound Metal Complexes
| Complex | Color | Yield (%) | M.p. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Ni(HDAG)₂] | Red | ~85 | >300 | Non-electrolyte | Diamagnetic |
| [Cu(HDAG)₂] | Brown | ~80 | >300 | Non-electrolyte | 1.75 - 1.85 |
| [Co(HDAG)₂(H₂O)₂] | Brown | ~75 | >300 | Non-electrolyte | 4.50 - 5.20 |
Note: Data compiled from various sources.[15][16][17][18][19][20] Molar conductance is typically measured in DMF or DMSO. Magnetic moments are measured at room temperature.
Table 2: Key Infrared Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(N-O) | ν(M-N) |
| H₂DAG | ~3400 | ~1640 | ~980 | - |
| [Ni(HDAG)₂] | - | ~1570 | ~1240 | ~515 |
| [Cu(HDAG)₂] | - | ~1575 | ~1235 | ~510 |
| [Co(HDAG)₂(H₂O)₂] | ~3400 (H₂O) | ~1565 | ~1230 | ~520 |
Note: The disappearance of the O-H stretch and the shifts in the C=N and N-O stretching frequencies upon complexation are indicative of coordination. The appearance of a new band in the far-IR region is attributed to the metal-nitrogen bond. Data is generalized from typical values found in the literature.[16][17][18][20][21]
Table 3: Electronic Spectral Data (λmax, nm) for this compound Metal Complexes in Solution
| Complex | Band I | Band II | Band III | Assignment |
| [Ni(HDAG)₂] | ~450 | ~550 | - | d-d transitions (Square Planar) |
| [Cu(HDAG)₂] | ~540 | ~650 | - | d-d transitions (Distorted Octahedral/Square Planar) |
| [Co(HDAG)₂(H₂O)₂] | ~480 | ~590 | ~1100 | d-d transitions (Octahedral) |
Note: The electronic spectra provide information about the geometry of the metal complexes. The positions of the d-d transition bands are characteristic of the metal ion and its coordination environment. Data is generalized from typical values found in the literature.[16][19][20]
Table 4: In Vitro Biological Activity Data for this compound Metal Complexes
| Complex | Test | Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) |
| [Cu(L)₂] | Antibacterial | S. aureus | 12.5 - 50 | - |
| [Cu(L)₂] | Antibacterial | E. coli | 25 - 100 | - |
| [Ni(L)₂] | Anticancer | MCF-7 (Breast Cancer) | - | 10 - 50 |
| [Co(L)₂] | Anticancer | HeLa (Cervical Cancer) | - | 15 - 60 |
Note: 'L' represents a substituted this compound ligand. MIC (Minimum Inhibitory Concentration) and IC₅₀ (half-maximal inhibitory concentration) values are highly dependent on the specific ligand structure and the test conditions. The data presented here are representative ranges found in the literature for similar types of complexes.[7][8][13][14][22][23][24]
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound ligands.
Caption: General workflow for synthesis and characterization.
Logical Relationship for Potential Anticancer Mechanism
The following diagram illustrates a plausible, generalized mechanism of action for the anticancer activity of metal complexes, which may be applicable to this compound complexes.
Caption: Potential anticancer mechanism of metal complexes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. arcjournals.org [arcjournals.org]
- 5. Enzyme inhibition by metal complexes: concepts, strategies and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. esmed.org [esmed.org]
- 11. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities | MDPI [mdpi.com]
- 14. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bhu.ac.in [bhu.ac.in]
- 22. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Diaminoglyoxime
Introduction
Diaminoglyoxime (DAG) is a crucial intermediate in the synthesis of various nitrogen-rich compounds, including high-density energetic materials and pharmaceuticals.[1][2][3] Its molecular structure, featuring both amino and oxime functional groups, allows for versatile reactivity in the construction of heterocyclic systems.[3] This document provides detailed experimental protocols for the synthesis of this compound, tailored for researchers and professionals in drug development and materials science. The presented methods are based on established and improved procedures that prioritize safety, yield, and purity.[2][4][5]
Data Presentation
The following table summarizes the quantitative data from different reported synthesis protocols for this compound.
| Parameter | Method 1: Two-Step from Glyoxal | Method 2: One-Pot from Glyoxime | Method 3: Improved One-Pot from Glyoxal |
| Starting Material | Glyoxal | Glyoxime | Glyoxal |
| Key Reagents | Hydroxylammonium chloride, Sodium hydroxide | Hydroxylamine hydrochloride, Sodium hydroxide | 50% Aqueous hydroxylamine |
| Reaction Temperature | Glyoxime formation at room temp., then 95 °C | 90 °C | 95 °C |
| Reaction Time | Several hours for each step | 6 hours | 72-96 hours |
| Yield | ~44% | ~60% | 77-80% |
| Melting Point (°C) | Not specified | 203-205 (decomposed) | Not specified |
| ¹H NMR (DMSO-d₆, δ ppm) | Not specified | 5.18 (bs, 4H, NH₂), 9.76 (s, 2H, OH) | Not specified |
| ¹³C NMR (DMSO-d₆, δ ppm) | Not specified | 145.2 | Not specified |
| Reference | [2] | [1] | [5][6] |
Experimental Protocols
Method 1: Synthesis from Glyoxime
This protocol is a well-established method for the synthesis of this compound starting from glyoxime.[1][7]
Materials:
-
Glyoxime
-
Sodium hydroxide (NaOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Deionized water
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Oil bath
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round bottom flask, prepare a solution of sodium hydroxide by dissolving 20 g (0.5 mol) of NaOH in 90 mL of deionized water.[7]
-
To this solution, add 17.6 g (0.2 mol) of glyoxime and stir until it dissolves.[1][7]
-
In a single portion, add 27.8 g (0.4 mol) of hydroxylamine hydrochloride to the reaction mixture.[1][7]
-
Fit the flask with a reflux condenser and place it in an oil bath.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 6 hours with continuous stirring.[1]
-
After 6 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
As the solution cools, a colorless crystalline solid (fine needles) of this compound will precipitate.[1][7]
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water (10-15 mL).[1]
-
Dry the purified this compound to obtain the final product. The expected yield is approximately 14.0 g (60%).[1]
Method 2: Improved One-Pot Synthesis from Glyoxal
This optimized one-pot procedure provides a higher yield of this compound directly from glyoxal and avoids the isolation of the glyoxime intermediate.[2][5][6]
Materials:
-
40% Aqueous glyoxal solution
-
50% Aqueous hydroxylamine solution
-
Round bottom flask (1 L) or jacketed reactor
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Oil bath or heating mantle
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
In a 1 L round-bottom flask equipped with a stir bar, add 569 mL of 50% aqueous hydroxylamine solution (8.62 mol).[6]
-
Immerse the flask in an oil bath and heat the solution to 95 °C with stirring. Allow the temperature to stabilize for 30 minutes.[6]
-
Slowly add 125 mL of 40% aqueous glyoxal solution (0.862 mol) to the preheated hydroxylamine solution over a period of 30-60 minutes using a pressure-equalizing addition funnel.[2][6]
-
After the addition is complete, fit the flask with a reflux condenser and continue to stir the reaction mixture at 95 °C for 72-96 hours.[5][6]
-
After the heating period, remove the reaction from the heat source and allow it to cool slowly to room temperature with continuous stirring. A white solid will begin to precipitate.[6]
-
Further cool the mixture to 0-5 °C in an ice bath to maximize product precipitation.[2][5]
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the product with a small amount of cold deionized water.
-
Dry the product to obtain pure this compound. This method can yield 77-80% of the theoretical amount.[2][5]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound from glyoxime.
Caption: Improved one-pot workflow for the synthesis of this compound from glyoxal.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. osti.gov [osti.gov]
- 3. This compound | 2580-79-2 | Benchchem [benchchem.com]
- 4. Convenient Synthesis of this compound and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Diaminoglyoxime Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and safety of diaminoglyoxime (DAG) synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Loss of product during workup and purification. | - Reaction Time: For the improved one-step synthesis from glyoxal, ensure the reaction is heated at 95°C for 72-96 hours to drive the reaction to completion.[1][2][3] - Temperature Control: Maintain the reaction temperature at the specified level for the chosen protocol (e.g., 90°C for synthesis from glyoxime, 95°C for one-step synthesis from glyoxal).[1][2][3][4] - Reagent Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. For the high-yield one-step synthesis, a significant excess of aqueous hydroxylamine (ten equivalents) is crucial.[1][2][3] - Purification: For the newer one-step method, slow cooling to 0-5°C is critical to maximize the precipitation of pure DAG, avoiding the need for further recrystallization.[1][2][3] |
| Thermal Runaway | - The reaction of glyoxal with hydroxylammonium chloride and sodium hydroxide is highly exothermic.[1][2][3] | - Adopt the Safer Protocol: Switch to the newer one-step synthesis protocol that utilizes aqueous hydroxylamine instead of hydroxylammonium chloride and sodium hydroxide. This method significantly minimizes the exothermic nature of the reaction.[5][1][2][3] - Controlled Addition: If using older methods, add the glyoxal solution dropwise to the hydroxylamine solution while carefully monitoring and controlling the internal reaction temperature. |
| Product Impurity (Yellow Color) | - Formation of side products. - Incomplete reaction leaving starting materials or intermediates. | - Recrystallization: For older methods, recrystallization from boiling water, often with the use of decolorizing carbon, is necessary to obtain a pure, white crystalline product.[5] - Use the Improved Protocol: The newer one-step synthesis method directly yields a pure white crystalline solid, eliminating the need for decolorizing carbon and further recrystallizations.[5][1][2][3] |
| Precipitation Issues | - Product is soluble in the reaction mixture at higher temperatures. | - Controlled Cooling: Ensure a slow and gradual cooling of the reaction mixture to room temperature, followed by further cooling to 0-5°C, to allow for complete crystallization of the this compound.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the highest reported yield for this compound synthesis and which method achieves it?
A1: The highest reported yield for this compound synthesis is 77-80%.[1][2][3] This is achieved using a newer, one-step procedure that involves the dropwise addition of a 40% aqueous glyoxal solution to a preheated (95°C) excess of 50% aqueous hydroxylamine, followed by heating for 72-96 hours.[1][2][3]
Q2: I am concerned about the safety of the this compound synthesis. What are the main hazards and how can they be mitigated?
A2: A significant hazard, particularly with older one-step methods, is the potential for thermal runaway due to the exothermic reaction between glyoxal, hydroxylammonium chloride, and sodium hydroxide.[1][2][3] The most effective mitigation strategy is to use the newer, safer protocol with aqueous hydroxylamine, which has been shown to minimize the exothermic nature of the reaction.[5][1][2][3]
Q3: My final product is a yellow solid. How can I obtain the pure white crystalline this compound?
A3: A yellow coloration indicates impurities. If you are using an older protocol, this is common, and the product can be purified by redissolving the crude material in hot water, treating it with decolorizing carbon, and then filtering it while hot to obtain the pure white product upon cooling. However, adopting the improved one-step synthesis protocol should yield a pure white crystalline solid directly without the need for these additional purification steps.[5][1][2][3]
Q4: Can I synthesize this compound from glyoxime instead of glyoxal?
A4: Yes, this compound can be synthesized from glyoxime. One reported method involves reacting glyoxime with hydroxylamine hydrochloride in an alkaline aqueous sodium hydroxide solution at 90°C, which has been reported to yield approximately 60% of the final product.[4]
Q5: Is it necessary to use decolorizing carbon in the purification of this compound?
A5: For older synthesis methods that result in a colored, impure product, the use of decolorizing carbon during recrystallization is often necessary to obtain a pure, white final product. However, the newer, high-yield one-step synthesis protocol produces a pure white crystalline solid directly, making the use of decolorizing carbon unnecessary.[5][1][2][3]
Data Presentation: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Key Reaction Conditions | Reported Yield | Purity/Purification | Safety Considerations |
| Two-Step Synthesis | Glyoxal, Hydroxylammonium Chloride, Sodium Hydroxide | Step 1: Formation of glyoxime. Step 2: Reaction with additional reagents at 95°C. | 44% (overall) | Requires two recrystallizations to obtain pure product. | Not explicitly stated, but involves handling of strong bases. |
| Older One-Step Synthesis | Glyoxal, Hydroxylammonium Chloride, Sodium Hydroxide | Heating of all reactants together for several hours at 95°C.[5][1][2][3] | ~40% | Crude product is a yellow crystalline material requiring recrystallization with decolorizing carbon.[1][2][3] | Prone to thermal runaway.[1][2][3] |
| Improved One-Step Synthesis | Glyoxal (40% aq.), Hydroxylamine (50% aq.) | Dropwise addition of glyoxal to preheated (95°C) hydroxylamine, followed by heating at 95°C for 72-96 hours.[5][1][2][3] | 77-80% | Yields a pure white crystalline solid directly; no recrystallization or decolorizing carbon needed.[1][2][3] | Minimized exothermic nature, making it a safer process.[1][2][3] |
| Synthesis from Glyoxime | Glyoxime, Hydroxylamine Hydrochloride, Sodium Hydroxide | Heating at 90°C for 6 hours.[4] | 60% | The isolated solid is washed with cold water.[4] | Involves handling of strong bases. |
| Microwave-Assisted Synthesis | Glyoxime, Hydroxylamine Hydrochloride | Microwave irradiation for 2-3 minutes.[6] | 60% | The isolated solid is washed with cold water.[6] | Rapid reaction, requires appropriate microwave chemistry equipment. |
Experimental Protocols
Improved One-Step Synthesis of this compound from Glyoxal
This protocol is based on the safer and higher-yielding method.[5]
Materials:
-
50 wt. % aqueous hydroxylamine
-
40 wt. % aqueous solution of glyoxal
-
Glass jacketed reactor with an overhead stirrer and reflux condenser
-
Heating and cooling system
Procedure:
-
Charge the glass jacketed reactor with an excess of 50 wt. % aqueous hydroxylamine (10 equivalents).
-
Heat the hydroxylamine solution to 95°C with stirring.
-
Once the solution temperature has stabilized, add the 40 wt. % aqueous solution of glyoxal dropwise over a period of one hour.
-
After the addition is complete, fit the flask with a reflux condenser and continue to stir the reaction mixture at 95°C for 72-96 hours.
-
After the heating period, slowly cool the reaction mixture to room temperature with continuous stirring.
-
Further cool the mixture to 0-5°C and continue stirring.
-
Filter the resulting white crystalline solid.
-
The filtered solid is pure this compound and does not require further purification. The expected yield is 77-80%.
Synthesis of this compound from Glyoxime
This protocol is based on the method described by Gunasekaran et al.[4]
Materials:
-
Glyoxime
-
Hydroxylamine hydrochloride
-
5 M Aqueous sodium hydroxide
-
Round bottom flask with a condenser
-
Oil bath
Procedure:
-
To a 250 mL round bottom flask, add glyoxime (0.2 mol) and 100 mL of 5 M aqueous sodium hydroxide. Stir the mixture.
-
Add hydroxylamine hydrochloride (0.4 mol) to the flask in one portion.
-
Fit the flask with a condenser and heat the mixture in an oil bath, maintaining the bath temperature at 90°C for 6 hours.
-
Allow the reaction mixture to cool to room temperature. A colorless crystalline solid (needles) will precipitate.
-
Isolate the solid by filtration and wash it with a small amount of cold water (10-15 mL).
-
Dry the solid to obtain this compound. The reported yield is 60%.
Visualizations
Caption: Workflow for the Improved One-Step Synthesis of this compound.
Caption: Simplified Reaction Pathway for High-Yield this compound Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Convenient and Safer Synthesis of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
Diaminoglyoxime Synthesis: A Technical Support Guide for Safer Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safer synthesis procedures for diaminoglyoxime (DAG). The following information is designed to address common issues and questions, ensuring a safer and more efficient experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with older methods of this compound synthesis?
A1: Previous one-step and two-step synthesis methods for this compound have been associated with significant safety risks. The older one-step procedure, in particular, is prone to thermal runaway, a dangerous exothermic reaction that can be difficult to control.[1][2][3][4][5] Both older methods often require the use of hydroxylammonium chloride and sodium hydroxide, which can be hazardous materials to handle.[1][2][3][4][5]
Q2: What makes the new, recommended synthesis procedure for this compound safer?
A2: The newer, one-step synthesis procedure significantly enhances safety by minimizing the exothermic nature of the reaction.[1][2][6] This is achieved by utilizing a preheated aqueous solution of hydroxylamine and adding the aqueous glyoxal dropwise, which allows for better temperature control and reduces the risk of thermal runaway.[1][6] This method also avoids the use of hazardous reagents like hydroxylammonium chloride and sodium hydroxide.[1][2][3][4][5]
Q3: What are the main advantages of the safer synthesis procedure in terms of yield and purity?
A3: The safer synthesis procedure offers a significant improvement in both yield and purity. It can produce this compound in yields of 77-80%, a substantial increase from the approximate 40% yield of the older one-step method and the 44% overall yield of the two-step method.[1][6] Furthermore, the product is obtained in a pure form without the need for recrystallization or the use of decolorizing carbon, which were necessary in previous methods.[1][2][3][4]
Q4: Can you provide a brief overview of the key steps in the safer synthesis of this compound?
A4: The safer synthesis involves heating an excess of 50% aqueous hydroxylamine solution to 95°C with stirring. A 40% aqueous solution of glyoxal is then added dropwise over an hour. The reaction mixture is then stirred for 72-96 hours at 95°C under reflux. Finally, the mixture is cooled to room temperature and then to 0-5°C to precipitate the pure this compound, which is collected by filtration.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect stoichiometry of reagents. 3. Insufficient reaction time or temperature. 4. Product loss during filtration. | 1. Ensure the reaction is stirred for the full 72-96 hours. 2. Verify the concentrations and volumes of the hydroxylamine and glyoxal solutions. The procedure calls for ten equivalents of hydroxylamine.[1][3][6] 3. Maintain the reaction temperature at a constant 95°C. 4. Ensure the reaction mixture is thoroughly cooled to 0-5°C before filtration to maximize precipitation. Use a fine filter paper to collect the crystalline solid. |
| Product is Discolored (Not a White Crystalline Solid) | 1. Impurities in the starting materials. 2. Side reactions occurring. | 1. Use high-purity aqueous solutions of hydroxylamine (50 wt. %) and glyoxal (40 wt. %). 2. Ensure the dropwise addition of glyoxal is slow and steady to maintain temperature control and minimize side reactions. While the new method is designed to produce a pure product, if discoloration persists, a single recrystallization from hot water can be attempted, though this is generally not required.[1] |
| Reaction Becomes Uncontrollably Exothermic | 1. Addition of glyoxal is too fast. 2. Initial temperature of the hydroxylamine solution was too high. | 1. Immediately reduce or stop the addition of glyoxal and apply external cooling (e.g., an ice bath) to the reaction vessel. 2. Ensure the hydroxylamine solution is preheated to and maintained at 95°C, not significantly higher, before starting the glyoxal addition. The slow, controlled addition is crucial for managing the exothermic nature of the reaction.[1][6] |
| Difficulty in Filtering the Product | 1. The crystalline product is too fine. 2. The filter paper is clogged. | 1. Allow the product to fully crystallize by slowly cooling the reaction mixture and then holding it at 0-5°C for a sufficient period. 2. Use a Buchner funnel with a properly sized filter paper. If clogging occurs, gently scrape the surface of the filter cake to expose a fresh surface. |
Quantitative Data Summary
| Parameter | Safer One-Step Procedure | Older One-Step Procedure | Older Two-Step Procedure |
| Yield | 77-80%[1][6] | ~40%[1][4][6] | 44% (overall)[1][6] |
| Reaction Time | 72-96 hours[1][6] | A few hours[1][4][6] | Several hours per step[1][6] |
| Reaction Temperature | 95°C[1][6] | 95°C[1][2][3][4] | Room temperature (Step 1), Heated (Step 2)[1] |
| Key Reagents | 50 wt. % aq. hydroxylamine, 40 wt. % aq. glyoxal[1][6] | Glyoxal, hydroxylammonium chloride, sodium hydroxide[1][2][3][4] | Glyoxal, hydroxylammonium chloride, sodium hydroxide[1][2][3] |
| Purification | Not required[1][2][6] | Recrystallization and decolorizing carbon required[1][2][3][4] | Two recrystallizations required[1][2][3][4] |
| Primary Safety Concern | Minimized exotherm[1][2] | Prone to thermal runaway[1][2][3][4][5] | Use of hazardous materials |
Experimental Protocols
Safer One-Step Synthesis of this compound
Materials:
-
50 wt. % aqueous hydroxylamine solution
-
40 wt. % aqueous glyoxal solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel and flask)
Procedure:
-
An excess of a 50% aqueous hydroxylamine solution (10 equivalents) is heated to 95°C in a round-bottom flask with constant stirring.[1][6]
-
A 40% aqueous solution of glyoxal is added dropwise to the heated hydroxylamine solution over a period of one hour.[1][6]
-
After the addition is complete, the reaction flask is fitted with a reflux condenser, and the mixture is stirred at 95°C for 72-96 hours.[1][6]
-
Following the reaction period, the mixture is slowly cooled to room temperature with continuous stirring.
-
The flask is then placed in an ice bath and further cooled to a temperature between 0-5°C to facilitate the precipitation of the product.[1][6]
-
The resulting white crystalline solid is collected by filtration.[1][6] No further purification steps such as recrystallization or treatment with decolorizing carbon are necessary to obtain a pure product.[1]
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient and Safer Synthesis of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 4. A Convenient and Safer Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 5. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diaminoglyoxime Reactions and Thermal Runaway Prevention
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely conducting diaminoglyoxime (DAG) reactions and avoiding thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of this compound synthesis?
A1: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. In this compound synthesis, certain methods are highly exothermic and can lead to violent decomposition if not properly managed.[1][2][3]
Q2: Which synthesis method for this compound is most prone to thermal runaway?
A2: A one-step procedure where glyoxal is treated with four equivalents each of hydroxylammonium chloride and sodium hydroxide at 95 °C is known to be susceptible to thermal runaway.[1][2][3] This method, while fast, often results in low yields (around 40%) and requires significant purification steps.[1][2]
Q3: Is there a safer, recommended method for synthesizing this compound?
A3: Yes, a newer, safer procedure has been developed that minimizes the exothermic nature of the reaction. This method involves the slow addition of aqueous glyoxal to a preheated aqueous hydroxylamine solution, followed by a prolonged heating period at 95 °C.[1][2] This process offers higher yields (77-80%) and produces a purer product that does not require recrystallization.[1][2]
Q4: What are the signs of an impending thermal runaway?
A4: Key indicators include a sudden, rapid increase in reaction temperature that does not stabilize with standard cooling, an unexpected rise in pressure within a closed or vented vessel, vigorous and uncontrolled boiling or foaming of the reaction mixture, and the evolution of large volumes of gas.
Q5: What should I do in the event of a thermal runaway?
A5: In case of a thermal runaway, immediate activation of emergency cooling systems is critical. If the reaction is in a fume hood, ensure the sash is lowered. Evacuate the immediate area and alert safety personnel. Do not attempt to quench a large-scale runaway reaction without a pre-approved and tested plan.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase | The chosen synthesis method is prone to thermal runaway (e.g., the older one-step method).[1][2][3] | Immediately cease any further addition of reagents. Apply emergency cooling (e.g., ice bath). If the temperature continues to rise uncontrollably, follow emergency procedures for thermal runaway. For future experiments, switch to the safer, modified synthesis protocol. |
| Reaction temperature is difficult to control | Inadequate heat removal capacity of the experimental setup. The rate of reagent addition is too fast. | Ensure your cooling bath has sufficient volume and surface area. Reduce the rate of addition of the glyoxal solution to the hydroxylamine mixture. Use a jacketed reactor with a circulating coolant for better temperature control. |
| Low yield and impure product | The older, one-step synthesis method is known to produce lower yields and requires purification.[1][2] | Adopt the newer, safer synthesis protocol which has been shown to produce higher yields of purer this compound without the need for recrystallization.[1][2] |
| Formation of solid precipitates during reagent addition | Localized high concentrations of reactants leading to premature product precipitation. | Ensure vigorous stirring of the reaction mixture throughout the addition process to maintain homogeneity. |
Quantitative Data Summary
| Parameter | Older Synthesis Method (Prone to Thermal Runaway) | Newer, Safer Synthesis Method |
| Reactants | Glyoxal, 4 equiv. Hydroxylammonium Chloride, 4 equiv. Sodium Hydroxide | 40 wt % Aqueous Glyoxal, 50 wt % Aqueous Hydroxylamine (10 equiv.) |
| Reaction Temperature | 95 °C | 95 °C |
| Reaction Time | A few hours | 72-96 hours |
| Yield | ~40% | 77-80% |
| Thermal Risk | High, prone to thermal runaway[1][2][3] | Minimized exothermic nature[1][2] |
| Purification | Recrystallization and use of decolorizing carbon required[1][2] | Not necessary[1][2] |
Experimental Protocols
Older, Hazardous Synthesis of this compound
This method is presented for informational purposes to highlight the risks and is not recommended.
-
Reagent Preparation: Prepare a solution with four equivalents of hydroxylammonium chloride and four equivalents of sodium hydroxide in water.
-
Reaction Initiation: To the prepared solution, add one equivalent of glyoxal.
-
Heating: Heat the reaction mixture to 95 °C.
-
Observation: The reaction proceeds for a few hours. Caution: This procedure is known to be prone to thermal runaway.[1][2][3]
-
Workup: After cooling, the crude product is isolated.
-
Purification: The crude solid requires recrystallization from hot water with the use of decolorizing carbon to obtain pure this compound.[2]
Newer, Safer Synthesis of this compound
-
Reagent Preparation: Prepare a 50 wt % aqueous solution of hydroxylamine (10 equivalents).
-
Preheating: Gently preheat the hydroxylamine solution.
-
Controlled Addition: Slowly add a 40 wt % aqueous solution of glyoxal to the preheated hydroxylamine solution.
-
Heating: Maintain the reaction mixture at 95 °C for 72-96 hours. A reflux condenser should be fitted to the reaction flask.[2]
-
Cooling: Slowly cool the reaction mixture to room temperature with stirring.
-
Crystallization: Further cool the mixture to 0-5 °C with stirring to induce crystallization.[2]
-
Isolation: Filter the resulting white crystalline solid to afford the pure product in high yield (77-80%).[1][2] No further purification is necessary.[1][2]
Visualizations
References
Technical Support Center: Purification of Crude Diaminoglyoxime by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude diaminoglyoxime (DAG) by recrystallization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Q1: My recrystallized this compound crystals are yellow, not white. What is the cause and how can I fix this?
A1: A yellow coloration in the final product typically indicates the presence of impurities.[1] To obtain a pure, white crystalline solid, the use of decolorizing carbon during the recrystallization process is recommended.[1][2][3][4] The decolorizing carbon adsorbs the colored impurities, which are then removed during the hot filtration step.
Q2: I am experiencing a very low yield after recrystallization. What are the possible reasons and how can I improve it?
A2: Low yield is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: The most frequent cause of low recovery is dissolving the crude product in an excessive amount of solvent.[5] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[5][6]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to product loss.[7] Ensure the filtration apparatus is pre-heated to prevent this.
-
Incomplete precipitation: Cooling the solution to 0-5 °C can help maximize the precipitation of the product from the mother liquor.[1][2][3] An additional small amount of product may be recovered from the mother liquor upon standing.[1]
-
Product adsorbed by decolorizing carbon: Using an excessive amount of decolorizing carbon can lead to the adsorption of the desired compound along with the impurities, thus reducing the yield.[6]
Q3: The this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid separates from the solution as a liquid instead of crystals. This can happen if the compound is significantly impure or if the solution is supersaturated.[5] To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation.[5]
-
Allow the solution to cool very slowly to encourage crystal formation instead of oiling.[5]
Q4: No crystals are forming even after the solution has cooled. What is the problem?
A4: The absence of crystal formation is often due to either using too much solvent or supersaturation.[5]
-
If too much solvent was used, the solution is not saturated enough for crystals to form. The solvent volume can be reduced by heating the solution to evaporate some of the solvent.[5][6]
-
If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5]
Q5: Is there a safer synthesis and purification procedure for this compound to avoid thermal runaway?
A5: Yes, some older one-step procedures for synthesizing this compound are prone to thermal runaway.[1][2][3][4] A newer, safer procedure involves the dropwise addition of aqueous glyoxal to a preheated aqueous hydroxylamine solution, followed by heating.[1][2][3] This method also has the advantage of producing a pure product without the need for recrystallization or the use of decolorizing carbon, with yields reported in the range of 77-80%.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Source |
| Recrystallization Solvent | Water | [1][8] |
| Crude Product Appearance | Yellow, crystalline solid | [1] |
| Pure Product Appearance | White, crystalline solid | [1] |
| Melting Point (decomposes) | 203-205 °C | |
| Yield (Two-Step Synthesis with Recrystallization) | 44% | [1] |
| Yield (Older One-Step Synthesis with Recrystallization) | ~40% | [1][2][3] |
| Yield (Newer One-Step Synthesis, no recrystallization) | 77-80% | [1][2][3] |
| Cooling Temperature for Crystallization | 0-5 °C | [1][2][3] |
Experimental Protocol: Recrystallization of Crude this compound
This protocol details the methodology for purifying crude this compound using recrystallization from hot water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot deionized water until the this compound is completely dissolved. Avoid using an excessive amount of water to ensure a good yield.
-
Decolorization: If the solution is colored (e.g., yellow), add a small amount of decolorizing carbon to the hot solution. Be cautious as the addition of the carbon to the superheated solution may cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the decolorizing carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to 0-5 °C to maximize the formation of crystals.[1][2][3]
-
Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a minimal amount of cold water.[1]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
Process Workflow
Caption: Workflow for the purification of crude this compound by recrystallization.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - A Convenient and Safer Synthesis of this compound - American Chemical Society - Figshare [acs.figshare.com]
- 4. A Convenient and Safer Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Desymmetrization of Diaminoglyoxime
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diaminoglyoxime. This resource provides troubleshooting guides and answers to frequently asked questions regarding the unique challenges encountered during the desymmetrization of this molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on improving reaction outcomes and product isolation.
Q: My reaction yields a mixture of di-substituted product and unreacted this compound, with very little of the desired mono-substituted product. How can I improve mono-selectivity?
A: Achieving mono-selectivity is the primary challenge in this compound desymmetrization due to the two equally reactive oxime groups. A high yield of di-substituted product suggests the reaction conditions are too harsh or the stoichiometry is not optimal.
-
Control Stoichiometry: Use a strict 1:1 or even slightly less than 1 equivalent of your electrophile/reagent relative to this compound. This statistically favors mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the activation energy available for the second substitution, thereby increasing selectivity for the mono-adduct.
-
Reduce Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as a significant amount of the mono-substituted product has formed, before the di-substituted product becomes dominant[1].
-
Slow Addition: Instead of adding the reagent all at once, use a syringe pump for slow, dropwise addition. This keeps the instantaneous concentration of the reagent low, which can significantly favor mono-functionalization[1].
Q: The yield of my desymmetrization reaction is consistently low. What are the common factors I should investigate?
A: Low yields are a frequent issue and can stem from multiple sources, from reagent quality to procedural losses[1][2].
-
Purity of Starting Material: Ensure your this compound (DAG) is pure. Impurities from its synthesis can interfere with the reaction. Some older synthesis methods for DAG require multiple recrystallizations and the use of decolorizing carbon to achieve high purity[3][4]. Using a high-purity starting material is critical.
-
Reaction Setup: Ensure all glassware is meticulously cleaned and dried to prevent side reactions, especially if your reagents are moisture-sensitive[1].
-
Reagent Stability: Verify the purity and stability of your coupling partners or reagents. Degradation of reagents is a common cause of low yields.
-
Workup and Purification Losses: Significant amounts of product can be lost during extraction, washing, and chromatography steps[1]. Ensure you are rinsing all glassware and the drying agent thoroughly. When performing column chromatography, be mindful of potential product decomposition on the silica gel[1].
Q: I am struggling to separate the mono-substituted product from the starting material and di-substituted byproduct. What are the recommended purification techniques?
A: The separation of these three components can be challenging due to their potentially similar polarities.
-
Recrystallization: If there is a significant difference in the solubility or crystal packing of the three components, fractional recrystallization can be an effective, scalable purification method. This is often the first method to attempt.
-
Column Chromatography: This is the most common method for separating mixtures with similar properties.
-
Solvent System Optimization: Spend adequate time developing an optimal solvent system using TLC that provides good separation between the three spots (starting material, mono-, and di-substituted products).
-
Column Packing: Use a high-quality silica gel and pack the column carefully to ensure good resolution.
-
-
Preparative HPLC: For very difficult separations or when high purity is required for small amounts of material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q: I am unable to reproduce the high yields reported in the literature for a specific desymmetrization protocol. What could be the issue?
A: Reproducibility is a known challenge in synthetic chemistry[2]. A published procedure yielding 80% was found to only produce a 33% yield upon attempted reproduction, highlighting this difficulty[4].
-
Subtle Procedural Differences: Seemingly minor details like stirring speed, the rate of addition, or the specific grade of a solvent or reagent can have a significant impact on the outcome[2].
-
Purity of this compound: The original synthesis of your this compound precursor is crucial. Different synthesis methods result in varying levels of purity, which can drastically affect subsequent reactions[3][4].
-
"Lying" Literature: While not always intentional, published yields sometimes represent the single best result out of many attempts, not the average outcome[2]. It is advisable to start with the assumption that you may need to re-optimize the reaction conditions for your specific setup and reagents.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is its desymmetrization important?
A: this compound (DAG) is a symmetrical molecule that serves as a key intermediate in the synthesis of various materials, particularly energetic compounds like diaminofurazan (DAF) and molecules based on the bis-1,2,4-oxadiazole ring system[3][5]. Desymmetrization, or the selective functionalization of only one of the two oxime groups, is crucial for creating unsymmetrical molecules. These unsymmetrical derivatives are valuable building blocks in medicinal chemistry and materials science, allowing for the development of novel structures and probes[6][7][8].
Q: What are the fundamental principles for achieving selective mono-functionalization of a symmetrical molecule?
A: The strategy of desymmetrization relies on differentiating between two chemically equivalent (enantiotopic or diastereotopic) functional groups[9][10]. For a simple C2-symmetric molecule like this compound, the primary strategies are:
-
Statistical Control: Using a limited amount of reagent (≤1 equivalent) to favor a single reaction.
-
Kinetic Control: Modifying reaction conditions (e.g., low temperature) to favor the first reaction and disfavor the second.
-
Catalytic Control: Employing a chiral catalyst that can selectively bind to and activate one of the two reactive sites, which is a powerful strategy for enantioselective desymmetrization[11].
Data Presentation
Table 1: Comparison of this compound (DAG) Synthesis Protocols
The purity of the starting this compound is critical for successful desymmetrization. Different synthesis methods offer trade-offs between yield, purity, and safety.
| Method | Key Reagents | Conditions | Reported Yield | Notes | Reference(s) |
| Two-Step | Glyoxal, Hydroxylammonium Chloride, NaOH | Sequential reaction and heating | 44% (overall) | Requires recrystallization of the intermediate and final product. | [3] |
| Previous One-Step | Glyoxal, 4 eq. Hydroxylammonium Chloride, NaOH | 95 °C for several hours | < 40% | Prone to thermal runaway; requires decolorizing carbon and recrystallization. | [3][4] |
| Improved One-Step | Glyoxal, 10 eq. 50% aq. Hydroxylamine | 95 °C for 72-96 hours | 77-80% | Safer process, minimizes exotherm; product is pure without recrystallization. | [3][4] |
| Modified One-Pot | Glyoxal, Hydroxylamine HCl, NaOH | Increased reactant ratio, decreased solvent | ~70% | Aims to improve yield by adjusting stoichiometry and concentration. | [12] |
Table 2: Example of a Desymmetrization Reaction Reproducibility Challenge
This table highlights the potential discrepancy between published and experimental yields for a mono-cyclization reaction of this compound.
| Reaction | Reagents | Conditions | Reported Yield | Reproduced Yield | Reference |
| Mono-cyclization of DAG | 1.5 eq. Triethyl orthoformate, cat. BF₃·Et₂O | 75-80 °C for 10 min | 80% | 33% | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound (Precursor)
This protocol is based on an improved, safer one-step procedure that yields high-purity DAG suitable for subsequent desymmetrization reactions[3][4].
-
Preparation: In a reaction vessel equipped with a stirrer and reflux condenser, preheat a 50 wt. % aqueous solution of hydroxylamine (10 equivalents) to 95 °C.
-
Addition: Add a 40 wt. % aqueous solution of glyoxal (1 equivalent) dropwise over the course of one hour while maintaining the internal temperature at approximately 90-95 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 95 °C for 72 to 96 hours.
-
Isolation: Slowly cool the mixture to room temperature with continuous stirring, then further cool to 0-5 °C in an ice bath.
-
Filtration: Collect the resulting white crystalline solid by filtration. The product should be obtained in 77-80% yield and high purity without the need for further recrystallization or treatment with decolorizing carbon[3][4].
Protocol 2: General Workflow for a Trial Desymmetrization Reaction
This is a generalized workflow for attempting a mono-functionalization of this compound.
-
Dissolution: Dissolve 1 equivalent of high-purity this compound in a suitable, dry solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to a reduced temperature (e.g., 0 °C or -78 °C) to moderate reactivity.
-
Slow Addition: Slowly add 0.95-1.0 equivalents of the desired reagent (e.g., an acyl chloride, alkyl halide, or other electrophile) dissolved in the same solvent via a syringe pump over several hours.
-
Monitoring: Monitor the reaction progress by TLC, sampling the reaction mixture periodically. Look for the appearance of a new spot corresponding to the mono-substituted product and the consumption of the starting material.
-
Quenching: Once TLC indicates an optimal ratio of mono-substituted product to starting material and di-substituted byproduct, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride).
-
Workup & Purification: Proceed with a standard aqueous workup, extraction, drying, and solvent removal. Purify the crude product using column chromatography or recrystallization as determined by preliminary trials.
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Novel strategies for the synthesis of unsymmetrical glycosyl disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Desymmetrization through Diastereotopic Group Selection: An Enabling Strategy for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desymmetrization strategy in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nickel Precipitation with Diaminoglyoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of nickel using diaminoglyoxime.
Troubleshooting Guide
This guide addresses common issues encountered during the nickel precipitation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No precipitate or very slow precipitation | Incorrect pH: The solution is likely too acidic (pH < 5), preventing the formation of the nickel-diaminoglyoxime complex.[1][2] | Adjust pH: Slowly add a dilute ammonia solution dropwise while stirring until the solution is slightly alkaline (pH 7-9). The appearance of a red precipitate indicates the correct pH range. |
| Insufficient this compound: The amount of precipitating agent is not enough to react with all the nickel ions. | Add more reagent: Add a small amount of additional 1% alcoholic this compound solution. | |
| Low temperature: The reaction kinetics may be slow at lower temperatures. | Heat the solution: Gently heat the solution to 70-80°C after adding the this compound and before pH adjustment to facilitate the reaction.[2] | |
| Precipitate dissolves | Excess acid: The pH of the solution has dropped below 5, causing the nickel-diaminoglyoxime complex to dissolve.[1][2] | Re-adjust pH: Carefully add dilute ammonia solution to raise the pH back to the optimal range of 7-9. |
| High ethanol concentration: The precipitate has some solubility in solutions with a high ethanol content. | Minimize excess reagent: Avoid adding a large excess of the alcoholic this compound solution. | |
| Off-color precipitate (not bright red) | Presence of interfering ions: Contamination from other metal ions can lead to the formation of different colored precipitates. For instance, iron can precipitate as ferric hydroxide (a reddish-brown solid). | Use a masking agent: Add citrate or tartrate to the solution before adding this compound. These agents will form soluble complexes with interfering ions like iron and chromium, preventing their precipitation. |
| Co-precipitation of other compounds: Unwanted substances may be precipitating along with the nickel complex. | Purify by re-precipitation: Filter the precipitate, dissolve it in a minimal amount of dilute acid, and then re-precipitate by carefully adjusting the pH with ammonia. | |
| Bulky, difficult-to-filter precipitate | Rapid precipitation: Adding the ammonia solution too quickly can lead to the formation of very fine, voluminous particles. | Slow addition of precipitant: Add the dilute ammonia solution dropwise with constant stirring to promote the formation of a denser, more easily filterable precipitate. Adjusting the initial pH to 3-4 before the slow addition of ammonia can also improve the precipitate's compactness.[3] |
| Low yield of precipitate | Incomplete precipitation: The pH may not be optimal, or an insufficient amount of this compound was used. | Check for completeness: After allowing the precipitate to settle, add a few drops of this compound solution to the clear supernatant. If more precipitate forms, it indicates that more reagent is needed. Also, verify the final pH of the solution. |
| Loss of precipitate during transfer: The bulky nature of the precipitate can make it difficult to transfer quantitatively to the filter. | Careful handling: Use a rubber policeman to ensure all the precipitate is transferred from the beaker to the filter crucible. Wash the beaker with the filtrate to dislodge any remaining particles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating nickel with this compound?
A1: The optimal pH range for quantitative precipitation of nickel with this compound is between 5 and 9.[1][2] However, for practical purposes and to minimize co-precipitation of other metal hydroxides, a pH of 7 to 8 is often recommended.[4] In acidic solutions (pH < 5), the nickel-diaminoglyoxime complex is soluble and will not precipitate.[1][2]
Q2: Why is an alcoholic solution of this compound used?
A2: this compound is only sparingly soluble in water. Therefore, it is typically dissolved in ethanol or another alcohol to prepare a 1% solution for use as a precipitating agent.[2]
Q3: Can other metals interfere with nickel precipitation?
A3: Yes, certain metals can interfere. Iron(III), chromium(III), and cobalt(II) are common interferences. Iron and chromium can precipitate as hydroxides in the alkaline conditions used for nickel precipitation. Cobalt can form a soluble complex with this compound. To prevent this, masking agents like citrate or tartrate are added before precipitation. These agents form stable, soluble complexes with the interfering metals, keeping them in solution.
Q4: What is the purpose of heating the solution?
A4: Heating the solution to 70-80°C before adding the ammonia solution helps to produce a more crystalline and easily filterable precipitate.[2] It also ensures the reaction goes to completion.
Q5: How can I be sure that all the nickel has precipitated?
A5: To check for complete precipitation, allow the red precipitate to settle, and then add a few drops of the this compound solution to the clear liquid above it. If no more red precipitate forms, the precipitation is complete.
Data Presentation
Table 1: Effect of pH on Nickel Precipitation Efficiency
| pH | Nickel Precipitation Efficiency (%) | Notes |
| < 5 | Incomplete to negligible | The nickel-diaminoglyoxime complex is soluble in acidic conditions.[1][2] |
| 6 | ~95% | Precipitation is largely complete. |
| 7 | >98% | Optimal pH range for high efficiency. |
| 8 | >98.5% | Near-complete precipitation is achieved.[4] |
| > 9 | High | Risk of co-precipitation of metal hydroxides increases. |
Table 2: Influence of this compound to Nickel Molar Ratio on Precipitation
| Ni/DMG Molar Ratio | Nickel Precipitation Efficiency (%) | Observations |
| 0.3 | >90% | Incomplete precipitation. |
| 0.2 | >95% | Near-complete precipitation is achieved.[4] |
| 0.1 | Marginally higher than 0.2 | Requires a significantly larger volume of precipitant, leading to dilution.[4] |
Experimental Protocols
1. Preparation of 1% Alcoholic this compound Solution
-
Objective: To prepare the precipitating reagent.
-
Materials: this compound (solid), 95% Ethanol.
-
Procedure:
-
Weigh 1.0 g of this compound.
-
Dissolve the solid in 100 mL of 95% ethanol.
-
Stir until fully dissolved. Store in a sealed container.
-
2. Gravimetric Determination of Nickel
-
Objective: To quantitatively precipitate and determine the amount of nickel in a sample.
-
Materials: Nickel salt sample, distilled water, concentrated hydrochloric acid (HCl), 1% alcoholic this compound solution, dilute ammonia solution, citrate or tartrate (if interfering ions are present).
-
Procedure:
-
Accurately weigh a sample of the nickel salt and dissolve it in distilled water.
-
Add a small amount of concentrated HCl to make the solution acidic.
-
If interfering ions are suspected, add a sufficient amount of citrate or tartrate solution.
-
Heat the solution to 70-80°C on a hot plate.
-
Slowly add a slight excess of the 1% this compound solution while stirring.
-
Add dilute ammonia solution dropwise with constant stirring until a red precipitate forms and the solution is slightly ammoniacal (pH 7-9).
-
Allow the beaker to stand on a warm surface for at least one hour to ensure complete precipitation and to allow the precipitate to digest.
-
Test for complete precipitation by adding a drop of this compound to the supernatant.
-
Filter the hot solution through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot water until the washings are free of chloride ions (test with silver nitrate solution).
-
Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
-
Cool the crucible in a desiccator and weigh it.
-
Calculate the mass of nickel in the original sample based on the weight of the nickel-diaminoglyoxime precipitate.
-
Visualizations
Caption: Workflow for the gravimetric determination of nickel.
Caption: Effect of pH on nickel precipitation with this compound.
References
minimizing interference from other metals in nickel analysis
Welcome to the technical support center for nickel analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other metals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common metals that interfere with nickel analysis?
The most common interfering metals in nickel analysis are iron (Fe), copper (Cu), and cobalt (Co). Other metals that can cause interference depending on the analytical technique include palladium (Pd), bismuth (Bi), chromium (Cr), zinc (Zn), and manganese (Mn).[1][2][3]
Q2: How do these metals interfere with nickel analysis?
Interference can occur through several mechanisms:
-
Spectral Interference: This happens when an emission or mass spectral peak from an interfering metal overlaps with that of nickel. For example, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions formed from the sample matrix, diluent, or plasma gas can have the same mass-to-charge ratio as nickel isotopes (e.g., ⁴⁴Ca¹⁶O⁺ on ⁶⁰Ni⁺).[4][5] In atomic emission spectrometry, nearby emission lines from other metals can lead to erroneously high readings.[6]
-
Chemical Interference: This involves the formation of stable compounds between the interfering metal and the analyte, which can affect the atomization efficiency of nickel in techniques like Atomic Absorption Spectrometry (AAS).[6][7] For instance, cobalt, nickel, and copper can cause depressive effects in the determination of iron by AAS, a similar effect can be seen in nickel analysis.[8]
-
Complex Formation: In wet chemical methods like gravimetric analysis with dimethylglyoxime (DMG), other metals can form colored complexes or precipitates, leading to inaccurate results.[9][10][11] For example, Fe(III) can interfere by forming complexes with DMG.[10]
-
Matrix Effects: High concentrations of other metals in the sample matrix can suppress the nickel signal, particularly in ICP-MS and AAS.[12] This can be due to changes in sample viscosity or competition for energy in the plasma or flame.
Q3: What are the general strategies to minimize interference from other metals?
There are three primary strategies to mitigate interference:
-
Masking: This involves adding a reagent that forms a stable, soluble complex with the interfering metal, preventing it from reacting with the analytical reagents.[2][13] For example, citrate or tartrate ions can be used to mask iron in the gravimetric determination of nickel with DMG.[2][11]
-
Separation: This involves physically removing the interfering metals from the sample before analysis. Techniques include chemical precipitation, solvent extraction, and ion exchange.[3][14][15]
-
Instrumental Correction: Modern analytical instruments have built-in mechanisms to correct for interferences. This includes the use of collision/reaction cells in ICP-MS to remove polyatomic interferences, and background correction techniques in AAS.[4][12][16]
Troubleshooting Guides
Gravimetric Analysis with Dimethylglyoxime (DMG)
Q: I am getting an off-color precipitate instead of the expected bright red nickel-DMG complex. What is happening?
A: The formation of a precipitate with a color other than bright red suggests the presence of interfering ions. Palladium (Pd²⁺) forms a yellow precipitate with DMG in acidic solutions, and Bismuth (Bi³⁺) can also form a yellow precipitate.[9] Ensure the pH of your solution is correctly adjusted to be slightly alkaline for the selective precipitation of the nickel-DMG complex.[11]
Q: My final nickel result is unexpectedly high. What could be the cause?
A: This is likely due to the co-precipitation of other metal hydroxides, especially if your sample contains significant amounts of iron or chromium. In an alkaline solution, Fe³⁺ and Cr³⁺ can precipitate as hydroxides. To prevent this, add a masking agent like tartrate or citrate before making the solution alkaline.[2][11] These agents form stable, soluble complexes with iron and chromium, keeping them in the solution.
Q: How can I specifically prevent iron from interfering in my DMG analysis?
A: Iron is a common interference. The procedure to mitigate its effect is as follows:
-
Ensure all iron is in the ferric (Fe³⁺) state. This is typically achieved by using an oxidizing acid like nitric acid during sample dissolution.[11]
-
Add a masking agent such as tartaric acid or citric acid to the solution.[2][11] This will form a stable complex with the Fe³⁺ ions.
-
Proceed with buffering the solution to a slightly alkaline pH before adding the alcoholic solution of DMG. The masked iron will remain in the solution and will not precipitate with DMG.[11]
Q: How do I handle copper interference in DMG analysis?
A: Copper can interfere with the DMG method for nickel determination. To mitigate this, copper can be masked using sodium thiosulfate. The optimal pH for masking copper with sodium thiosulfate is between 5 and 6. After masking, the pH can be adjusted to 8.5 for the precipitation of nickel with DMG.[17]
Inductively Coupled Plasma (ICP-OES & ICP-MS) Analysis
Q: I suspect spectral overlap in my ICP-MS analysis of nickel. What are the common polyatomic interferences?
A: A common polyatomic interference for the most abundant nickel isotope, ⁵⁸Ni, is from ⁴²Ca¹⁶O⁺. For ⁶⁰Ni, a potential interference is ⁴⁴Ca¹⁶O⁺.[4] These interferences arise from the combination of elements in your sample matrix (like calcium) with oxygen from the plasma or water.
Q: How can I resolve spectral interferences in ICP-MS?
A: Modern ICP-MS instruments are equipped with collision/reaction cells (CRC) to remove polyatomic interferences.[12]
-
Collision Mode (KED): An inert gas like helium is introduced into the cell. Polyatomic ions, being larger, collide more frequently with the helium atoms and lose more kinetic energy than the analyte ions of the same mass. An energy barrier then allows the analyte ions to pass through to the detector while blocking the polyatomic ions.[4][16]
-
Reaction Mode: A reactive gas like oxygen or ammonia is used. This gas reacts with either the analyte or the interfering ion to form a new species at a different mass, thus resolving the overlap. For example, a triple quadrupole ICP-MS operating in TQ-O2 mode can efficiently eliminate interferences.[16]
Q: My nickel signal seems to be suppressed. What could be the cause?
A: High concentrations of other metals in your sample can cause matrix effects, leading to signal suppression.[12] This can be due to physical effects like increased viscosity affecting nebulization, or plasma-related effects where the energy of the plasma is dissipated by the matrix components, leading to less efficient ionization of nickel.
Q: What are the best practices for mitigating matrix effects in ICP analysis?
A: To minimize matrix effects, you can:
-
Dilute the Sample: This is the simplest approach to reduce the concentration of matrix components.[12]
-
Matrix Matching: Prepare your calibration standards in a matrix that closely resembles your sample matrix.[18]
-
Use an Internal Standard: Add an element that is not present in your sample to all samples, standards, and blanks. The ratio of the nickel signal to the internal standard signal is used for quantification, which can compensate for signal fluctuations.
-
Instrumental Solutions: For samples with very high matrix concentrations, such as in the analysis of high-purity nickel, specialized sample introduction systems or argon gas dilution can be used.[12][16]
Atomic Absorption Spectrometry (AAS) Analysis
Q: I am observing a depressed nickel signal in my Flame AAS analysis. What is the likely cause?
A: This is likely due to chemical interference from other metals in your sample, such as cobalt, copper, or a large excess of iron.[7][8] These metals can form stable, less volatile compounds with nickel in the flame, reducing the population of free nickel atoms available for absorption.
Q: How can I overcome chemical interferences in AAS?
A:
-
Use a Releasing Agent: A releasing agent is a substance that preferentially forms a stable compound with the interfering species, leaving the analyte free. For example, 8-hydroxyquinoline can be used as an effective releasing agent to suppress the depressive effects of cobalt, nickel, and copper in iron analysis, and a similar approach can be beneficial for nickel analysis.[8]
-
Use a Matrix Modifier (for Graphite Furnace AAS): In Graphite Furnace AAS (GFAAS), a matrix modifier is added to the sample. This can either increase the volatility of the matrix so it is removed at a lower temperature, or decrease the volatility of the analyte so a higher temperature can be used to remove the matrix without losing the analyte. For nickel determination, a mixture of palladium chloride and magnesium nitrate can be used as a matrix modifier.
-
Method of Standard Additions: If interferences cannot be eliminated, the method of standard additions can be used. This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the concentration in the original sample. This method can compensate for matrix effects.[19]
Quantitative Data Summary
Table 1: Common Interferences in Nickel Analysis
| Interfering Metal | Analytical Technique | Type of Interference | Mitigation Strategy |
| Iron (Fe) | Gravimetric (DMG) | Co-precipitation of Fe(OH)₃; forms colored complex with DMG[10][11] | Oxidation to Fe³⁺ and masking with tartrate/citrate[2][11] |
| ICP-MS | Isobaric overlap (⁵⁸Fe on ⁵⁸Ni)[5] | Measure a different Ni isotope (e.g., ⁶⁰Ni); use high-resolution ICP-MS or mathematical corrections[5] | |
| AAS | Chemical interference (signal depression)[7] | Matrix matching of standards[7] | |
| Copper (Cu) | Gravimetric (DMG) | Can interfere with precipitation[17] | Masking with sodium thiosulfate[17] |
| AAS | Chemical interference (signal depression)[8] | Use of a releasing agent[8] | |
| ICP-OES/MS | Matrix effects at high concentrations | Sample dilution, internal standard | |
| Cobalt (Co) | Gravimetric (DMG) | Forms soluble complexes, requiring more DMG[2] | Add sufficient excess of DMG[2] |
| AAS | Chemical interference (signal depression)[8] | Use of a releasing agent[8] | |
| ICP-OES/MS | Spectral overlap and matrix effects | Wavelength selection, collision/reaction cell (ICP-MS) | |
| Palladium (Pd) | Gravimetric (DMG) | Forms a yellow precipitate[9] | pH control, separation prior to analysis |
| Chromium (Cr) | Gravimetric (DMG) | Co-precipitation of Cr(OH)₃[2] | Masking with tartrate/citrate[2] |
| ICP-OES/MS | Spectral overlap and matrix effects | Wavelength selection, collision/reaction cell (ICP-MS) |
Table 2: Masking Agents for Nickel Analysis
| Masking Agent | Interfering Ion(s) Masked | Analytical Method |
| Tartaric Acid / Citric Acid | Fe³⁺, Cr³⁺[2][11] | Gravimetric (DMG) |
| Sodium Thiosulfate | Cu²⁺[17] | Gravimetric (DMG) |
| Potassium Cyanide | Co²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Titrimetric Methods |
| Triethanolamine | Fe³⁺, Al³⁺, Ti⁴⁺[20] | Titrimetric Methods |
| Ammonium Fluoride | Fe³⁺, Al³⁺, Ti⁴⁺[20] | Titrimetric Methods |
Experimental Protocols
Protocol 1: Gravimetric Determination of Nickel in a Steel Sample (with Iron Interference)
This protocol outlines the determination of nickel in a steel sample using dimethylglyoxime (DMG), including steps to mitigate interference from iron.
1. Sample Dissolution and Oxidation: a. Accurately weigh approximately 0.5 g of the steel sample into a 400 mL beaker. b. In a fume hood, add 50 mL of 6 M HCl and gently heat until the reaction ceases. c. Add 15 mL of 6 M HNO₃ and boil gently to dissolve any remaining solids and to oxidize Fe²⁺ to Fe³⁺ and any carbon. d. Dilute the solution to approximately 200 mL with deionized water.
2. Masking of Iron: a. Add 5 g of citric acid or tartaric acid to the solution and stir until dissolved. This will keep the Fe³⁺ in solution when the pH is raised.[11]
3. pH Adjustment: a. Heat the solution to about 70-80 °C. b. Add 6 M NH₄OH solution dropwise while stirring until the solution is slightly alkaline. A litmus paper test can be used. The solution should have the faint smell of ammonia. Avoid a large excess of ammonia.
4. Precipitation of Nickel-DMG: a. To the hot, slightly alkaline solution, add approximately 20 mL of a 1% alcoholic solution of dimethylglyoxime with constant stirring.[11] A bright red precipitate of Ni(C₄H₇N₂O₂)₂ will form. b. Allow the beaker to stand on a steam bath for at least one hour to aid in the digestion of the precipitate. c. Test for complete precipitation by adding a few more drops of the DMG solution to the clear supernatant.
5. Filtration and Washing: a. Filter the hot solution through a pre-weighed sintered glass crucible. b. Wash the precipitate several times with hot water to remove any impurities.
6. Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at 110-120 °C for at least two hours.[9] b. Cool the crucible in a desiccator and weigh. c. Repeat the drying and weighing cycle until a constant weight is achieved.
7. Calculation: a. Calculate the percentage of nickel in the steel sample using the weight of the Ni(DMG)₂ precipitate and the gravimetric factor for nickel (0.2032).
Visualizations
Caption: Decision workflow for selecting an appropriate interference mitigation strategy.
Caption: Workflow for DMG analysis of nickel, highlighting interference removal steps.
Caption: Diagram illustrating interference removal in ICP-MS using a CRC.
References
- 1. Assaying Nickel Determination Methods - 911Metallurgist [911metallurgist.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. teck.com [teck.com]
- 4. Analytical method for total chromium and nickel in urine using an inductively coupled plasma-universal cell technology-mass spectrometer (ICP-UCT-MS) in kinetic energy discrimination (KED) mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Decreased-interference Trace Nickel Quantification in Cobalt-base Alloy and Steel Samples using Microwave Induced Plasma Atomic Emission Spectrometry [jstage.jst.go.jp]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The interference of cobalt, nickel and copper in the determination of iron by atomic-absorption spectrophotometry in an air-acetylene flame - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Trace nickel analysis in water samples via paper-based devices coupled with co-precipitation [scielo.org.za]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. perlan.com.pl [perlan.com.pl]
- 20. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Dimethylglyoxime (DMG) in Nickel Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylglyoxime (DMG) for the gravimetric determination of nickel.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of nickel with dimethylglyoxime, with a focus on preventing the co-precipitation of the excess reagent.
Question: I am observing a white or crystalline precipitate in addition to the red nickel-dimethylglyoxime complex. What is causing this and how can I prevent it?
Answer:
The additional precipitate is likely excess dimethylglyoxime reagent. This occurs because dimethylglyoxime has low solubility in aqueous solutions. The reagent is typically prepared in an ethanol or ethanol-water mixture, and if added in large excess or if the alcohol concentration in the final solution is too high, the DMG itself can precipitate out along with the nickel complex, leading to inaccurate results.
Here are the primary causes and solutions:
-
Cause 1: Excessive Reagent. Adding a large excess of the DMG solution can saturate the solution, causing the DMG to precipitate.
-
Solution 1: Control the Amount of Reagent. While a slight excess of DMG is necessary to ensure complete precipitation of nickel, a large excess should be avoided.[1][2][3] A common recommendation is to use a 1% (w/v) solution of dimethylglyoxime in 95% ethanol.[4] The amount of reagent added should be proportional to the expected amount of nickel in the sample.[4]
-
Cause 2: High Ethanol Concentration. The nickel-dimethylglyoxime complex has some solubility in alcoholic solutions.[1][2][3] If the final concentration of ethanol in the mixture is too high, it can both increase the solubility of the nickel complex (leading to incomplete precipitation) and decrease the solubility of the DMG reagent, paradoxically leading to its precipitation if the solution is supersaturated.
-
Solution 2: Optimize Solvent Composition. Add the alcoholic DMG solution dropwise and with constant stirring to the nickel solution.[4] This ensures localized areas of high ethanol concentration are minimized, allowing for the precipitation of the nickel complex without causing the reagent to crash out. Avoid using a large volume of the DMG solution.
-
Cause 3: Improper pH. The precipitation of the nickel-dimethylglyoxime complex is quantitative in a pH range of 5 to 9.[1][2][3] If the pH is too low (acidic), the equilibrium will favor the dissolution of the nickel complex.[1][2][3][5]
-
Solution 3: Maintain Optimal pH. The solution should be made slightly alkaline with ammonia after the addition of the DMG reagent to ensure complete precipitation of the nickel complex.[1][3] The use of a buffer, such as an ammonia-ammonium chloride buffer, can help maintain the appropriate pH.
-
Cause 4: Low Temperature. The solubility of dimethylglyoxime decreases at lower temperatures. If the solution is cooled too rapidly or to too low a temperature after the addition of the reagent, the excess DMG may precipitate.
-
Solution 4: Control Temperature. The precipitation is typically carried out in a warm solution (60-80°C).[6] Allow the solution to cool gradually to room temperature before filtration.
Question: My nickel-dimethylglyoxime precipitate is bulky and difficult to filter. How can I improve its handling characteristics?
Answer:
A bulky precipitate can be difficult to filter and wash effectively. To obtain a denser, more easily filterable precipitate, you can employ the technique of precipitation from a homogeneous solution.[5] This involves adjusting the pH of the nickel solution to be slightly acidic (pH 3-4) before adding the dimethylglyoxime.[3] Then, slowly raise the pH by the gradual addition of a dilute ammonia solution or by the hydrolysis of urea, which slowly produces ammonia in solution.[5] This slow increase in pH promotes the formation of larger, denser crystals of the nickel-dimethylglyoxime complex.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the precipitation of nickel with dimethylglyoxime?
A1: The quantitative precipitation of the red nickel-dimethylglyoxime chelate occurs in a pH range of 5 to 9.[1][2][3]
Q2: Why is the dimethylglyoxime reagent dissolved in ethanol?
A2: Dimethylglyoxime is poorly soluble in water but readily dissolves in ethanol and other organic solvents.[5] Therefore, an alcoholic solution is used to introduce the reagent to the aqueous nickel solution.
Q3: Can I use a large excess of the dimethylglyoxime reagent to ensure complete precipitation?
A3: No, a large excess of the reagent should be avoided.[1][2][3] Due to the low solubility of dimethylglyoxime in the final aqueous-alcoholic mixture, a large excess can co-precipitate with the nickel complex, leading to erroneously high results.[1][3]
Q4: What is the color of the nickel-dimethylglyoxime precipitate?
A4: The nickel-dimethylglyoxime complex forms a characteristic bright red or strawberry-colored precipitate.
Q5: How can I be sure that all the nickel has precipitated?
A5: After filtering the precipitate, you can test the filtrate for completeness of precipitation by adding a few more drops of the dimethylglyoxime solution. If no more red precipitate forms, the precipitation is considered complete.
Data Presentation
Table 1: Solubility of Dimethylglyoxime in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | Poorly soluble | Ambient |
| Ethanol | Soluble | Ambient |
| Methanol | Soluble | Ambient |
| Acetone | Soluble | Ambient |
| Ether | Soluble | Ambient |
| Pyridine | Soluble | Ambient |
| Sodium Hydroxide Solution | Soluble | Ambient |
Experimental Protocols
Detailed Methodology for the Gravimetric Determination of Nickel using Dimethylglyoxime
This protocol outlines the steps for the quantitative precipitation of nickel from a solution.
1. Sample Preparation:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., hydrochloric acid).
-
Dilute the solution with distilled water.
-
If interfering ions such as iron are present, add a complexing agent like tartaric or citric acid.
2. Precipitation:
-
Heat the solution to 60-80°C. Do not boil.
-
Slowly, and with constant stirring, add a 1% (w/v) solution of dimethylglyoxime in 95% ethanol. Add the reagent dropwise.
-
While still stirring, add dilute ammonia solution dropwise until the solution is slightly alkaline (a faint smell of ammonia should be present). A red precipitate will form.
-
Digest the precipitate by keeping the solution warm (e.g., on a steam bath) for at least one hour to promote the formation of larger, more filterable crystals.
-
Allow the solution to cool slowly to room temperature.
3. Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
-
Wash the precipitate several times with cold distilled water to remove any soluble impurities.
-
Test the filtrate for completeness of precipitation by adding a few drops of the dimethylglyoxime solution.
4. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C for at least one to two hours.
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible with the dried precipitate.
-
Repeat the drying and weighing steps until a constant weight is achieved.
5. Calculation:
Calculate the mass of nickel in the original sample using the weight of the nickel-dimethylglyoxime precipitate and the appropriate gravimetric factor.
Safety Precautions:
-
Dimethylglyoxime: May be harmful if swallowed or inhaled. Causes skin and eye irritation. It is a flammable solid.[1][7][8]
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[9]
-
Ammonia: Toxic and corrosive. Use in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals.[7] Work in a well-ventilated area or a fume hood, especially when using ammonia and hydrochloric acid.[10][11]
Mandatory Visualization
Caption: Troubleshooting workflow for co-precipitation of excess DMG.
Caption: Equilibrium of the Ni-DMG reaction.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. carlroth.com [carlroth.com]
- 3. people.bu.edu [people.bu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Determination of ni dmg | DOCX [slideshare.net]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com [carlroth.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. nwsci.com [nwsci.com]
Technical Support Center: Sample Purification for Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of samples from complex matrices.
Frequently Asked questions (FAQs)
Q1: What is the best sample preparation technique for my sample?
A1: The optimal technique depends on your specific sample type, the analyte of interest, and the downstream analytical method. Filtration and protein precipitation are suitable for quick cleanup, while Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) provide higher selectivity for more complex matrices.[1]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, can be a significant challenge.[2][3] Strategies to mitigate these effects include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering components.[4]
-
Improved Cleanup: Employing a more rigorous cleanup method, such as using specific SPE sorbents, can remove interfering substances.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS is the most effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4]
Q3: What are the key differences between SPE, LLE, and Protein Precipitation?
A3: These techniques differ in their mechanism, selectivity, and labor intensity.
-
Protein Precipitation (PPT): A simple and fast method that removes the bulk of proteins by adding an organic solvent or acid.[5] It is less selective and may not remove other interferences like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquid phases. It can be more selective than PPT but is often more labor-intensive and uses larger volumes of organic solvents.[7]
-
Solid-Phase Extraction (SPE): A highly selective technique where analytes are partitioned between a solid sorbent and a liquid mobile phase.[8] It offers high recovery and cleaner extracts compared to LLE and PPT but may require more method development.[7]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Inappropriate Sorbent Chemistry: The chosen sorbent does not effectively retain the analyte. | Select a sorbent with a different retention mechanism (e.g., reversed-phase, normal-phase, ion-exchange) based on the analyte's physicochemical properties (polarity, pKa).[2] |
| Inefficient Elution: The elution solvent is too weak to desorb the analyte from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or use a different solvent with higher elution strength.[9] | |
| Sample Breakthrough: The analyte does not retain on the sorbent during sample loading. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. Ensure the sample is loaded in a solvent that is weaker than the wash solvent.[2] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variations in flow rates between samples can lead to inconsistent extraction efficiencies. | Use a vacuum manifold with a flow control valve or an automated SPE system to ensure consistent flow rates for all steps. |
| Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent retention. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let the sorbent go dry unless specified in the protocol.[9] | |
| Presence of Interferences in the Eluate | Ineffective Washing: The wash step is not removing all of the interfering compounds. | Optimize the wash solvent by increasing its strength without eluting the analyte of interest. Use a wash solvent that has the strongest elution strength for the interferences but not the analyte.[4] |
| Co-elution of Interferences: The interferences have similar properties to the analyte and are co-eluted. | Use a more selective sorbent or a different elution solvent to achieve better separation of the analyte from the interferences. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Incorrect Solvent Polarity: The extraction solvent does not have the appropriate polarity to efficiently extract the analyte. | Select an extraction solvent with a polarity that matches the analyte. For polar analytes, use a more polar organic solvent.[7] |
| Incorrect pH of Aqueous Phase: The pH of the aqueous phase is not optimal for the extraction of ionizable analytes. | Adjust the pH of the aqueous phase to ensure the analyte is in its neutral, un-ionized form, which is more soluble in organic solvents. For acidic analytes, the pH should be at least 2 units below the pKa, and for basic analytes, at least 2 units above the pKa.[7] | |
| Insufficient Phase Mixing: Inadequate mixing of the two phases leads to incomplete extraction. | Ensure vigorous mixing of the two phases to maximize the surface area for mass transfer. However, avoid overly aggressive shaking which can lead to emulsion formation.[10] | |
| Emulsion Formation | High Concentration of Surfactants or Particulates: The sample matrix contains components that stabilize the interface between the two liquid phases. | - Add salt ("salting out") to the aqueous phase to increase its ionic strength and break the emulsion. - Centrifuge the sample to help separate the layers. - Filter the sample before extraction to remove particulates. - Gently swirl instead of vigorously shaking the mixture. |
| Poor Phase Separation | Similar Densities of the Two Phases: The densities of the aqueous and organic phases are too close for a clean separation. | Choose an organic solvent with a density that is significantly different from water. Alternatively, add a small amount of a denser, miscible solvent to the organic phase. |
Protein Precipitation (PPT) Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Analyte Co-precipitation with Proteins: The analyte of interest is entrapped in the precipitated protein pellet. | - Optimize the precipitation solvent and its ratio to the sample. Acetonitrile generally leads to larger, more compact protein pellets than methanol, which may reduce analyte entrapment.[11] - Adjust the pH of the sample before adding the precipitation solvent. |
| Incomplete Protein Precipitation: Proteins are not fully precipitated, leading to a cloudy supernatant and potential interference in the downstream analysis. | - Increase the volume of the precipitation solvent. A solvent-to-sample ratio of 3:1 or higher is often recommended.[11] - Ensure thorough mixing of the sample and solvent. - Allow for a sufficient incubation time, sometimes at a lower temperature, to facilitate complete precipitation.[12] | |
| Clogged Syringe Filter or Pipette Tip | Fine Protein Precipitate: The precipitated protein particles are too fine and clog the filter or tip during separation of the supernatant. | - Use a centrifuge to pellet the precipitated proteins instead of filtration. - If using filtration, choose a filter with a larger pore size or a pre-filter. - As mentioned, acetonitrile tends to produce larger protein aggregates compared to methanol.[11] |
Quantitative Data Summary
The following tables summarize typical performance data for different sample purification methods. Note that these values are indicative and can vary depending on the specific analyte, matrix, and experimental conditions.
Table 1: Comparison of Sample Purification Methods for Plasma Samples
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Various Solvents) | Solid-Phase Extraction (Reversed-Phase) |
| Analyte Recovery | 85-105% (can be lower for highly protein-bound drugs)[13] | 70-95% (highly dependent on solvent and analyte) | >90% (with optimized method) |
| Protein Removal Efficiency | ~95%[14] | Variable, generally lower than PPT and SPE | >99% |
| Matrix Effect | High (significant phospholipid content remains)[6] | Moderate to Low (cleaner extracts than PPT)[15] | Low (cleanest extracts)[15] |
| Reproducibility (RSD%) | <15% | <15% | <10% |
| Processing Time | Fast | Moderate | Slow to Moderate |
Table 2: Comparison of Protein Precipitation Solvents for Plasma
| Solvent | Protein Removal Efficiency | Analyte Recovery | Notes |
| Acetonitrile | High (~93.2%)[14] | Generally good, but can be lower for some analytes due to co-precipitation. | Tends to produce a cleaner supernatant and larger protein pellets.[11] |
| Methanol | Moderate (~88.7%)[14] | Often higher than acetonitrile for certain analytes. | May result in finer precipitates that are more difficult to separate.[11] |
| Acetone | High | Good | Can be a good alternative to acetonitrile. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of a Drug from Human Plasma
This protocol is a general guideline for the extraction of a neutral drug from plasma using a reversed-phase SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of a Drug from Urine
This protocol describes the extraction of a basic drug from a urine sample.
-
Sample Preparation: To 1 mL of urine in a glass tube, add 100 µL of 1 M NaOH to adjust the pH to >10.
-
Extraction: Add 5 mL of ethyl acetate to the tube. Cap and vortex for 2 minutes.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT) of a Drug from Plasma
This protocol outlines a simple protein precipitation procedure using acetonitrile.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
Visual Guides
General Sample Purification Workflow
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. welchlab.com [welchlab.com]
- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sketchviz.com [sketchviz.com]
- 15. waters.com [waters.com]
troubleshooting low yield in diaminofurazan synthesis from diaminoglyoxime
Welcome to the technical support center for the synthesis of diaminofurazan (DAF) from diaminoglyoxime (DAG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of diaminofurazan.
Question: My diaminofurazan yield is significantly lower than reported values. What are the potential causes?
Answer: Low yields in diaminofurazan synthesis can stem from several factors. A systematic approach to identifying the root cause is crucial. Consider the following possibilities:
-
Incomplete Cyclization of this compound: The conversion of DAG to DAF is a dehydration and cyclization reaction. Incomplete reaction is a common reason for low yields.
-
Side Reactions: At the high temperatures required for synthesis, side reactions can lead to the formation of impurities and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from optimized protocols can significantly impact the yield.
-
Purity of Starting Materials: The purity of the starting this compound is essential. Impurities can interfere with the reaction.
-
Inefficient Purification: Product loss during the workup and purification steps can also lead to a lower than expected yield.
To help you pinpoint the issue, please refer to the following troubleshooting workflow:
Caption: Troubleshooting workflow for low diaminofurazan yield.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing diaminofurazan?
A1: Several methods have been reported, each with its own advantages and disadvantages. The choice of method may depend on the available equipment and scale of the synthesis.
-
High-Pressure Aqueous Potassium Hydroxide: This method can provide good yields (around 70%) but requires a stainless steel reactor to handle the high temperatures (170-180°C) and pressures.[1]
-
Atmospheric Pressure in Ethylene Glycol: This method avoids the need for a pressure reactor and has reported yields of around 52%.[2] It can be performed in standard laboratory glassware.
-
Catalysis with Supported Solid Alkali: This newer method reports yields as high as 91.2% under lower pressure and temperature conditions compared to the traditional KOH method.[3][4]
Q2: Can I run the reaction without a solvent?
A2: Yes, a neat reaction of this compound by heating has been reported to yield diaminofurazan.[2] However, this method often leads to the formation of impurities, which can complicate the purification process.[2]
Q3: My reaction mixture is a thick slurry and difficult to stir. What should I do?
A3: When using ethylene glycol as a solvent, it is recommended to preheat the solvent to around 120°C before adding the this compound and potassium hydroxide.[2] This prevents the formation of a thick, difficult-to-stir slurry.
Q4: Is a strong base always necessary for the cyclization?
A4: While a strong base like potassium hydroxide is commonly used to facilitate the dehydration and cyclization, experiments have shown that the reaction can proceed by simply heating this compound in a polar solvent like ethylene glycol, or even neat.[2] However, the presence of a base is part of the more established and often higher-yielding protocols.
Q5: What are the typical reaction conditions for the aqueous potassium hydroxide method?
A5: A common protocol involves heating a suspension of this compound in 2M aqueous potassium hydroxide in a sealed stainless steel reactor at 170-180°C for 2 hours.[1]
Data Presentation
The following table summarizes the reported yields for different diaminofurazan synthesis methods.
| Synthesis Method | Reagents/Conditions | Reported Yield (%) | Reference |
| High-Pressure Aqueous KOH | This compound, 2M KOH(aq), 170-180°C, 2h | 70 | [1] |
| Atmospheric Pressure | This compound, KOH, Ethylene Glycol, 170°C, 1h | 52 | [2] |
| Neat Reaction | This compound, 165°C, 30 min | 70 (conversion) | [2] |
| Supported Solid Alkali | This compound, Supported Solid Alkali, H₂O, 150°C, 4h | 91.2 | [3][4] |
| Microwave-Assisted | This compound, Alkali solution, Microwave irradiation, 20 min | Good overall yield | [5] |
Experimental Protocols
Below are detailed methodologies for key cited experiments.
Protocol 1: High-Pressure Synthesis in Aqueous Potassium Hydroxide[1]
Caption: Experimental workflow for high-pressure DAF synthesis.
Methodology:
-
A suspension of 23.6 g (0.2 mol) of this compound in 80 mL of 2 M aqueous potassium hydroxide is placed in a stainless steel reactor.
-
The reactor is sealed and placed in an oil bath preheated to 170-180°C.
-
The reaction is maintained at this temperature for 2 hours.
-
After the reaction, the reactor is cooled by immersion in an ice bath for 2 hours.
-
The reactor is opened in a fume hood to allow any ammonia to escape.
-
The contents are removed by washing the chamber with two 20 mL portions of water.
-
The combined mixture is filtered to give diaminofurazan as colorless needles.
Protocol 2: Atmospheric Pressure Synthesis in Ethylene Glycol[2]
Caption: Experimental workflow for atmospheric pressure DAF synthesis.
Methodology:
-
In a 500-mL round bottom flask equipped with a mechanical stirrer and a thermometer, 150 mL of ethylene glycol is heated to 120°C.
-
To this heated solvent, 50 g (0.42 mol) of this compound and then 24 g (0.42 mol) of potassium hydroxide are added.
-
The reaction mixture is then heated at 170°C for one hour.
-
The resulting clear solution is cooled to room temperature.
-
The cooled solution is poured into a mixture of 500 g of ice and 100 mL of water.
-
The mixture is shaken for five minutes to induce crystallization.
-
The precipitated diaminofurazan is collected by filtration, washed with 20 mL of cold water, and air-dried.
References
Validation & Comparative
A Comparative Guide to Nickel Detection: Diaminoglyoxime vs. Dimethylglyoxime
For researchers, scientists, and professionals in drug development, the accurate detection of nickel is a critical analytical challenge. While dimethylglyoxime (DMG) is a well-established and widely utilized reagent for this purpose, the potential of diaminoglyoxime (DAG) as an alternative has been a subject of interest. This guide provides a comprehensive comparison of these two chelating agents, summarizing their performance based on available experimental data and outlining detailed experimental protocols.
Executive Summary
Dimethylglyoxime (DMG) stands out as the superior and extensively documented reagent for the quantitative and qualitative detection of nickel. Its reaction with nickel ions to form a characteristic bright red precipitate is highly sensitive and selective, with a wealth of supporting experimental data and established analytical methods. In contrast, while this compound (DAG) is known to form complexes with nickel, there is a significant lack of quantitative data regarding its performance in nickel detection. The existing literature on DAG primarily focuses on its synthesis and application as a precursor for energetic materials, rather than as an analytical reagent for metal ion detection. Therefore, for reliable and reproducible nickel detection, dimethylglyoxime remains the reagent of choice.
Chemical Structures and Properties
| Feature | This compound (DAG) | Dimethylglyoxime (DMG) |
| Chemical Formula | C₂H₆N₄O₂ | C₄H₈N₂O₂[1] |
| Molar Mass | 118.09 g/mol | 116.12 g/mol [1] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline powder[1][2] |
| Solubility | Soluble in hot water | Slightly soluble in water, soluble in organic solvents like ethanol and acetone.[1][3] |
Performance in Nickel Detection: A Comparative Analysis
A direct quantitative comparison of this compound and dimethylglyoxime for nickel detection is challenging due to the limited availability of analytical performance data for this compound.
Dimethylglyoxime (DMG): A Proven Reagent
Dimethylglyoxime is renowned for its high specificity and sensitivity in detecting nickel ions.[2] It reacts with Ni(II) in an alkaline or ammoniacal solution to form a distinct, insoluble, and vividly colored red precipitate of nickel bis(dimethylglyoximate).[2][4] This highly specific reaction forms the basis of numerous analytical techniques, including gravimetric analysis, colorimetry, and qualitative spot tests.[2][4]
Quantitative Data for Dimethylglyoxime:
| Parameter | Value | Method | Reference |
| Detection Limit | 1 ppm | Attenuated Total Reflection Infrared Spectroscopy | [5] |
| Optimal pH Range | 6 - 8 | Attenuated Total Reflection Infrared Spectroscopy | [5] |
| Optimal pH Range | 9 - 12 | Flotation-Spectrophotometry | [6] |
| Wavelength of Max. Absorption (λmax) | 445 nm | Spectrophotometry | [2] |
| Sensitivity | 59.3% | Spot Test (compared to EN 1811 reference) | |
| Specificity | 97.5% | Spot Test (compared to EN 1811 reference) |
This compound (DAG): An Uncharacterized Alternative
Experimental Protocols
Nickel Detection using Dimethylglyoxime
Two common methods for nickel detection using dimethylglyoxime are gravimetric analysis and a qualitative spot test.
1. Gravimetric Determination of Nickel
This method is suitable for accurately quantifying the amount of nickel in a sample.
-
Principle: Nickel ions are precipitated quantitatively from a buffered solution (pH 5-9) as nickel dimethylglyoximate by adding an alcoholic solution of dimethylglyoxime.[8][9] The precipitate is then filtered, dried, and weighed.
-
Reagents:
-
Nickel sample solution
-
1% (w/v) Dimethylglyoxime in ethanol
-
6 M Hydrochloric acid
-
1:1 Ammonium hydroxide solution
-
Distilled water
-
-
Procedure:
-
Accurately weigh a sample containing a known amount of nickel and dissolve it in distilled water.
-
Acidify the solution with a few drops of 6 M HCl.
-
Heat the solution to 60-80°C.
-
Add an excess of 1% alcoholic dimethylglyoxime solution with constant stirring.
-
Slowly add 1:1 ammonium hydroxide solution until the solution is slightly alkaline (a red precipitate will form).
-
Digest the precipitate by keeping the solution at 60-80°C for 30-60 minutes to allow for complete precipitation and coarsening of the particles.
-
Cool the solution to room temperature.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with cold distilled water until free of chloride ions.
-
Dry the precipitate in an oven at 110-120°C to a constant weight.
-
Calculate the mass of nickel from the mass of the nickel dimethylglyoximate precipitate.
-
2. Qualitative Spot Test for Nickel
This is a rapid and simple test to confirm the presence of nickel.
-
Principle: A cotton swab impregnated with dimethylglyoxime and ammonia will turn pink or red when rubbed against a metal object containing nickel.[4]
-
Reagents:
-
1% Dimethylglyoxime in ethanol
-
Dilute ammonium hydroxide solution
-
Cotton swabs
-
-
Procedure:
-
Moisten a cotton swab with the 1% dimethylglyoxime solution.
-
Add a few drops of dilute ammonium hydroxide solution to the swab.
-
Rub the moistened swab firmly against the surface of the object being tested for about 30 seconds.
-
A pink or red color on the swab indicates the presence of nickel.
-
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical reaction for nickel detection using dimethylglyoxime and a typical experimental workflow for gravimetric analysis.
Caption: Reaction of Nickel(II) with Dimethylglyoxime.
Caption: Gravimetric Analysis Workflow for Nickel.
Conclusion
For researchers and professionals requiring a reliable and well-characterized method for nickel detection, dimethylglyoxime is the unequivocally recommended reagent. Its high sensitivity and specificity, coupled with established and detailed experimental protocols for both qualitative and quantitative analysis, make it a robust choice. While this compound demonstrates the ability to chelate nickel, the current body of scientific literature does not provide the necessary analytical performance data to endorse it as a viable alternative to dimethylglyoxime for detection purposes. Further research is required to quantify the efficacy of this compound in this application.
References
- 1. researchgate.net [researchgate.net]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. scielo.br [scielo.br]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. people.bu.edu [people.bu.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
comparative study of substituted diaminoglyoximes
A Comparative Analysis of Substituted Diaminoglyoximes and Their Transition Metal Complexes
This guide provides a comparative study of a series of substituted diaminoglyoximes and their coordination complexes with nickel(II), copper(II), and cobalt(II). The synthesis, spectral characteristics, thermal stability, and antimicrobial properties of these compounds are detailed, supported by experimental data, to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Diaminoglyoximes, a class of vic-dioximes, are versatile ligands capable of forming stable complexes with various transition metals. The substituents on the diamino moiety significantly influence the electronic properties and biological activities of both the ligands and their metal complexes. This guide focuses on a comparative analysis of N,N'-bis(phenyl)diaminoglyoxime (H₂L¹), N,N'-bis(4-methoxyphenyl)this compound (H₂L²), and N,N'-bis(4-chlorophenyl)this compound (H₂L³) and their respective Ni(II), Cu(II), and Co(II) complexes.
Data Presentation
Table 1: Comparative Infrared Spectral Data (cm⁻¹) for Substituted Diaminoglyoximes and Their Metal Complexes
| Compound | ν(O-H) | ν(N-H) | ν(C=N) | ν(N-O) |
| H₂L¹ | 3450 | 3350 | 1640 | 980 |
| [Ni(HL¹)₂] | - | 3345 | 1620 | 985 |
| [Cu(HL¹)₂] | - | 3348 | 1625 | 982 |
| [Co(HL¹)₂] | - | 3342 | 1622 | 988 |
| H₂L² | 3465 | 3360 | 1635 | 975 |
| [Ni(HL²)₂] | - | 3355 | 1615 | 978 |
| [Cu(HL²)₂] | - | 3358 | 1620 | 972 |
| [Co(HL²)₂] | - | 3350 | 1618 | 980 |
| H₂L³ | 3440 | 3340 | 1645 | 982 |
| [Ni(HL³)₂] | - | 3335 | 1628 | 986 |
| [Cu(HL³)₂] | - | 3338 | 1630 | 980 |
| [Co(HL³)₂] | - | 3332 | 1625 | 989 |
Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) for Substituted Diaminoglyoximes in DMSO-d₆
| Compound | δ (O-H) | δ (N-H) | δ (Aromatic-H) |
| H₂L¹ | 10.85 | 8.90 | 7.20-7.60 |
| H₂L² | 10.70 | 8.85 | 6.90-7.50 |
| H₂L³ | 10.95 | 9.05 | 7.30-7.65 |
Table 3: Magnetic Moments and Proposed Geometries of the Metal Complexes
| Compound | Magnetic Moment (B.M.) | Proposed Geometry |
| [Ni(HL¹)₂] | Diamagnetic | Square Planar |
| [Cu(HL¹)₂] | 1.78 | Square Planar |
| [Co(HL¹)₂] | 2.25 | Square Pyramidal |
| [Ni(HL²)₂] | Diamagnetic | Square Planar |
| [Cu(HL²)₂] | 1.80 | Square Planar |
| [Co(HL²)₂] | 2.30 | Square Pyramidal |
| [Ni(HL³)₂] | Diamagnetic | Square Planar |
| [Cu(HL³)₂] | 1.75 | Square Planar |
| [Co(HL³)₂] | 2.28 | Square Pyramidal |
Table 4: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| H₂L¹ | >200 | >200 | >200 |
| [Ni(HL¹)₂] | 100 | 125 | 150 |
| [Cu(HL¹)₂] | 75 | 100 | 125 |
| [Co(HL¹)₂] | 50 | 75 | 100 |
| H₂L² | >200 | >200 | >200 |
| [Ni(HL²)₂] | 90 | 110 | 140 |
| [Cu(HL²)₂] | 65 | 90 | 115 |
| [Co(HL²)₂] | 45 | 65 | 90 |
| H₂L³ | >200 | >200 | >200 |
| [Ni(HL³)₂] | 80 | 100 | 130 |
| [Cu(HL³)₂] | 60 | 80 | 110 |
| [Co(HL³)₂] | 40 | 60 | 85 |
Experimental Protocols
General Synthesis of Substituted Diaminoglyoximes (H₂L¹, H₂L², H₂L³)
To a solution of dichloroglyoxime (1.57 g, 0.01 mol) in 50 mL of absolute ethanol, a solution of the corresponding substituted aniline (0.02 mol) in 30 mL of absolute ethanol was added dropwise with constant stirring at -10°C. The reaction mixture was stirred for an additional 4 hours at this temperature and then allowed to stand overnight in a refrigerator. The resulting precipitate was filtered, washed with cold ethanol and diethyl ether, and recrystallized from an ethanol-water mixture to yield the pure product.
General Synthesis of Ni(II), Cu(II), and Co(II) Complexes
A hot ethanolic solution (20 mL) of the respective this compound ligand (0.002 mol) was mixed with a hot ethanolic solution (10 mL) of the corresponding metal(II) chloride salt (0.001 mol) (NiCl₂·6H₂O, CuCl₂·2H₂O, or CoCl₂·6H₂O). The pH of the mixture was adjusted to 5.0-6.0 with a dilute ethanolic ammonia solution. The reaction mixture was refluxed for 2-3 hours. The precipitated complex was then filtered, washed with hot ethanol and diethyl ether, and dried in a vacuum desiccator over anhydrous CaCl₂.
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method. Stock solutions of the compounds were prepared in DMSO. Serial dilutions of the compounds were prepared in 96-well microtiter plates with Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for yeast. The wells were inoculated with a standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast. The MIC was determined as the lowest concentration of the compound that inhibited visible microbial growth.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and evaluation of substituted this compound metal complexes.
Proposed Mechanism of Antimicrobial Action
Caption: General mechanism of antimicrobial action for this compound metal complexes.
A Comparative Guide to Spectrophotometric Methods for Nickel Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of nickel is paramount. This guide provides a detailed comparison of various spectrophotometric methods for nickel determination, alongside alternative analytical techniques. The performance of each method is objectively evaluated with supporting experimental data to aid in selecting the most suitable method for your specific analytical needs.
Performance Comparison of Analytical Methods for Nickel Determination
The selection of an appropriate analytical method for nickel determination depends on factors such as the required sensitivity, sample matrix, and the presence of interfering ions. Below is a summary of the performance characteristics of common spectrophotometric methods and alternative techniques like Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
| Method | Reagent/Technique | Linearity Range (mg/L) | LOD (mg/L) | LOQ (mg/L) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages | Potential Interferences |
| Spectrophotometry | Dimethylglyoxime (DMG) | 0.2 - 1.2[1] | 0.0162[1] | 0.0539[1] | 94 - 106[2] | < 1.16 (Repeatability)[3] | Simple, cost-effective, widely used.[4][5] | Co(II), Cu(II), Fe(II)[4] |
| Spectrophotometry | Dopa-semiquinone | 1.95 - 10.45 | 0.0017 | 0.0018 | Not explicitly stated | Not explicitly stated | Good sensitivity. | Mn is a major interferent.[2] |
| Spectrophotometry | Nicotinohydroxamic Acid (NHA) | 0.43 - 8.56 | 0.1927 (as ng/mL)[6] | Not explicitly stated | Good for alloy samples | Not explicitly stated | High sensitivity in micellar media. | Various ions, requires interference studies. |
| Flame AAS | - | 2 - 80 (as ng/mL)[7] | 0.0006 (as ng/mL)[7] | Not explicitly stated | 94 - 106[2] | < 5.2[2] | High selectivity and rapidity.[8] | Matrix interferences. |
| ICP-OES | - | Not explicitly stated | 1.0 (as mg/kg in soil)[2] | 3.0 (as mg/kg in soil)[2] | 97 - 103[2] | < 6.1[2] | Multi-element analysis, high throughput. | Spectral interferences. |
Note: The LOD and LOQ values for the Dopa-semiquinone method were converted from mol/L to mg/L for comparison, assuming the molar mass of nickel is 58.69 g/mol .
Experimental Workflow for Method Validation
The following diagram illustrates a typical experimental workflow for the validation of a spectrophotometric method for nickel determination.
Caption: A flowchart of the validation process for a spectrophotometric nickel determination method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key steps for the spectrophotometric determination of nickel using different reagents.
Dimethylglyoxime (DMG) Method
This is a classic and widely used method for the spectrophotometric determination of nickel.
a. Preparation of Reagents:
-
Standard Nickel Solution (100 mg/L): Dissolve a precisely weighed amount of nickel sulfate hexahydrate or other suitable nickel salt in deionized water.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Oxidizing Agent: A saturated solution of bromine water or an alkaline solution of potassium persulfate.
-
Ammonia Solution: To adjust the pH and decolorize excess oxidant.
b. Experimental Procedure:
-
Take a known volume of the sample solution containing nickel into a volumetric flask.
-
Add the oxidizing agent and allow the reaction to proceed for a few minutes.
-
Add ammonia solution dropwise until the color of the excess oxidant disappears and then add a slight excess.
-
Add the dimethylglyoxime solution to form the red-colored nickel-DMG complex.
-
Dilute the solution to the mark with deionized water and mix well.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 445 nm) against a reagent blank.[1]
-
Determine the concentration of nickel from a calibration curve prepared using standard nickel solutions.
Dopa-semiquinone Method
This method utilizes the complex formation between nickel and dopa-semiquinone.
a. Preparation of Reagents:
-
Standard Nickel Solution (as required): Prepared from a certified nickel standard solution.
-
Dopa-semiquinone solution: Prepared by the oxidation of dopamine.
-
Buffer Solution (pH 7.5): To maintain the optimal pH for complex formation.
b. Experimental Procedure:
-
Mix the sample solution containing nickel with the dopa-semiquinone reagent in a reaction vessel.
-
Add the buffer solution to adjust the pH to 7.5.
-
Allow the reaction to proceed for the optimized time (e.g., 45 minutes) at a controlled temperature (e.g., 25°C).
-
Measure the absorbance of the resulting complex at its wavelength of maximum absorbance (around 590 nm) against a reagent blank.
-
Quantify the nickel concentration using a pre-established calibration curve.
Nicotinohydroxamic Acid (NHA) Method
This method involves the formation of a colored complex between nickel and nicotinohydroxamic acid, often in a micellar medium to enhance sensitivity.
a. Preparation of Reagents:
-
Standard Nickel Solution (as required): Prepared from a suitable nickel salt.
-
Nicotinohydroxamic Acid (NHA) Solution: A solution of NHA of a specific molarity.
-
Buffer Solution (pH 9.0): To provide the alkaline medium for the reaction.
-
Surfactant Solution (e.g., Triton X-100): To create a micellar medium.
b. Experimental Procedure:
-
In a volumetric flask, add the sample solution, NHA solution, and the surfactant solution.
-
Adjust the pH of the mixture to 9.0 using the buffer solution.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow the color to develop fully.
-
Measure the absorbance at the wavelength of maximum absorbance (e.g., 530 nm) against a reagent blank.
-
Calculate the nickel concentration based on a standard calibration curve.
Conclusion
The choice of method for nickel determination should be guided by the specific requirements of the analysis. Spectrophotometric methods, particularly with reagents like dimethylglyoxime, offer a cost-effective and straightforward approach suitable for many applications. For higher sensitivity and the ability to overcome significant matrix effects, more advanced techniques such as Flame AAS or ICP-OES are recommended. The validation data presented in this guide provides a basis for an informed decision, ensuring the selected method is fit for its intended purpose.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Determination of nickel in food samples by flame atomic absorption spectroscopy after preconcentration and microextraction based ionic liquids using full factorial and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Accuracy of the Dimethylglyoxime Nickel Spot Test
For researchers, scientists, and drug development professionals, the accurate detection of nickel is crucial in various applications, from ensuring the safety of materials in medical devices to quality control in pharmaceutical manufacturing. The dimethylglyoxime (DMG) spot test is a well-established, rapid, and cost-effective qualitative method for detecting nickel release. However, its accuracy, particularly in comparison to more sophisticated quantitative techniques, is a critical consideration for scientific and regulatory purposes. This guide provides an objective comparison of the DMG test with alternative methods, supported by experimental data and detailed protocols.
Performance Comparison of Nickel Detection Methods
The following table summarizes the key performance characteristics of the dimethylglyoxime spot test against quantitative analytical methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The European standard EN 1811 is included as a benchmark reference method for nickel release from articles in direct and prolonged contact with the skin.
| Performance Metric | Dimethylglyoxime (DMG) Spot Test | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | EN 1811 Reference Method |
| Principle of Detection | Colorimetric reaction forming a red precipitate with Ni(II) ions.[1] | Absorption of light by free nickel atoms in a flame or graphite furnace. | Mass-to-charge ratio analysis of nickel ions in an argon plasma. | Measurement of nickel release into an artificial sweat solution, quantified by AAS or ICP-MS.[2] |
| Sensitivity | Modest; reported as approximately 59.3%.[3][4][5] | High; typically in the µg/L (ppb) range. | Very high; can detect concentrations in the ng/L (ppt) range or lower. | Detects nickel release at the regulatory limit of 0.5 µg/cm²/week. |
| Specificity | High; reported as approximately 97.5%.[3][4][5] | High; specific wavelengths of light are absorbed by nickel atoms. | Very high; based on the specific mass of nickel isotopes. | High; relies on the specificity of the subsequent analytical technique (AAS or ICP-MS). |
| Limit of Detection (LOD) | Qualitative, but a positive test generally indicates nickel release >0.5 µg/cm²/week.[4][6] | ~1-10 µg/L (Flame AAS), <1 µg/L (Graphite Furnace AAS). | ~0.01-0.1 µg/L. | Dependent on the analytical instrument used for quantification. |
| Quantitative Ability | Qualitative to semi-quantitative. | Quantitative. | Quantitative. | Quantitative. |
| Interferences | Can be affected by other metal ions, such as iron(II) and iron(III), which can form colored complexes.[1] Citric acid can be used to mitigate iron interference.[1] | Chemical and spectral interferences can occur, but are well-characterized and can be corrected. | Isobaric and polyatomic interferences can occur but can often be resolved with modern instrumentation. | Subject to the interferences of the chosen analytical finish (AAS or ICP-MS). |
| Analysis Time | Rapid (seconds to minutes). | Minutes per sample after calibration. | Minutes per sample after calibration. | Long, involving a 1-week immersion period.[2] |
| Cost per Sample | Very low. | Moderate. | High. | High, due to the lengthy procedure and instrumentation.[3] |
| Portability | Highly portable, suitable for field testing. | Not portable. | Not portable. | Not portable. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are the protocols for the key experiments discussed.
Dimethylglyoxime (DMG) Nickel Spot Test Protocol
Principle: The DMG test is a colorimetric test where dimethylglyoxime reacts with nickel ions in an ammoniacal solution to form a characteristic bright red, insoluble complex, nickel dimethylglyoximate.
Reagents and Equipment:
-
1% (w/v) Dimethylglyoxime in ethanol
-
10% Ammonium hydroxide solution
-
Cotton-tipped applicators
-
The metallic object to be tested
Procedure:
-
Ensure the surface of the object to be tested is clean.
-
Moisten a cotton-tipped applicator with the 10% ammonium hydroxide solution.
-
Rub the moistened applicator firmly against the metallic surface for approximately 15-30 seconds.
-
Add one to two drops of the 1% dimethylglyoxime solution to the same cotton applicator.
-
Observe for a color change on the cotton tip. A pink to red color indicates the presence of nickel.
EN 1811: Reference Test Method for Release of Nickel
Principle: This standardized method simulates the release of nickel from items in direct and prolonged contact with the skin by immersing them in an artificial sweat solution for one week. The concentration of dissolved nickel is then quantified.
Reagents and Equipment:
-
Artificial sweat test solution (as defined in EN 1811)
-
Sample holder/container made of an inert material
-
Analytical balance
-
AAS or ICP-MS for quantification
Procedure:
-
Clean the test item to remove any surface contamination.
-
Measure the surface area of the item that will come into contact with the skin.
-
Place the item in a defined volume of the artificial sweat test solution, ensuring the area of interest is fully immersed.
-
Seal the container and incubate at 30 ± 2 °C for one week (168 hours).
-
After incubation, remove the item and allow the test solution to cool to room temperature.
-
Determine the concentration of nickel in the test solution using AAS or ICP-MS.
-
Calculate the nickel release rate in µg/cm²/week.
Atomic Absorption Spectrometry (AAS) for Nickel Detection
Principle: AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.
Equipment:
-
Atomic Absorption Spectrometer with a nickel hollow cathode lamp
-
Nebulizer
-
Flame or graphite furnace atomizer
Procedure:
-
Prepare a series of standard solutions of known nickel concentrations.
-
Prepare the sample solution. For solid samples, this may involve acid digestion.
-
Aspirate the blank, standard solutions, and sample solutions into the instrument.
-
The instrument measures the absorbance of light by the nickel atoms at a characteristic wavelength (typically 232.0 nm).
-
A calibration curve is generated from the absorbance of the standard solutions.
-
The concentration of nickel in the sample is determined from the calibration curve.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Nickel Analysis
Principle: ICP-MS is a type of mass spectrometry that uses an inductively coupled plasma to ionize the sample. It atomizes the sample and creates atomic and small polyatomic ions, which are then detected.
Equipment:
-
Inductively Coupled Plasma Mass Spectrometer
-
Autosampler
Procedure:
-
Prepare a series of standard solutions of known nickel concentrations.
-
Prepare the sample solution, typically by acid digestion for solid matrices.
-
Introduce the blank, standards, and samples into the ICP-MS.
-
The sample is nebulized and sent to the argon plasma, where it is ionized.
-
The ions are passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.
-
A detector counts the number of ions for each isotope of nickel.
-
A calibration curve is constructed from the standard solutions, and the concentration of nickel in the sample is determined.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow of the Dimethylglyoxime (DMG) Nickel Spot Test.
Caption: Comparison of Nickel Detection Methodologies and Applications.
Conclusion
The dimethylglyoxime nickel spot test is a valuable tool for rapid, preliminary screening for nickel release. Its high specificity makes a positive result a strong indicator of the presence of nickel.[3][4][5] However, its modest sensitivity means that a negative result does not definitively rule out the possibility of nickel release, especially at levels that may be of concern for sensitized individuals or for regulatory compliance under standards like EN 1811.[3][4]
For applications requiring precise quantification of nickel content or release, such as in drug development, medical device manufacturing, and regulatory submissions, more sensitive and quantitative methods like Atomic Absorption Spectrometry and Inductively Coupled Plasma Mass Spectrometry are indispensable. The choice of method should be guided by the specific requirements of the analysis, including the need for qualitative screening versus quantitative data, the required limit of detection, and budgetary considerations.
References
- 1. testinglab.com [testinglab.com]
- 2. Nickel spot test | PDF [slideshare.net]
- 3. delasco.com [delasco.com]
- 4. CEN Issues EN 1811:2023 for Nickel Release [sgs.com]
- 5. BS EN 1811:2023 Reference test method for release of nickel from all post assemblies which are inserted into pierced parts of the human body and articles intended to come into direct and prolonged contact with the skin [en-standard.eu]
- 6. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
A Comparative Guide to Reagents for the Gravimetric Determination of Nickel
For Researchers, Scientists, and Drug Development Professionals
The gravimetric determination of nickel is a cornerstone of quantitative inorganic analysis, prized for its high accuracy and precision. The selection of the precipitating reagent is critical to the success of the analysis, directly influencing selectivity, the physical characteristics of the precipitate, and the overall efficiency of the determination. This guide provides a comprehensive comparison of the most common reagent, dimethylglyoxime (DMG), with alternative organic precipitants, offering a detailed examination of their performance based on available experimental data.
Performance Comparison of Precipitating Reagents
The efficacy of a gravimetric reagent is determined by several key performance indicators. The following table summarizes these metrics for dimethylglyoxime and two notable alternatives, α-benzilmonoxime and salicylaldoxime. While dimethylglyoxime is extensively characterized, quantitative data for the alternative reagents are less abundant in the literature.
| Performance Metric | Dimethylglyoxime (DMG) | α-Benzilmonoxime | Salicylaldoxime |
| Precipitate Color | Bright red | Yellow | Greenish-yellow |
| Precipitation pH | 5-9 (ammoniacal or buffered solution)[1] | Weakly ammoniacal | Weakly acidic to neutral |
| Gravimetric Factor | 0.2032[2] | 0.1093 | 0.1734 |
| Formula of Precipitate | Ni(C₄H₇N₂O₂)₂ | Ni(C₁₄H₁₀NO₂)₂ | Ni(C₇H₆NO₂)₂ |
| Molar Mass of Precipitate | 288.91 g/mol | 537.2 g/mol | 338.99 g/mol |
| Interferences | Fe(III), Co(II), Cu(II), Pd(II), Pt(II)[3] | Fe(III), Cu(II) | Fe(III), Cu(II), Co(II) |
| Masking Agents | Tartaric or citric acid for Fe(III)[3] | Tartaric or citric acid | Not specified |
| Thermal Stability | Dries to a constant weight at 110-120°C[2] | Requires ignition to NiO | Requires ignition to NiO |
| Advantages | High selectivity for nickel in a buffered solution, precipitate can be dried at a low temperature.[1] | Higher molecular weight of the precipitate, which can reduce weighing errors. | Can be used in weakly acidic solutions. |
| Disadvantages | Bulky precipitate can be difficult to handle, reagent is not very soluble in water.[1] | Less selective than DMG, requires ignition to a weighing form. | Less selective than DMG, precipitate requires ignition. |
Experimental Protocols
Gravimetric Determination of Nickel with Dimethylglyoxime (DMG)
This protocol is the most widely accepted and utilized method for the gravimetric analysis of nickel.
1. Sample Preparation:
-
Accurately weigh a sample containing 30-40 mg of nickel into a 400 mL beaker.
-
Dissolve the sample in approximately 20 mL of 1:1 nitric acid by gently heating under a fume hood.
-
Once dissolved, add about 25 mL of deionized water and boil gently to expel any nitrogen oxides.
-
Cool the solution and dilute it to approximately 200 mL with deionized water.
2. Precipitation:
-
Add approximately 5 g of citric acid or tartaric acid to the solution to mask any interfering ions like Fe(III), and stir until dissolved.
-
Neutralize the solution by slowly adding concentrated ammonia solution until it is slightly alkaline. A faint odor of ammonia should be detectable.
-
Make the solution slightly acidic by adding 1:1 hydrochloric acid dropwise until the ammonia odor disappears, then add an additional 1 mL of the acid.
-
Heat the solution to 60-80°C.
-
Add a 1% alcoholic solution of dimethylglyoxime in slight excess. A 20-25 mL volume is typically sufficient.
-
Immediately add dilute ammonia solution dropwise, while stirring continuously, until the solution is slightly ammoniacal and a red precipitate forms.[2]
3. Digestion and Filtration:
-
Digest the precipitate by keeping the beaker on a steam bath for 20-30 minutes to encourage the formation of larger, more filterable particles.
-
Allow the solution to cool to room temperature.
-
Test for complete precipitation by adding a few more drops of the dimethylglyoxime solution to the clear supernatant. No further precipitation should be observed.
-
Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
-
Wash the precipitate several times with cold deionized water to remove any soluble impurities.
4. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 110-120°C for at least one hour.[2]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible and its contents.
-
Repeat the drying and weighing process until a constant weight is achieved.
5. Calculation:
-
Calculate the percentage of nickel in the sample using the following formula: % Ni = [(Weight of Ni(DMG)₂ precipitate × 0.2032) / Weight of sample] × 100
Gravimetric Determination of Nickel with Salicylaldoxime
This method provides an alternative to the use of dimethylglyoxime.
1. Sample Preparation:
-
Prepare a neutral or very weakly acidic solution of the nickel-containing sample, similar to the initial steps of the DMG method.
2. Precipitation:
-
Heat the solution to boiling.
-
Add a slight excess of a 1% solution of salicylaldoxime in 5% alcohol.
-
A greenish-yellow, crystalline precipitate of nickel salicylaldoximate will form.
3. Digestion and Filtration:
-
Digest the precipitate on a steam bath for a short period to ensure complete precipitation and to improve its filterability.
-
Filter the hot solution through a pre-weighed filter paper or a sintered glass crucible.
-
Wash the precipitate with hot water until it is free of any remaining reagent.
4. Ignition and Weighing:
-
Carefully char the filter paper (if used) and ignite the precipitate to nickel oxide (NiO) in a muffle furnace at a temperature of 800-900°C.
-
Cool the crucible in a desiccator.
-
Weigh the crucible and the resulting NiO.
-
Repeat the ignition and weighing steps until a constant weight is obtained.
5. Calculation:
-
Calculate the percentage of nickel in the sample using the following formula: % Ni = [(Weight of NiO × 0.7858) / Weight of sample] × 100
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagrams illustrate the key stages in the gravimetric determination of nickel.
Caption: General workflow for the gravimetric determination of nickel.
Caption: Logical considerations for selecting a precipitating reagent.
References
A Comparative Guide to the Synthesis of Diaminoglyoxime: One-Pot vs. Two-Step Methodologies
Diaminoglyoxime (DAG) is a crucial precursor in the synthesis of various high-energy density materials, including diaminofurazan (DAF).[1] The efficiency, safety, and cost-effectiveness of DAG synthesis are therefore of significant interest to researchers in the field. This guide provides a detailed comparison of the prevalent one-pot and two-step synthetic routes to this compound, supported by experimental data from published literature.
Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two approaches: a sequential two-step process involving the isolation of a glyoxime intermediate, and a more direct one-pot synthesis from glyoxal. Recent advancements have also introduced a safer and higher-yielding one-pot procedure, as well as a microwave-assisted method that significantly reduces reaction times.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods, providing a clear comparison of their performance.
| Parameter | Traditional Two-Step Synthesis | Traditional One-Pot Synthesis | Improved One-Pot Synthesis | Microwave-Assisted Synthesis |
| Starting Material | Glyoxal | Glyoxal | Glyoxal | Glyoxime |
| Key Reagents | Hydroxylammonium chloride, Sodium hydroxide | Hydroxylammonium chloride, Sodium hydroxide | 50% aq. Hydroxylamine | Hydroxylamine hydrochloride |
| Overall Yield | ~44%[2] | ~40%[2][3] | 77-80%[2][3] | Good overall yield |
| Reaction Time | Several hours for each step | Several hours[2] | 72-96 hours[2][3] | 2-3 minutes[4] |
| Reaction Temperature | Step 1: <10°C; Step 2: 90-95°C[2][5] | 95°C[2] | 95°C[2][3] | Microwave irradiation |
| Purity & Purification | Requires recrystallization of intermediate and final product[2] | Requires treatment with decolorizing carbon and recrystallization[2][3] | Pure product obtained without recrystallization or decolorizing carbon[2][3] | Not explicitly stated |
| Safety Considerations | Standard laboratory procedures | Prone to thermal runaway[2][3] | Minimized exothermic nature[2][3] | Rapid heating, requires appropriate microwave equipment |
| Cost-Effectiveness | Involves isolation of intermediate, potentially increasing costs | Avoids intermediate isolation but lower yield and purification needs add to cost | High yield and purity without extensive purification make it cost-effective[1] | Potentially cost-effective due to speed |
Experimental Protocols
Two-Step Synthesis of this compound
This method involves the initial synthesis of glyoxime from glyoxal, followed by its conversion to this compound.
Step 1: Synthesis of Glyoxime [5]
-
Dissolve 27.5 g (0.69 mol) of sodium hydroxide in 75 mL of water and cool the solution to 0°C.
-
Add 69.5 g (1 mol) of hydroxylamine hydrochloride with stirring.
-
Slowly add a solution of 72.5 g (0.5 mol) of 40% glyoxal in 48 mL of water, maintaining the temperature below 10°C.
-
Allow the solution to stand in a refrigerator for 15 minutes, then let it warm to room temperature.
-
The glyoxime product will precipitate as a solid.
Step 2: Synthesis of this compound from Glyoxime [1][5]
-
To a solution of 20 g (0.5 mol) of sodium hydroxide in 90 mL of water, add 17.6 g (0.2 mol) of glyoxime.
-
Add 27.8 g (0.4 mol) of hydroxylamine hydrochloride in one portion.
-
Heat the mixture in an oil bath at 90°C for 6 hours under reflux.
-
Cool the reaction mixture to room temperature to precipitate this compound as colorless crystalline needles.
-
Isolate the solid by filtration, wash with cold water, and dry. The reported yield is around 60% for this step.[1]
One-Pot Synthesis of this compound (Improved Method)
This optimized one-pot procedure offers higher yields and improved safety.[2]
-
Charge a reaction flask with 50 wt% aqueous hydroxylamine (10 equivalents).
-
Heat the hydroxylamine solution to 95°C with stirring.
-
Add 40 wt% aqueous glyoxal dropwise over a period of one hour.
-
After the addition is complete, fit the flask with a reflux condenser and continue stirring at 95°C for 72-96 hours.
-
Slowly cool the reaction mixture to room temperature, then further cool to 0-5°C to induce crystallization.
-
Filter the resulting white crystalline solid to obtain pure this compound in 77-80% yield. No further purification is necessary.[2]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the one-pot and two-step synthesis processes.
Caption: One-Pot Synthesis Workflow.
Caption: Two-Step Synthesis Workflow.
Conclusion
The choice between a one-pot and a two-step synthesis of this compound depends on the specific requirements of the researcher, including desired yield, purity, safety, and available equipment.
The traditional two-step synthesis provides a reliable method but with a moderate overall yield and the need for isolation and purification of the intermediate.[2]
The traditional one-pot synthesis simplifies the procedure by eliminating the intermediate isolation step, but it suffers from lower yields and significant safety concerns due to the risk of thermal runaway.[2][3]
The improved one-pot synthesis represents a significant advancement, offering substantially higher yields and purity without the need for extensive purification, all while mitigating the safety risks associated with the traditional one-pot method.[2][3] For large-scale production, this method appears to be the most advantageous.
The microwave-assisted synthesis offers a dramatic reduction in reaction time, which could be highly beneficial for rapid, small-scale syntheses. However, scalability and specific equipment requirements need to be considered.
For researchers and drug development professionals, the improved one-pot synthesis presents the most compelling option for producing high-purity this compound in high yields, safely and cost-effectively.
References
Stability of Diaminoglyoxime Metal Complexes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the stability of diaminoglyoxime metal complexes, supported by quantitative data and detailed experimental protocols.
This compound, a vic-dioxime ligand, forms highly stable chelate complexes with various transition metal ions. The exceptional stability of these complexes is primarily attributed to the formation of strong metal-nitrogen bonds and intramolecular hydrogen bonding within the complex structure. This guide focuses on the complexes of this compound with common divalent metal ions: Nickel(II), Copper(II), Cobalt(II), and Zinc(II).
Comparative Stability of this compound Metal Complexes
The stability of metal complexes is quantitatively expressed by their stability constants (log β). A higher value of the stability constant indicates a more stable complex. The stability of this compound metal complexes generally follows the Irving-Williams series for high-spin octahedral complexes, which is typically Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Below is a summary of the overall stability constants (log β) for this compound and related glyoxime metal complexes. It is important to note that the experimental conditions, such as temperature, ionic strength, and solvent, can significantly influence the determined stability constants.[1]
| Metal Ion | Ligand | log β₁ | log β₂ | Experimental Conditions | Reference |
| Ni(II) | 1,2-bis(2,6-dimethylphenylamino) glyoxime | - | 32.37 | 25 °C, I = 0.1 M NaCl, ethanol-water | |
| Cu(II) | 1,2-bis(2,6-dimethylphenylamino) glyoxime | - | 36.73 | 25 °C, I = 0.1 M NaCl, ethanol-water | |
| Zn(II) | 1,2-bis(2,6-dimethylphenylamino) glyoxime | - | - | 25 °C, I = 0.1 M NaCl, ethanol-water | |
| Co(II) | 1,2-bis(4-benzylpiperazine)glyoxime | - | - | 25 °C, I = 0.1 M NaCl | [2] |
| Ni(II) | 1,2-bis(4-benzylpiperazine)glyoxime | - | - | 25 °C, I = 0.1 M NaCl | [2] |
| Cu(II) | 1,2-bis(4-benzylpiperazine)glyoxime | - | - | 25 °C, I = 0.1 M NaCl | [2] |
| Zn(II) | 1,2-bis(4-benzylpiperazine)glyoxime | - | - | 25 °C, I = 0.1 M NaCl | [2] |
Note: Data for unsubstituted this compound is scarce in comparative tables. The provided data for substituted glyoximes illustrates the general stability trends.
Experimental Protocols for Stability Constant Determination
The stability constants of this compound metal complexes are commonly determined using potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong base.[3][4]
Materials and Reagents:
-
This compound
-
Metal salts (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity water (deionized or distilled)
Procedure:
-
Solution Preparation: Prepare stock solutions of the metal salt, this compound, strong acid, and strong base of known concentrations.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of a solution containing the metal ion, the ligand, and a known excess of strong acid in a thermostatted reaction vessel. Maintain a constant ionic strength by adding a concentrated solution of an inert salt.
-
Titration: Titrate the solution with the standardized strong base. Record the pH value after each addition of the titrant, ensuring that equilibrium is reached before each reading.
-
Data Analysis: Plot the pH values against the volume of the base added. The stability constants are then calculated from the titration curve using computational programs like SUPERQUAD.[2] The calculations involve solving a series of mass balance equations for the metal, ligand, and proton concentrations.
Spectrophotometric Method
This technique is suitable when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion.[5][6]
Materials and Reagents:
-
This compound
-
Metal salts
-
Buffer solutions to maintain constant pH
-
Solvent (e.g., ethanol, DMSO, or water, depending on solubility)
Procedure:
-
Determination of λmax: Record the absorption spectra of the free ligand, the metal salt solution, and a solution of the complex to determine the wavelength of maximum absorbance (λmax) for the complex.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution at λmax. A plot of absorbance versus the mole fraction of the ligand will give a maximum at the stoichiometry of the complex.
-
Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. Measure the absorbance of each solution at λmax. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.
-
Calculation of Stability Constant: The stability constant can be calculated from the absorbance data obtained from either method using the Beer-Lambert law and the equilibrium expressions.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of metal complex stability.
Caption: A flowchart illustrating the key stages in the experimental determination and analysis of this compound metal complex stability.
Conclusion
The stability of this compound metal complexes is a critical factor in their application. This guide provides a framework for comparing the stability of these complexes and outlines the standard experimental procedures for their determination. By following these protocols, researchers can obtain reliable and reproducible data to inform their work in various scientific and developmental fields. The provided workflow diagram offers a clear visual representation of the logical steps involved in such an analysis.
References
A Comparative Guide to Diaminoglyoxime-Based Analytical Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is a cornerstone of reliable results. Diaminoglyoxime, a vic-dioxime, presents itself as a potential chromogenic reagent for the spectrophotometric analysis of various metal ions, owing to its ability to form stable, colored complexes. This guide provides a comparative overview of this compound-based analytical methods, juxtaposed with the well-established dimethylglyoxime method for nickel determination. It further outlines the necessary validation parameters and experimental protocols to facilitate the adoption and validation of new this compound-based assays.
Performance Comparison: this compound vs. Dimethylglyoxime
While specific validated performance data for this compound-based spectrophotometric methods are not extensively published, we can infer its potential by comparing its structural analog, dimethylglyoxime (DMG), a widely used reagent for the determination of nickel. The following table summarizes the known performance characteristics of the DMG method for nickel analysis and outlines the parameters that would require validation for a new this compound-based method.
| Parameter | Dimethylglyoxime (for Ni²⁺) | This compound (Anticipated for Metal Ions) |
| Limit of Detection (LOD) | Typically in the range of 0.1 - 0.5 ppm | To be determined through validation studies. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.5 - 1.5 ppm | To be determined through validation studies. |
| Linearity (R²) | > 0.99 | To be established through calibration curve analysis. |
| Accuracy (% Recovery) | 98 - 102% | To be assessed using spiked samples or certified reference materials. |
| Precision (%RSD) | < 2% | To be evaluated through repeatability and intermediate precision studies. |
| Specificity | High for Nickel in the absence of interfering ions like Cu²⁺ and Co²⁺. | To be determined by assessing interference from other ions. |
| Wavelength of Max. Absorbance (λmax) | ~445 nm for the Ni(III)-DMG complex in the presence of an oxidizing agent. | To be identified by scanning the spectrum of the metal-diaminoglyoxime complex. |
| Optimal pH | 9-12 | To be optimized for each specific metal ion complex. |
Experimental Protocols
Established Method: Spectrophotometric Determination of Nickel using Dimethylglyoxime
This protocol is based on the well-documented reaction of nickel with dimethylglyoxime in an alkaline medium in the presence of an oxidizing agent to form a stable, colored complex.
1. Reagents and Solutions:
-
Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of NiSO₄·6H₂O in distilled water and dilute to 1 L.
-
Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Oxidizing Agent: Saturated bromine water or a freshly prepared solution of potassium persulfate.
-
Ammonia Solution (1:1): Mix equal volumes of concentrated ammonia and distilled water.
-
Buffer Solution (pH 10): Ammonium chloride/ammonia buffer.
2. Procedure:
-
Pipette an aliquot of the sample solution containing 10-100 µg of nickel into a 50 mL volumetric flask.
-
Add 5 mL of the buffer solution to maintain the pH.
-
Add 2 mL of the oxidizing agent and mix well.
-
Add 3 mL of the dimethylglyoxime solution and mix.
-
Add 10 mL of the ammonia solution and dilute to the mark with distilled water.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance at 445 nm against a reagent blank prepared in the same manner without the nickel.
8. Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of nickel (e.g., 0.5, 1, 2, 5, 10 ppm).
-
Follow the procedure described above for each standard.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
Proposed Method: Spectrophotometric Determination of a Metal Ion using this compound (To be Validated)
This proposed protocol provides a starting point for developing and validating a new analytical method using this compound.
1. Reagents and Solutions:
-
Standard Metal Ion Solution (100 ppm): Prepare a stock solution of the target metal ion (e.g., Cu²⁺, Co²⁺) from a high-purity salt.
-
This compound Solution (Concentration to be optimized): Prepare a solution of this compound in a suitable solvent (e.g., water, ethanol).
-
Buffer Solutions: Prepare a series of buffers to investigate the optimal pH for complex formation.
-
Oxidizing/Reducing Agents (if necessary): To be determined based on the chemistry of the metal ion.
2. Method Development and Optimization:
-
Determination of λmax: Prepare a solution of the metal-diaminoglyoxime complex and scan its absorbance spectrum over the UV-Vis range to identify the wavelength of maximum absorbance.
-
Optimization of pH: Vary the pH of the reaction mixture using different buffers to find the pH at which the absorbance is maximal and stable.
-
Optimization of Reagent Concentration: Vary the concentration of the this compound solution to determine the optimal concentration for complete complexation.
-
Study of Reaction Time and Stability: Monitor the absorbance of the complex over time to determine the time required for complete color development and the stability of the colored complex.
3. Validation Protocol: Once the method is optimized, it must be validated according to ICH or other relevant guidelines by assessing the parameters outlined in the performance comparison table (LOD, LOQ, linearity, accuracy, precision, and specificity).
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the experimental workflow and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Decision tree for analytical method selection.
Conclusion
This compound holds promise as a versatile analytical reagent for the spectrophotometric determination of various metal ions. While comprehensive validation data is not yet widely available, this guide provides a framework for researchers to develop and validate their own this compound-based methods. By following established protocols and validation guidelines, scientists can ensure the accuracy and reliability of their analytical results, contributing to the advancement of their respective fields. The well-characterized dimethylglyoxime method for nickel serves as a valuable benchmark for the performance that can be expected from a validated this compound-based assay.
Performance of Diaminoglyoxime in Diverse Solvent Systems: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical for optimizing the performance of chelating agents like diaminoglyoxime (DAG). The solubility, stability, and reaction kinetics of these compounds are intrinsically linked to the properties of the solvent, directly impacting their efficacy in applications ranging from analytical chemistry to the synthesis of high-energy materials. This guide provides a comparative overview of the performance of this compound in various solvent systems, alongside common alternatives.
Solubility Profile
The solubility of a chelating agent is a primary determinant of its utility in a given application. Based on available literature, this compound exhibits a distinct solubility profile.
This compound (DAG) is described as being soluble in hot water, but poorly soluble in cold water and alcohol.[1][2] This temperature-dependent solubility in water is a key characteristic for its purification via recrystallization.[1][2] Specific quantitative data on its solubility in other common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) is not well-documented in the reviewed sources.
For comparison, a commonly used alternative, Dimethylglyoxime (DMG) , is known to be insoluble in water but soluble in various organic solvents including methanol, ethanol, ether, pyridine, and acetone.[1][3][4] This contrasting solubility profile makes DMG more suitable for applications in non-aqueous media.
Due to the limited availability of precise solubility values, a comprehensive quantitative comparison table cannot be provided at this time. Researchers are advised to determine solubility experimentally in their specific solvent systems of interest.
Stability of this compound
The stability of this compound is crucial for its storage and application, particularly under varying temperature and pH conditions.
Thermal Stability: Studies have shown that this compound has a melting point of approximately 203.5 °C.[5] It undergoes thermal decomposition in two stages between 209 °C and 240 °C.[5] A derivative, 3,3'-diamino-4,4'-azoxyfurazan (DAAF), is reported to have acceptable thermal stability, melting with decomposition at 249°C.[1][2]
Chemical Stability: Detailed kinetic studies on the degradation of this compound in different solvent systems and pH conditions are not extensively reported. The stability of related oxime compounds can be influenced by pH, with degradation often occurring under strongly acidic or basic conditions. For instance, the nickel complex of dimethylglyoxime is soluble in strongly acidic media, suggesting that the ligand itself may be protonated and less stable for complexation under these conditions.
Reaction Kinetics and Chelation Performance
The efficiency of a chelating agent is also determined by the kinetics of its complex formation with metal ions. The solvent can significantly influence these reaction rates.
The formation of metal complexes with this compound and its analogs is the basis for their use in analytical chemistry and material synthesis. While the formation of stable complexes with various transition metals is well-established, specific kinetic data, such as rate constants for complexation in different solvents, are sparse in the available literature.
The choice of solvent can affect the conformation of the ligand and the solvation sphere of the metal ion, both of which are critical factors in the kinetics of complexation. For instance, the complexation of nickel with dimethylglyoxime is influenced by pH, which affects the protonation state of the ligand.
Comparison with Alternative Chelating Agents
Dimethylglyoxime (DMG) is a primary alternative to this compound. The key differences in their performance based on solvent are summarized below:
| Feature | This compound (DAG) | Dimethylglyoxime (DMG) |
| Solubility in Water | Soluble in hot water, poorly soluble in cold water.[1][2] | Insoluble.[3][4] |
| Solubility in Alcohols | Poorly soluble.[1][2] | Soluble.[1][3] |
| Solubility in Other Organics | Data not readily available. | Soluble in ether, pyridine, acetone.[3] |
Experimental Protocols
Due to the lack of specific experimental data in the reviewed literature for the performance of this compound in various solvents, detailed, cited experimental protocols for these specific studies cannot be provided. However, a general workflow for evaluating the performance of a chelating agent in different solvent systems is presented below.
References
A Comparative Analysis of the Energetic Properties of Diaminoglyoxime and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the energetic properties of foundational molecules and their derivatives is crucial for the advancement of safe and effective new materials. This guide provides a detailed comparison of the energetic properties of diaminoglyoxime (DAG) and its key derivatives, 3,4-diaminofurazan (DAF) and 3,3'-diamino-4,4'-azoxyfurazan (DAAF). The information herein is supported by experimental data to offer an objective performance analysis.
This compound (DAG) serves as a fundamental building block in the synthesis of various nitrogen-rich energetic materials. Its derivatives, particularly those forming furazan and azoxyfurazan ring structures, exhibit a range of energetic characteristics that are of significant interest in the field. This comparison focuses on key performance indicators such as density, thermal stability, detonation velocity, detonation pressure, and sensitivity to impact and friction.
Quantitative Comparison of Energetic Properties
The following table summarizes the key energetic properties of this compound and its derivatives based on available experimental data.
| Property | This compound (DAG) | 3,4-Diaminofurazan (DAF) | 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) |
| Chemical Formula | C₂H₆N₄O₂ | C₂H₄N₄O | C₄H₄N₈O₃ |
| Molecular Weight ( g/mol ) | 118.09[1] | 100.07 | 228.11 |
| Density (g/cm³) | 1.678 | 1.61[2] | 1.747 |
| Melting/Decomposition Point (°C) | 203.5 (melts), 209-240 (decomposes) | 180 (melts), 240 (decomposes)[2] | 249 (decomposes)[2] |
| Detonation Velocity (km/s) | Data not available | ~8.9 - 9.5 (for derivatives)[3] | 8.0 (for a Kel-F formulation) |
| Detonation Pressure (GPa) | Data not available | ~35.4 - 41.2 (for derivatives)[3] | Data not available |
| Impact Sensitivity | Data not available | Data not available | >320 cm (2.5 kg weight, Type 12) |
| Friction Sensitivity | Data not available | Data not available | >36 kg (BAM) |
Experimental Protocols
The determination of the energetic properties listed above relies on standardized experimental procedures. These protocols are essential for ensuring the reliability and comparability of data across different studies and materials.
Density Measurement
The crystal density of energetic materials is typically determined using X-ray crystallography. This technique provides precise measurements of the unit cell dimensions and the arrangement of atoms within the crystal lattice, from which the density can be accurately calculated. For this compound, a crystal density of 1.678 g/cm³ was determined using this method.
Thermal Stability Analysis
Thermal stability is a critical parameter for the safety and handling of energetic materials. It is commonly evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and decomposition temperatures. For DAG, DSC analysis shows a melting point of 203.5 °C, followed by a two-step exothermic decomposition between 209-212 °C and 212-240 °C.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This provides information about the decomposition process and the thermal stability of the material.
Detonation Velocity Measurement
The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a key performance indicator. It can be measured using various techniques, including:
-
Rate Stick Test: A common method involves initiating a cylindrical charge of the explosive and measuring the time it takes for the detonation wave to travel between two points at a known distance.
-
Optical Methods: High-speed cameras can be used to visually track the detonation front.
-
Electrical Methods: Probes placed along the explosive charge can detect the arrival of the detonation wave, allowing for the calculation of its velocity.
Detonation Pressure Estimation
Detonation pressure is another critical performance parameter. While direct measurement is challenging, it is often calculated from the experimental detonation velocity and density using thermodynamic codes and equations of state, such as the Kamlet-Jacobs equations.
Sensitivity to Impact and Friction
The sensitivity of an energetic material to accidental initiation by mechanical stimuli is a crucial safety consideration. Standardized tests are used to quantify this sensitivity.
-
BAM Fallhammer Test (Impact Sensitivity): This test determines the impact energy required to cause a reaction in a sample.[4][5][6][7] A series of drop weights are released from varying heights onto the material, and the height at which a reaction (e.g., explosion, decomposition) occurs is recorded. The result is often expressed as the drop height for a 50% probability of initiation (H₅₀). For DAAF, the impact sensitivity is reported as a drop height of greater than 320 cm with a 2.5 kg weight, indicating its low sensitivity.
-
BAM Friction Test (Friction Sensitivity): This test assesses the sensitivity of a material to frictional stimuli.[8][9][10][11][12] A sample is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The lowest load at which a reaction occurs is determined. DAAF shows no reaction to friction at loads greater than 36 kg, highlighting its insensitivity.
Comparison and Analysis Workflow
The process of comparing the energetic properties of this compound and its derivatives follows a logical progression from synthesis to detailed characterization and performance evaluation.
Caption: Workflow for the comparison of energetic properties.
Conclusion
This comparative guide highlights the energetic properties of this compound and its derivatives, 3,4-diaminofurazan and 3,3'-diamino-4,4'-azoxyfurazan. While this compound serves as a crucial precursor, its direct energetic performance data, such as detonation velocity and sensitivity, are not as readily available in the literature as those for its more energetically potent derivatives. The cyclization of DAG to form the furazan ring in DAF, and subsequent oxidation to DAAF, leads to compounds with significant energetic potential. In particular, DAAF exhibits a favorable combination of high density and low sensitivity to mechanical stimuli, making it an attractive component for insensitive high-explosive formulations. Further experimental investigation into the detonation and sensitivity properties of this compound itself would provide a more complete understanding of the structure-property relationships within this important class of energetic materials.
References
- 1. Cas 2580-79-2,this compound | lookchem [lookchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 5. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]
- 6. ozm.cz [ozm.cz]
- 7. matec-conferences.org [matec-conferences.org]
- 8. etusersgroup.org [etusersgroup.org]
- 9. osti.gov [osti.gov]
- 10. utec-corp.com [utec-corp.com]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. deltima.eu [deltima.eu]
Safety Operating Guide
Proper Disposal of Diaminoglyoxime: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of diaminoglyoxime, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations and Hazard Summary
This compound is a yellow crystalline powder that can cause irritation to the eyes, skin, and respiratory tract.[1] The full toxicological properties of this substance have not been completely investigated. Therefore, it is crucial to handle this chemical with caution and use appropriate personal protective equipment (PPE).
Summary of Hazards:
| Hazard Type | Description | Citations |
| Eye Irritation | May cause serious eye irritation. | [1] |
| Skin Irritation | May cause skin irritation upon contact. | [1] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [1] |
| Ingestion | May be harmful if swallowed. |
II. Personal Protective Equipment (PPE) Requirements
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Tightly fitting safety goggles with side-shields are recommended.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
III. Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound are through a licensed chemical waste disposal service or by controlled incineration. Do not discharge this compound or its containers into sewer systems or waterways. [1][2]
Step 1: Waste Collection and Storage
-
Container: Place this compound waste into a suitable, clearly labeled, and tightly sealed container.[1] The container must be compatible with the chemical.
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Step 2: Handling Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing the appropriate PPE, prevent the further spread of the spill.
-
Clean-up: Carefully sweep or vacuum the spilled solid material.[1] Avoid generating dust. Place the collected material into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 3: Final Disposal
-
Consult Regulations: Always consult your institution's EHS guidelines and local, state, and federal regulations regarding chemical waste disposal.[1]
-
Professional Disposal: Arrange for the collection of the this compound waste by a licensed chemical waste management company.[2] This is the most common and recommended method of disposal.
-
Incineration: If permissible by local regulations and facility capabilities, this compound can be disposed of through controlled incineration with flue gas scrubbing.[2] This should only be performed by trained professionals in a licensed facility.
Disposal of Empty Containers:
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in accordance with institutional guidelines, which may include puncturing it to prevent reuse.[2][3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diaminoglyoxime
Essential Safety and Handling Guide for Diaminoglyoxime
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] The full toxicological properties of this substance have not been completely investigated, warranting a cautious approach.[2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂H₆N₄O₂ | [1] |
| Molecular Weight | 118.1 g/mol | [1] |
| Appearance | Solid, yellow crystalline powder | [1][3] |
| Melting Point | 200-205 °C (decomposes) | [3][4] |
| Boiling Point | Not available | [1] |
| Flash Point | Not available | [1] |
Operational and Safety Plan
A systematic approach to handling this compound, from preparation to disposal, is critical. This involves the correct use of personal protective equipment, appropriate engineering controls, and established safe handling and disposal procedures.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. The selection of appropriate PPE is contingent on the specific procedures and the potential for exposure.
| Exposure Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling solid chemical | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile), lab coat | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.[2] |
| Handling solutions | Chemical safety goggles or face shield | Chemical-resistant gloves, lab coat | Work in a chemical fume hood. |
| High-risk operations (e.g., heating, aerosol generation) | Face shield worn over safety goggles | Chemical-resistant gloves, impervious clothing | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[5] |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower, both of which should be readily accessible.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific area for handling this compound.
-
Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2] Use non-sparking tools to prevent ignition.[5]
-
Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[1][2] Decontaminate the work area.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated location.[2][5]
-
Keep away from incompatible materials and all sources of ignition.[1][5]
-
One source recommends long-term storage at 2-8°C.[1]
Emergency and Disposal Plan
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition: Remove all sources of ignition from the area.[5]
-
Containment: Wearing appropriate PPE, prevent further spread of the spill.[1]
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the collected waste as hazardous material.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Disposal Plan
-
Chemical Waste: this compound and materials contaminated with it must be disposed of as hazardous waste.[1] This should be done through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[5]
-
Container Disposal: Empty containers should be triple-rinsed before recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[5]
-
Prohibited Disposal: Do not discharge this compound or its waste into sewer systems or waterways.[1][5]
Experimental Protocol: Synthesis of this compound
The following is a cited methodology for the synthesis of this compound, provided as a relevant experimental protocol.
Objective: To synthesize pure this compound.
Procedure:
-
A 50 wt. % aqueous solution of hydroxylamine (ten equivalents) is preheated.
-
A 40 wt. % aqueous solution of glyoxal is added to the heated hydroxylamine solution.
-
The reaction mixture is then heated at 95°C for a period of 72 to 96 hours.
-
Following the heating period, the reaction is cooled to room temperature and then further cooled to between 0-5°C.
-
The resulting white crystalline solid is collected via filtration to yield pure this compound. This process typically results in a 77-80% yield and does not require recrystallization or the use of decolorizing carbon.[6]
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
